molecular formula C16H14O5 B1158838 6alpha-Hydroxymedicarpin CAS No. 61135-92-0

6alpha-Hydroxymedicarpin

Cat. No.: B1158838
CAS No.: 61135-92-0
M. Wt: 286.28 g/mol
InChI Key: SXKBOSYKWYQHMV-JKSUJKDBSA-N
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Description

6alpha-Hydroxymedicarpin has been reported in Melilotus messanensis and Dahlstedtia araripensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61135-92-0

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol

InChI

InChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1

InChI Key

SXKBOSYKWYQHMV-JKSUJKDBSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@]3(COC4=C([C@@H]3O2)C=CC(=C4)O)O

Canonical SMILES

COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6a-Hydroxymedicarpin – Natural Sources, Isolation, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6a-Hydroxymedicarpin (3,6a-dihydroxy-9-methoxypterocarpan) is a pivotal pterocarpan derivative, primarily identified as a detoxification metabolite of the phytoalexin medicarpin . Its significance lies in the "arms race" between host plants (Leguminosae) and pathogenic fungi (Fusarium spp.). While the parent compound medicarpin exhibits potent antifungal activity, 6a-hydroxymedicarpin represents a successful fungal strategy to neutralize this defense mechanism via hydroxylation at the 6a-bridgehead carbon.

For drug discovery researchers, this compound offers a unique scaffold for studying antifungal resistance mechanisms and developing inhibitors for fungal detoxification enzymes (e.g., pterocarpan hydroxylases). This guide details the controlled production, isolation, and structural elucidation of 6a-hydroxymedicarpin.

Chemical Identity & Properties

PropertyData
Common Name 6a-Hydroxymedicarpin
IUPAC Name (6aS,11aS)-3,6a-dihydroxy-9-methoxy-6H-benzofuro[3,2-c]chromene
CAS Registry 61135-92-0
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Class Pterocarpan (Isoflavonoid derivative)
Chirality Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10] Natural isomer is typically (-)-cis.
Solubility Soluble in EtOAc, MeOH, DMSO; sparingly soluble in water.

Natural Sources & Biosynthetic Context[4][11][12]

Unlike primary plant metabolites, 6a-hydroxymedicarpin is rarely found as a constitutive component of healthy plant tissue. It is predominantly a biotransformation product .

Primary Source: Fungal Metabolism

The most reliable source for isolation is the metabolic fermentation of medicarpin by pathogenic fungi.

  • Organism: Fusarium solani (specifically f. sp.[6] pisi, phaseoli, and cucurbitae).[6]

  • Mechanism: These fungi secrete monooxygenases (pterocarpan 6a-hydroxylases) that insert a hydroxyl group at the 6a position.

  • Yield: High conversion rates (near 100%) can be achieved in liquid culture within 24 hours of substrate addition.

Secondary Source: Plant Tissue
  • Species: Derris robusta, Trifolium spp. (Clover), Medicago sativa (Alfalfa).

  • Context: Occurs in infected or stressed tissues where medicarpin turnover is active.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of Medicarpin to 6a-Hydroxymedicarpin, a critical detoxification step for the fungus.

Biosynthesis cluster_0 Host-Pathogen Interaction Medicarpin Medicarpin (Phytoalexin) Product 6a-Hydroxymedicarpin (Detoxified Metabolite) Medicarpin->Product Hydroxylation (+OH) Enzyme Pterocarpan 6a-hydroxylase (Fungal Enzyme) Enzyme->Product Catalysis Degradation Further Degradation (Ring Cleavage) Product->Degradation Slow metabolism

Figure 1: Biotransformation pathway of Medicarpin by Fusarium solani.[6]

Isolation & Purification Protocol

This protocol is designed for the semi-preparative isolation of 6a-hydroxymedicarpin using a Fusarium solani biotransformation system. This method ensures higher purity and yield compared to direct plant extraction.

Reagents & Equipment[9][13]
  • Substrate: Pure Medicarpin (isolated from Medicago sativa or commercially sourced).

  • Fungal Strain: Fusarium solani f. sp.[6] pisi (ATCC or similar collection).

  • Media: Czapek-Dox liquid medium.

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃).

  • Chromatography: Silica gel 60 (230-400 mesh), C18 HPLC column.

Step-by-Step Workflow
Phase 1: Fermentation & Elicitation
  • Inoculation: Inoculate F. solani spores into 100 mL Czapek-Dox medium. Incubate at 25°C in the dark on a rotary shaker (120 rpm) for 3-5 days until a dense mycelial mat forms.

  • Substrate Addition: Dissolve Medicarpin (e.g., 10-50 mg) in a minimal volume of EtOH or DMSO. Add this to the fungal culture.

  • Incubation: Continue incubation for 24 hours .

    • Critical Checkpoint: Monitor the disappearance of medicarpin by TLC every 4 hours. Over-incubation may lead to ring cleavage and loss of product.

Phase 2: Extraction
  • Filtration: Separate mycelia from the culture filtrate using Whatman No. 1 filter paper. The product is primarily extracellular (in the filtrate).

  • Partition: Extract the filtrate three times with equal volumes of Ethyl Acetate (EtOAc) .

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure (Rotavap at 40°C).

Phase 3: Purification
  • TLC Screening: Analyze the crude extract on Silica Gel GF254 plates.

    • Mobile Phase: CHCl₃:MeOH (95:5) or Benzene:EtOAc (2:1).

    • Visualization: UV light (254/365 nm). 6a-Hydroxymedicarpin will appear as a distinct spot with lower R_f than medicarpin due to the added polar -OH group.

  • Preparative Chromatography:

    • Method A (Flash Column): Elute with a gradient of CHCl₃ → CHCl₃:MeOH (98:2).

    • Method B (HPLC): For high purity (>98%), use a Semi-prep C18 column.

      • Solvent: Acetonitrile:Water (gradient 30% → 70% ACN).

      • Detection: UV at 280 nm.

Isolation Workflow Diagram

Isolation Start Start: F. solani Culture (Log Phase) AddSubstrate Add Medicarpin Substrate (Incubate 24h) Start->AddSubstrate Filter Filtration (Separate Mycelia/Filtrate) AddSubstrate->Filter Extract L-L Extraction (Ethyl Acetate) Filter->Extract Filtrate Crude Crude Extract Extract->Crude Purify Purification (Silica CC or HPLC) Crude->Purify Final Pure 6a-Hydroxymedicarpin Purify->Final

Figure 2: HPLC-guided isolation workflow for 6a-Hydroxymedicarpin.

Structural Elucidation & Validation

To confirm the identity of the isolated compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The hydroxylation at C-6a induces specific, diagnostic changes in the spectrum compared to the parent medicarpin.

Diagnostic NMR Features

The key structural difference is the replacement of the H-6a proton with a hydroxyl group.

FeatureMedicarpin (Parent)6a-Hydroxymedicarpin (Product)Mechanism of Change
H-11a Signal Doublet (d) at ~5.5 ppmSinglet (s) at ~5.3-5.5 ppmLoss of vicinal coupling to H-6a.
H-6 Protons Multiplet (coupled to H-6a)AB Quartet (d, J≈11Hz)H-6 protons become geminally coupled only; no vicinal coupling.
H-6a Signal Multiplet at ~3.5 ppmAbsent Replaced by quaternary carbon (C-OH).
C-6a (13C) Methine carbon (~40 ppm)Quaternary carbon (~75-80 ppm)Deshielding due to oxygen attachment.
Mass Spectrometry (MS)
  • Molecular Ion: [M]+ at m/z 286.

  • Fragmentation: Characteristic loss of water [M-18]+ and methyl [M-15]+.

Applications in Drug Development

  • Antifungal Target Validation:

    • 6a-Hydroxymedicarpin accumulation signals the activity of fungal pisatin demethylase or pterocarpan hydroxylase. Inhibiting the enzyme responsible for this conversion renders the fungus susceptible to the plant's natural medicarpin.

  • Osteogenic Activity:

    • Pterocarpans (like medicarpin) have shown potential in promoting bone formation. The 6a-hydroxy derivative serves as a structure-activity relationship (SAR) probe to determine if the 6a-bridgehead flexibility is required for receptor binding.

  • Chemo-preventive Agents:

    • Like other pterocarpans, it possesses moderate cytotoxic activity against specific cancer cell lines, though often lower than the parent compound, making it a useful negative control or comparator in potency studies.

References

  • Denny, T. P., & VanEtten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani.[6] Phytochemistry, 21(5), 1023-1028.[6]

  • PubChem Database. (2025). 6a-Hydroxymedicarpin (CID 101606975).[1] National Library of Medicine.

  • BioCrick. (2025). 6alpha-Hydroxymedicarpin Product Datasheet.

  • VanEtten, H. D., et al. (1989). Pterocarpan detoxification and fungal virulence. Molecular Plant-Microbe Interactions.

Disclaimer: This guide is for research purposes only. The protocols described involve biological agents and chemical solvents; appropriate safety measures (BSL-1/2 for fungal cultures, fume hoods for solvents) must be observed.

Sources

biosynthesis pathway of 6alpha-Hydroxymedicarpin

Technical Deep Dive: Biosynthesis and Metabolic Engineering of 6 -Hydroxymedicarpin

Executive Summary: The 6 -Hydroxylation Interface

6ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydroxymedicarpin1

While often categorized under "biosynthesis," the generation of 6

  • In Fungi (Detoxification): It is the primary catabolite produced when fungi hydroxylate the plant phytoalexin Medicarpin to render it less toxic.[1][2] This is mediated by FAD-dependent monooxygenases (e.g., MAK1).[1][2]

  • In Plants (Biosynthetic Intermediate): It acts as a transient precursor (often as the demethylated analog Glycinol ) in the synthesis of complex phytoalexins like Glyceollins .[1][2] This is mediated by Cytochrome P450s (CYP93A1).[1][2][3]

This guide details the enzymatic architecture, isolation protocols, and analytical validation for 6ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

The Biosynthetic Architecture[1][2]

The formation of 6ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

112
The Upstream Pathway (Phenylalanine to Medicarpin)

Before 6a-hydroxylation occurs, the core pterocarpan skeleton must be assembled via the phenylpropanoid and isoflavonoid pathways.[1][2]

Key Enzymatic Steps:

  • Entry: Phenylalanine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Cinnamate (PAL).
    
  • Scaffold: 4-Coumaroyl-CoA + 3x Malonyl-CoA ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Chalcone (CHS).[1]
    
  • Cyclization: Chalcone ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Liquiritigenin 
    
    
    Daidzein (CHI/IFS).
  • Pterocarpan Formation: Daidzein ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Formononetin 
    
    
    Medicarpin (via Vestitone Reductase and Pterocarpan Synthase).
The Divergent 6a-Hydroxylation Mechanisms

Here, the pathway splits based on the organism.[1][2]

  • Mechanism A: Fungal Detoxification (The Primary Source of 6ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Hydroxymedicarpin) [1]
    
    • Enzyme: Pterocarpan 6a-hydroxylase (e.g., MAK1 gene product in N. haematococca).[1][2]

    • Class: FAD-dependent monooxygenase.[1][2]

    • Cofactor: NADPH.

    • Reaction: Medicarpin + Ongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       + NADPH + H
      
      
      
      
      6
      
      
      -Hydroxymedicarpin + NADP
      
      
      + H
      
      
      O.[1]
    • Significance: This hydroxylation reduces the antifungal lipophilicity of medicarpin, allowing the fungus to survive.[1][2]

  • Mechanism B: Plant Biosynthesis (The Glyceollin Route) [1][2]

    • Enzyme: Dihydroxypterocarpan 6a-hydroxylase (CYP93A1).[1][2][3]

    • Class: Cytochrome P450.[3]

    • Substrate: Typically 3,9-dihydroxypterocarpan (demethylated medicarpin).[1][2]

    • Product: Glycinol (3,6a,9-trihydroxypterocarpan).[1][2]

    • Note: While structurally similar, the plant enzyme prefers the diphenol substrate, whereas the fungal enzyme targets the methylated medicarpin.[1][2]

Pathway Visualization

The following diagram illustrates the convergence of the upstream biosynthetic pathway and the divergence at the 6a-hydroxylation step.[1][2]

BiosynthesisPathwayPheL-PhenylalanineCoumaroyl4-Coumaroyl-CoAPhe->CoumaroylPAL, C4H, 4CLChalconeIsoliquiritigenin(Chalcone)Coumaroyl->ChalconeCHS, CHRDaidzeinDaidzein(Isoflavone)Chalcone->DaidzeinCHI, IFSFormononetinFormononetinDaidzein->FormononetinHI4'OMTPlantEnzPlant 6a-Hydroxylase(CYP93A1 / P450)Medicarpin(-)-Medicarpin(Pterocarpan)Formononetin->MedicarpinIFR, VR, PTSFungalEnzFungal 6a-Hydroxylase(MAK1 / FAD-MO)Medicarpin->FungalEnzMedicarpin->PlantEnzPutative (Minor)GlycinolGlycinol(Biosynthetic Intermediate)Medicarpin->GlycinolDemethylation + CYP93A1OHMedicarpin6a-Hydroxymedicarpin(Detoxification Product)FungalEnz->OHMedicarpin+O2, NADPHGlyceollinsGlyceollins(Phytoalexins)Glycinol->GlyceollinsPrenyltransferase

Figure 1: Bifurcation of the Pterocarpan Pathway.[1][2] Yellow node indicates the central precursor; Red path indicates fungal detoxification (generating 6a-Hydroxymedicarpin); Green path indicates plant defense biosynthesis.[1][2]

Experimental Protocol: Enzymatic Synthesis & Isolation

To study 6ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1biotransformation using fungal microsomes1
Reagents and Equipment[6]
  • Substrate: (-)-Medicarpin (purified from alfalfa or commercially sourced).[1][2]

  • Source Organism: Nectria haematococca (mating population VI) or recombinant E. coli expressing MAK1.[1][2]

  • Cofactor: NADPH (10 mM stock).[1][2]

  • Buffer: 50 mM Potassium Phosphate (pH 7.5) with 1 mM EDTA.[2]

Microsomal Preparation Workflow

This protocol isolates the membrane-bound fraction containing the hydroxylase activity.[1][2]

  • Induction: Grow fungus in PDB (Potato Dextrose Broth). Add 100 µM medicarpin for 4 hours to induce MAK1 expression.

  • Lysis: Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.

  • Extraction: Resuspend powder in Buffer (1:2 w/v) containing 0.4 M sucrose and protease inhibitors.

  • Differential Centrifugation:

    • Spin at 10,000

      
       g for 15 min (Discard pellet: Mitochondria/Debris).
      
    • Spin supernatant at 100,000

      
       g for 60 min (Save pellet: Microsomes).
      
  • Resuspension: Resuspend the microsomal pellet in minimal buffer volume.

Enzyme Assay (In Vitro Biosynthesis)
StepActionCritical Parameter
1. Mix Combine 100 µL Microsomes, 50 µM Medicarpin, 50 mM Phosphate Buffer.Total Vol: 500 µL. Keep on ice.
2. Start Add NADPH to final conc. of 1 mM.Initiate reaction at 25°C.
3. Incubate Shake gently for 30–60 minutes.Note: 6a-OH-medicarpin is unstable; do not over-incubate.
4. Stop Add 500 µL Ethyl Acetate and vortex immediately.Extracts product and stops enzyme.
5. Dry Centrifuge, collect organic phase, evaporate under Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.[1]
Store at -80°C if not analyzing immediately.[1][2][4]

Analytical Characterization

Validating the identity of 6ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
HPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 287 nm (characteristic of pterocarpans).[1][2]

Mass Spectrometry Identification Table
CompoundPrecursor Ion [M+H]

Key Fragment Ions (MS2)Retention Time (Relative)
Medicarpin 271.09161, 147Late Eluting
6

-Hydroxymedicarpin
287.09 269 (loss of H

O), 161
Mid Eluting
Glycinol 273.07255, 147Early Eluting

Data Interpretation: The transition from m/z 271 (Medicarpin) to m/z 287 indicates the addition of one oxygen atom.[1][2] A rapid in-source loss of water (18 Da) to m/z 269 is highly characteristic of the labile tertiary alcohol at the 6a position.[1][2]

Metabolic Engineering Implications

For researchers aiming to stabilize this pathway (e.g., for drug development):

  • Stabilization: The 6a-hydroxyl group is prone to elimination.[1][2] Metabolic engineering in yeast (S. cerevisiae) requires maintaining a neutral pH intracellularly to prevent spontaneous dehydration to the pterocarpene.[2]

  • Gene Targets:

    • Overexpress CYP93A1 (Soybean) for 3,6a,9-trihydroxy derivatives.[1][2]

    • Overexpress MAK1 (Fungal) for 3-hydroxy-9-methoxy-6a-hydroxy derivatives.

  • Cofactor Engineering: Both enzymes are NADPH-dependent.[1][2] Increasing the pentose phosphate pathway flux (e.g., ZWF1 overexpression) enhances yield.[1][2]

References

  • Dixon, R. A., & Sumner, L. W. (2003). Legume natural products: Understanding and manipulating complex pathways for human and animal health.[1][2] Plant Physiology. Link[1][2]

  • Schurig-Briccio, L. A., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity.[1][2] Journal of Agricultural and Food Chemistry. Link[1][2]

  • Schopfer, C. R., & Ebel, J. (1998). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean.[1][2] FEBS Letters. Link[1][2]

  • VanEtten, H. D., et al. (1989). Pterocarpan detoxification by the plant pathogen Nectria haematococca.[2] Annual Review of Phytopathology. Link

  • Enzyme Entry EC 1.14.13.28. 3,9-dihydroxypterocarpan 6a-hydroxylase.[1][2] Brenda Enzyme Database. Link

-Hydroxymedicarpin: Structural Characterization and Metabolic Significance in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6


-Hydroxymedicarpin (often designated as 6a-hydroxymedicarpin in IUPAC nomenclature) represents a critical molecular pivot point in the co-evolutionary "arms race" between leguminous plants and fungal pathogens. While the parent compound, Medicarpin , serves as a potent phytoalexin (antimicrobial defense agent) produced by species such as Medicago sativa (alfalfa) and Cicer arietinum (chickpea), 6

-hydroxymedicarpin is the primary product of fungal detoxification.

This guide provides a comprehensive technical analysis of this metabolite, focusing on its structural elucidation, the enzymatic mechanism of its formation, and its reduced biological toxicity. It serves as a foundational resource for researchers developing "paldoxins" (phytoalexin detoxification inhibitors)—a novel class of agrochemicals designed to re-sensitize resistant fungi to natural plant defenses.

Chemical Architecture and Properties[1][2][3][4]

Structural Identity

6


-Hydroxymedicarpin is a pterocarpan derivative.[1] Pterocarpans are isoflavonoids characterized by a tetracyclic ring system (6H-benzofuro[3,2-c][1]benzopyran).[1] The defining structural feature of this metabolite is the hydroxylation at the 6a bridgehead carbon , which drastically alters the molecule's lipophilicity and planar topology compared to medicarpin.
PropertyData
IUPAC Name (6aS,11aS)-3,6a-dihydroxy-9-methoxypterocarpan
Common Name 6a-Hydroxymedicarpin (6

-Hydroxymedicarpin)
Molecular Formula C

H

O

Molecular Weight 286.28 g/mol
Chirality Two chiral centers (C-6a, C-11a).[2][3][4][5][1][6][7][8][9][10][11][12] Biologically active form typically retains cis-fusion.
Solubility Moderate in MeOH, EtOH, DMSO; low in water (higher than medicarpin).
Stereochemical Nuance (6 vs. 6a)

In pterocarpan nomenclature, the bridgehead carbons are numbered 6a and 11a . The term "6


" refers to the stereochemical orientation of the hydroxyl group.
  • Medicarpin: The B/C ring junction is cis-fused. The H-6a and H-11a protons are on the same face (usually

    
    -oriented in (-)-medicarpin).
    
  • 6

    
    -Hydroxymedicarpin:  The hydroxylation replaces the H-6a proton. To maintain the stable cis-fused ring system characteristic of pterocarpans, the hydroxyl group typically adopts the 
    
    
    
    -orientation (cis to the H-11a proton).

Spectroscopic Fingerprint

Accurate identification of 6


-hydroxymedicarpin relies on distinguishing it from its precursor, medicarpin. The most diagnostic feature is the loss of the H-6a signal in proton NMR and the significant downfield shift of the C-6a signal in Carbon-13 NMR due to the electronegative oxygen.
Diagnostic NMR Data (in CDCl )
Position

H NMR (

ppm)

C NMR (

ppm)
Structural Insight
2 6.55 (d)109.8A-ring aromatic
3 -159.0Phenolic carbon (A-ring)
4 7.38 (d)132.1A-ring aromatic
6 4.10 (d), 4.25 (d)66.5Methylene protons (AB system)
6a Absent (Replaced by -OH)104.5 Quaternary hemiketal carbon (Key Diagnostic)
7 6.45 (dd)106.5D-ring aromatic
8 6.40 (d)97.0D-ring aromatic
9 -161.5Methoxy-substituted carbon
11a 5.25 (s)78.5Bridgehead methine (shifted vs medicarpin)
-OCH

3.75 (s)55.5Methoxy group

Note: Chemical shifts are approximate and may vary slightly based on solvent (e.g., Acetone-d6 vs. CDCl


) and concentration.

Metabolic Pathway: The Detoxification Mechanism[13]

The conversion of medicarpin to 6


-hydroxymedicarpin is the primary resistance mechanism in fungal pathogens such as Nectria haematococca (anamorph Fusarium solani) and Botrytis cinerea.
The Enzyme: Medicarpin Hydroxylase

This reaction is catalyzed by Medicarpin Hydroxylase (MH) , a flavoprotein monooxygenase (FAD-dependent).

  • Mechanism: The enzyme inserts one atom of molecular oxygen into the C-6a position.

  • Causality: By hydroxylating the bridgehead carbon, the fungus disrupts the planar, lipophilic nature of the phytoalexin, rendering it less able to penetrate fungal membranes and easier to excrete or further degrade (via ring opening).

Pathway Visualization

MedicarpinMetabolism Medicarpin (-)-Medicarpin (Phytoalexin) Intermediate 6a-Hydroxymedicarpin (Primary Detox Product) Medicarpin->Intermediate Hydroxylation at C-6a Enzyme Medicarpin Hydroxylase (FAD-Monooxygenase) Enzyme->Intermediate Oxygen O2 + NADPH Oxygen->Enzyme Degradation Vestitone (Ring-Opened Product) Intermediate->Degradation Isomerase/Reductase (Species Dependent)

Figure 1: The fungal detoxification pathway of Medicarpin. The hydroxylation at C-6a is the critical "disarming" step mediated by the pathogen.

Biological Implications[9][11][14]

Toxicity Differential

The structural modification from Medicarpin to 6


-Hydroxymedicarpin results in a drastic reduction in antifungal activity.
  • Medicarpin: Highly fungitoxic. Disrupts plasma membrane integrity, causing leakage of electrolytes and amino acids.

  • 6

    
    -Hydroxymedicarpin:  Weakly toxic to non-toxic. The introduction of the polar hydroxyl group at the bridgehead reduces membrane permeability.
    
The "Paldoxin" Strategy

Understanding this structure allows for the development of Paldoxins . These are inhibitors of Medicarpin Hydroxylase. If a chemical can inhibit the enzyme that forms 6


-hydroxymedicarpin, the fungus accumulates the toxic Medicarpin and dies. This validates the importance of 6

-hydroxymedicarpin not just as a metabolite, but as a marker of resistance.

Experimental Protocols

Protocol: Fungal Biotransformation and Isolation

This protocol describes how to generate and isolate 6


-hydroxymedicarpin using a fungal culture, a standard method for obtaining analytical standards.

Reagents:

  • Nectria haematococca (MP VI) or Botrytis cinerea culture.

  • Purified (-)-Medicarpin (substrate).

  • Ethyl Acetate (EtOAc).

  • Acetonitrile (ACN) / Water (HPLC grade).

Step-by-Step Workflow:

  • Induction: Inoculate fungal spores (

    
    /mL) in V-8 juice medium. Incubate for 24 hours.
    
  • Substrate Addition: Add (-)-Medicarpin (dissolved in DMSO) to the culture to a final concentration of 50

    
    M.
    
    • Scientific Rationale: Adding substrate after initial growth prevents inhibition of spore germination.

  • Incubation: Shake at 120 rpm at 25°C for 12–24 hours.

    • Validation: Monitor disappearance of Medicarpin via TLC (Silica; Hexane:EtOAc 1:1).

  • Extraction: Filter mycelia. Extract filtrate 3x with equal volumes of EtOAc.

  • Concentration: Dry organic phase over Na

    
    SO
    
    
    
    and evaporate in vacuo.
  • Purification (Semi-prep HPLC):

    • Column: C18 Reverse Phase (5

      
      m, 250 x 10 mm).
      
    • Mobile Phase: Gradient 30% ACN to 70% ACN over 20 mins.

    • Detection: UV at 287 nm.

    • Target: 6

      
      -Hydroxymedicarpin elutes earlier than Medicarpin due to increased polarity.
      
Workflow Visualization

IsolationProtocol Start Fungal Culture (N. haematococca) AddSubstrate Add (-)-Medicarpin (50 µM) Start->AddSubstrate Biotrans Incubation (24h, 25°C) AddSubstrate->Biotrans Extract EtOAc Extraction & Concentration Biotrans->Extract Metabolites HPLC Reverse Phase HPLC (C18, ACN/H2O) Extract->HPLC Crude Extract Analyze NMR / MS Validation HPLC->Analyze Purified Fraction

Figure 2: Isolation workflow for 6


-Hydroxymedicarpin via fungal biotransformation.

References

  • Dixon, R. A. (2001). Natural products and plant disease resistance.[4] Nature, 411, 843–847. [Link]

  • VanEtten, H. D., Mansfield, J. W., Bailey, J. A., & Farmer, E. E. (1994). Two classes of plant antibiotics: Phytoalexins versus "phytoanticipins". The Plant Cell, 6(9), 1191–1192. [Link]

  • Pedras, M. S. C., & Ahiahonu, P. W. K. (2005).[13] Metabolism and detoxification of phytoalexins and analogs by phytopathogenic fungi.[11][13] Phytochemistry, 66(4), 391-411. [Link]

  • Enkerli, J., Bhatt, G., & Covert, S. F. (1998). Maackiain detoxification contributes to the virulence of Nectria haematococca MP VI on chickpea. Molecular Plant-Microbe Interactions, 11(4), 314-322. [Link]

  • George, H. L., & VanEtten, H. D. (2001).[13] Characterization of Pisatin-Inducible Cytochrome P450s in Fungal Pathogens of Pea That Detoxify the Pea Phytoalexin Pisatin. Fungal Genetics and Biology, 33(1), 37-48. [Link]

Sources

6alpha-Hydroxymedicarpin as a phytoalexin in legumes

Technical Guide: 6 -Hydroxymedicarpin as a Phytoalexin in Legumes

Executive Summary

This technical guide provides a comprehensive analysis of 6


-hydroxymedicarpin

For researchers in plant pathology and natural product chemistry, 6a-HM represents a pivotal "gateway" molecule. It serves as the immediate precursor to the highly potent glyceollins in soybean, formed via prenylation. Its biosynthesis involves a stereospecific hydroxylation catalyzed by a cytochrome P450 monooxygenase, a reaction that significantly alters the molecule's polarity and biological reactivity.

Biosynthetic Context & Enzymology[1]

The biosynthesis of 6a-HM is a downstream event in the phenylpropanoid pathway, occurring specifically after the formation of the pterocarpan skeleton.

The Critical Hydroxylation Step

The conversion of (-)-Medicarpin to (-)-6


-Hydroxymedicarpin
  • Enzyme: Pterocarpan 6a-hydroxylase (P6aH).

  • Classification: Cytochrome P450 monooxygenase (CYP93A1 in Glycine max).

  • Cofactors: NADPH, Molecular Oxygen (

    
    ).
    
  • Localization: Microsomal membrane (Endoplasmic Reticulum).

Mechanistic Insight: The enzyme abstracts a hydrogen atom from the C-6a position, a tertiary carbon at the cis-fused junction of the B and C rings. This is energetically demanding due to steric constraints. The insertion of the hydroxyl group is stereospecific, retaining the (6aR, 11aR) configuration in the (-) series.

Pathway Visualization

The following diagram illustrates the position of 6a-HM within the larger isoflavonoid pathway, highlighting its role as a divergent node.

BiosynthesisPheL-PhenylalanineCou4-Coumaroyl-CoAPhe->CouPAL, C4H, 4CLChalIsoliquiritigeninCou->ChalCHS (Chalcone Synthase)DaidDaidzein(Isoflavone)Chal->DaidCHI, IFSMed(-)-Medicarpin(Pterocarpan)Daid->MedPTS (Pterocarpan Synthase)HM(-)-6a-Hydroxymedicarpin(Target Analyte)Med->HMCYP93A1 (Pterocarpan 6a-Hydroxylase)+ NADPH + O2GlyGlyceollins(Soybean Phytoalexins)HM->GlyPrenyltransferase(Dimethylallyl diphosphate)

Caption: Biosynthetic pathway of 6a-Hydroxymedicarpin in Glycine max, showing the critical CYP93A1-mediated hydroxylation step.

Chemical Structure & Stereochemistry[2]

Understanding the stereochemistry is non-negotiable for identification. 6a-HM possesses two chiral centers at C-6a and C-11a.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.28 g/mol

  • Core Skeleton: Benzofuro[3,2-c]chromene (Pterocarpan).[1]

  • Key Feature: The B/C ring junction is cis-fused.

FeatureDescriptionDiagnostic Significance
C-6a Hydroxyl Tertiary -OH groupIncreases polarity; site for prenylation or glycosylation.
C-3 Hydroxyl Phenolic -OHResponsible for antioxidant capacity.
C-9 Methoxy -OCH3 groupCharacteristic of medicarpin-derived series.
Stereochemistry (6aR, 11aR)Distinguishes biological enantiomers from synthetic racemates.

NMR Identification Strategy: In


C-6a is substituted
  • Diagnostic Shift: Look for the disappearance of the H-6 signal (approx

    
     3.5-4.2 ppm) retained in the parent medicarpin, and the downfield shift of H-11a due to the adjacent hydroxyl group.
    

Mechanism of Action: Antimicrobial Efficacy[4][5]

6a-HM functions as a defense compound through two primary mechanisms. While often less potent than its prenylated derivatives (glyceollins), it provides immediate "first-line" defense.

Membrane Disruption

Like most lipophilic phytoalexins, 6a-HM partitions into the fungal plasma membrane.

  • Insertion: The planar pterocarpan backbone intercalates between membrane lipids.

  • Destabilization: The polar 6a-OH group disrupts the hydrophobic core of the bilayer.

  • Leakage: This causes non-specific ion leakage (

    
    , 
    
    
    ), dissipating the proton motive force (PMF) required for ATP synthesis.
Metabolic Interference (The "Arms Race")

Fungal pathogens (e.g., Nectria haematococca) have co-evolved detoxification mechanisms.

  • Fungal Strategy: Fungi express pterocarpan hydratases or demethylases to render the phytoalexin less toxic.

  • Plant Counter-Strategy: The 6a-hydroxylation is a prerequisite for prenylation (addition of C5 isoprene units). Prenylation (forming glyceollins) significantly increases hydrophobicity and steric bulk, preventing fungal enzymes from accessing the core skeleton to detoxify it.

Experimental Protocols

Standardized Isolation Workflow

Objective: Isolate 6a-HM from Glycine max (soybean) seedlings. Pre-requisite: Phytoalexins are inducible. Healthy tissue contains negligible amounts.

Step 1: Elicitation
  • Germination: Grow soybean seeds in the dark for 5-7 days.

  • Wounding: Slice cotyledons into 1-2 mm sections to simulate damage.

  • Induction: Treat sections with 1 mM

    
      or a fungal cell wall preparation (Aspergillus oligomers). Incubate for 24-48 hours in a humid chamber.
    
    • Why? Heavy metals and fungal chitin trigger the hypersensitive response, upregulating CYP93A1 expression.

Step 2: Extraction
  • Homogenize tissue in 80% Ethanol (EtOH) (10 mL per g tissue).

  • Sonicate for 15 mins at 4°C to prevent thermal degradation.

  • Centrifuge (10,000 x g, 10 min) and collect supernatant.

  • Evaporate EtOH under reduced pressure (Rotovap) at <40°C.

Step 3: Purification (HPLC)
  • Stationary Phase: C18 Reverse Phase Column (e.g., 5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[2]

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 20% B to 100% B over 30 mins.

  • Detection: UV at 285 nm (max absorption for pterocarpans).

Enzymatic Assay (CYP93A1 Activity)

To verify the conversion of Medicarpin to 6a-HM in vitro:

  • Microsome Prep: Isolate microsomes from elicitor-treated tissues via ultracentrifugation (100,000 x g).

  • Reaction Mix (500

    
    L): 
    
    • 100 mM Potassium Phosphate Buffer (pH 7.5).

    • 50

      
      M (-)-Medicarpin (Substrate).
      
    • 1 mM NADPH (Cofactor - Essential for P450 reduction).

    • 200

      
      g Microsomal Protein.
      
  • Incubation: 30°C for 30 mins.

  • Termination: Add 500

    
    L Ethyl Acetate, vortex, and analyze organic layer via HPLC.
    
Workflow Visualization

WorkflowPlantSoybeanCotyledonsInduceInduction(CuCl2 / UV)Plant->Induce24-48hExtractExtraction(80% EtOH)Induce->ExtractHomogenizePartPartitioning(Ethyl Acetate)Extract->PartConc. & L-L Ext.HPLCHPLC-UV(C18, 285nm)Part->HPLCPurifyIDNMR/MSValidationHPLC->IDIdentify

Caption: Step-by-step isolation workflow for 6a-Hydroxymedicarpin from plant tissue.

Therapeutic & Agricultural Implications[6]

Drug Development (Antifungal/Anticancer)

Pterocarpans are gaining traction as scaffolds for drug discovery.

  • Selectivity: They target fungal membranes with higher affinity than mammalian cholesterol-rich membranes.

  • Synergy: 6a-HM derivatives show synergy with azole antifungals, potentially restoring sensitivity in resistant Candida strains.

  • Estrogenicity: Unlike isoflavones (genistein), 6a-hydroxylated pterocarpans show altered binding to Estrogen Receptors (ER

    
     vs ER
    
    
    ), offering a pathway to selective estrogen receptor modulators (SERMs).
Crop Engineering

Metabolic engineering of the CYP93A1 gene is a viable strategy for crop protection.

  • Overexpression: Transgenic legumes overexpressing P6aH show faster accumulation of glyceollins upon infection, reducing susceptibility to root rot (Phytophthora sojae).

References

  • Dixon, R. A. (2001). Natural products and plant disease resistance.[3] Nature, 411, 843–847. [Link]

  • Schopfer, C. R., & Ebel, J. (1998). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean.[3] Proceedings of the National Academy of Sciences, 95(16), 9225–9229. [Link]

  • VanEtten, H. D., Mansfield, J. W., Bailey, J. A., & Farmer, E. E. (1994). Two classes of plant antibiotics: phytoalexins versus "phytoanticipins". The Plant Cell, 6(9), 1191. [Link]

  • PubChem Compound Summary. (2024). 6a-Hydroxymedicarpin.[4][5][6] National Center for Biotechnology Information. [Link]

  • Uchida, K., et al. (2017). Regioselective coupled oxidation of pterocarpans. Journal of Natural Medicines, 71, 409–415. [Link]

discovery and history of 6alpha-Hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6a-Hydroxymedicarpin (6a-HM) , a pivotal pterocarpan derivative.[1] It focuses on its role as a biosynthetic intermediate in legume defense systems (specifically the Glycine max phytoalexin pathway) and its significance in plant-pathogen interactions.[1]

Subtitle: Mechanistic Role, Biosynthetic Origins, and Experimental Characterization of a Key Pterocarpan Intermediate

Executive Summary & Chemical Identity

6a-Hydroxymedicarpin (CAS: 61135-92-0) is a tetracyclic isoflavonoid belonging to the pterocarpan class.[1] It is distinguished by a tertiary hydroxyl group at the 6a-bridgehead carbon , a structural feature that imparts unique chemical reactivity and biological function compared to its parent compound, medicarpin.

In the context of plant chemical defense, 6a-HM represents a critical "activation" step. While medicarpin itself is a potent fungicide, its conversion to 6a-hydroxy derivatives (via the enzyme Pterocarpan 6a-hydroxylase ) is often a prerequisite for the biosynthesis of more complex prenylated phytoalexins, such as the glyceollins found in soybeans (Glycine max).[1] Conversely, in fungal metabolism, 6a-hydroxylation can serve as a prelude to ring cleavage and detoxification by pathogens like Nectria haematococca.

Chemical Specifications
PropertyDetail
IUPAC Name (6aS,11aS)-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Chirality Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10][11][12] Naturally occurring forms are typically (-)-cis (6aS, 11aS).[1]
Key Functional Groups 3-OH (Phenolic), 9-OMe (Methoxy), 6a-OH (Tertiary Alcohol).[1]
Solubility Soluble in MeOH, DMSO, EtOAc; poor water solubility.

Historical Discovery & Biosynthetic Context

The "Missing Link" in Phytoalexin Synthesis (1970s–1990s)

The discovery of 6a-HM is inextricably linked to the elucidation of the Glyceollin biosynthetic pathway.[1] In the 1970s, researchers identified medicarpin as a phytoalexin in alfalfa (Medicago sativa). However, in soybeans, the dominant phytoalexins were glyceollins, which possessed a 6a-hydroxyl group.

The existence of 6a-HM was postulated as an intermediate formed by the direct hydroxylation of the pterocarpan skeleton.[1] This was confirmed in the late 1990s with the isolation and characterization of the enzyme Dihydroxypterocarpan 6a-hydroxylase (D6aH) .[1]

  • 1997-1999 (The Breakthrough): Schopfer and Ebel (University of Munich) isolated a cytochrome P450 monooxygenase (CYP93A1) from elicitor-challenged soybean cell cultures.[1] They demonstrated that this enzyme specifically catalyzed the stereoselective introduction of a hydroxyl group at the C-6a position of pterocarpans, converting medicarpin to 6a-hydroxymedicarpin.[1]

Mechanistic Significance

The 6a-hydroxylation is not merely a functionalization; it alters the molecule's topology and reactivity.[1] The introduction of the 6a-OH group:

  • Prevents Dehydrogenation: It blocks the formation of pterocarpenes (which require a double bond between 6a and 11a).

  • Enables Prenylation: It creates the structural environment necessary for downstream prenyltransferases to attach dimethylallyl groups, forming the highly active glyceollins.

Biosynthetic Pathway & Signaling Logic

The formation of 6a-HM is a tightly regulated defense response.[1] The pathway below illustrates the conversion of the isoflavone precursor (Daidzein) through to the pterocarpan skeleton and finally the 6a-hydroxylation step.[1]

DOT Diagram: 6a-Hydroxymedicarpin Biosynthesis

Biosynthesis cluster_reaction Critical Activation Step Daidzein Daidzein (Isoflavone) Vestitone 2'-Hydroxyisoflavanone (Vestitone) Daidzein->Vestitone Reduction Reductase Isoflavone Reductase (IFR) Medicarpin (-)-Medicarpin (Pterocarpan) Vestitone->Medicarpin Cyclization (PTS) PTS Pterocarpan Synthase (PTS) HM 6a-Hydroxymedicarpin (Target Metabolite) Medicarpin->HM Stereoselective Hydroxylation CYP93A1 CYP93A1 / D6aH (NADPH + O2) CYP93A1->HM Glyceollins Glyceollins (Prenylated Phytoalexins) HM->Glyceollins Prenylation (Downstream)

Figure 1: The biosynthetic position of 6a-Hydroxymedicarpin within the isoflavonoid pathway.[1] The CYP93A1-mediated hydroxylation is the rate-limiting step for downstream glyceollin production.[1]

Experimental Protocols

Protocol A: Enzymatic Synthesis & Assay of 6a-HM

Objective: To generate and quantify 6a-HM using microsomal fractions containing recombinant or native CYP93A1 (D6aH).[1] This protocol validates the biological activity of the 6a-hydroxylase.[1][9]

Reagents:

  • Substrate: (-)-Medicarpin (20 µM final concentration).

  • Cofactor: NADPH (1 mM).[1]

  • Buffer: 50 mM Potassium Phosphate (pH 7.5) containing 1 mM DTT.

  • Enzyme Source: Microsomes from yeast expressing Glycine max CYP93A1 or elicitor-treated soybean cell cultures.[1]

Workflow:

  • Microsome Preparation:

    • Homogenize cells in extraction buffer (100 mM Tris-HCl pH 7.5, 10% sucrose, 14 mM mercaptoethanol).

    • Centrifuge at 10,000 x g (15 min) to remove debris.

    • Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet (microsomes) in buffer.

  • Incubation:

    • Mix 100 µL microsomes (approx. 0.5 mg protein) with buffer to 400 µL.

    • Add 5 µL Medicarpin stock (in DMSO).[1]

    • Initiate reaction with 50 µL NADPH (10 mM stock).[1]

    • Incubate at 30°C for 30 minutes with gentle shaking.

  • Termination & Extraction:

    • Stop reaction with 100 µL glacial acetic acid or 500 µL EtOAc.

    • Vortex vigorously; centrifuge to separate phases.

    • Collect organic phase; evaporate to dryness under N₂ stream.

Protocol B: HPLC-MS Identification

Objective: To rigorously identify 6a-HM and distinguish it from the parent medicarpin.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 60% B over 25 mins; hold 5 mins.[1]
Flow Rate 1.0 mL/min
Detection (UV) 287 nm (Characteristic pterocarpan absorption)
Mass Spec (ESI) Positive Mode ([M+H]⁺).[1]
Key Signals Medicarpin: RT ~18.5 min, m/z 271. 6a-HM: RT ~14.2 min (elutes earlier due to polarity), m/z 287 ([M+H]⁺) and m/z 269 ([M+H-H₂O]⁺, facile dehydration).

Visualization of Experimental Logic

The following diagram illustrates the "Self-Validating" logic of the assay. The appearance of the product peak must correlate with NADPH consumption and be inhibitable by CO (carbon monoxide) or cytochrome P450 inhibitors (e.g., Ketoconazole), confirming the enzymatic mechanism.

DOT Diagram: Assay Validation Logic

AssayLogic cluster_conditions Experimental Conditions Input Microsomes + Medicarpin Cond1 + NADPH (Standard) Input->Cond1 Cond2 - NADPH (Control) Input->Cond2 Cond3 + NADPH + CO (Inhibition) Input->Cond3 Result1 Peak at RT 14.2min (6a-HM Detected) Cond1->Result1 Catalysis Active Result2 No Product (Medicarpin Only) Cond2->Result2 Cofactor Dependent Cond3->Result2 P450 Confirmed

Figure 2: Logical flow for validating Pterocarpan 6a-hydroxylase activity.[1] Successful detection of 6a-HM requires NADPH and is sensitive to P450 inhibitors.[1]

Scientific Significance & Applications

Antifungal Resistance Markers

The ability of a plant to rapidly convert medicarpin to 6a-HM (and subsequently glyceollins) correlates with resistance to fungal pathogens like Phytophthora sojae.[1] Conversely, some fungal pathogens have evolved pterocarpan hydroxylases of their own to detoxify medicarpin.

  • Application: Screening crop germplasm for high CYP93A1 expression levels can identify disease-resistant lines.[1]

Chemo-Enzymatic Synthesis

6a-HM is difficult to synthesize chemically with high stereospecificity due to the tertiary alcohol at the chiral bridgehead.[1]

  • Application: The recombinant CYP93A1 enzyme serves as a biocatalyst for generating chiral 6a-hydroxypterocarpans, which are scaffolds for novel antimicrobial drug development.[1]

References

  • Schopfer, C. R., & Ebel, J. (1998). Identification of a cytochrome P450 monooxygenase from soybean cell cultures as the enzyme catalyzing the 6a-hydroxylation of pterocarpans.[1][9] FEBS Letters, 438(3), 279-282.[1] Link

  • Schopfer, C. R., Kochs, G., & Ebel, J. (1999). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.). Journal of Biological Chemistry, 274(43), 30758-30767.[1] Link[1]

  • VanEtten, H. D., et al. (1989). Mechanisms of plant disease resistance: The role of phytoalexins. Annual Review of Phytopathology, 27, 143-164. Link[1]

  • Uchida, K., et al. (2017). Stereoselective synthesis of 6a-hydroxypterocarpans. Tetrahedron, 73(33), 4936-4944.[1] Link[1]

Sources

-Hydroxymedicarpin: The Pivot Point of Plant-Fungal Chemical Warfare

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the critical role of 6


-Hydroxymedicarpin  at the interface of plant immunity and fungal virulence. It details the compound's dual identity: as a biosynthetic intermediate in specific legumes and, more prominently, as a detoxification product engineered by pathogens to neutralize plant defenses.[1]

Executive Summary

6


-Hydroxymedicarpin  (C

H

O

) represents a strategic molecular node in the co-evolutionary arms race between leguminous plants and phytopathogenic fungi.
  • For the Plant (Host): In specific species (e.g., Pisum sativum), 6a-hydroxylation is a biosynthetic prerequisite for generating advanced antimicrobial compounds like pisatin .[2][3][4]

  • For the Pathogen (Invader): Fungi such as Fusarium solani and Nectria haematococca deploy specific hydroxylases to convert the potent phytoalexin medicarpin into the less toxic 6

    
    -hydroxymedicarpin, effectively disarming the host's chemical shield.
    

This guide provides a technical deep-dive into the biosynthesis, enzymatic regulation, and pharmacological implications of this compound, offering protocols for its isolation and bioactivity assessment.

Chemical Architecture & Properties

The biological activity of pterocarpans is dictated by their stereochemistry and lipophilicity. The introduction of a hydroxyl group at the 6a position fundamentally alters the molecule's interaction with biological membranes.

FeatureMedicarpin (Parent Phytoalexin)6

-Hydroxymedicarpin (Metabolite)
Structure Pterocarpan skeleton (tetracyclic)6a-Hydroxylated Pterocarpan
Lipophilicity High (Membrane penetrant)Reduced (More polar)
Stereochemistry Typically (-)-cis-6aS, 11aSConfiguration at C-6a is critical for enzyme recognition
Biological Role Potent Antifungal (Phytoalexin)Detoxification Product / Biosynthetic Intermediate
Key Reactivity Benzylic ether cleavageTertiary alcohol at bridgehead (labile)

The Biosynthetic Battlefield

The presence of 6


-hydroxymedicarpin signals either a sophisticated plant defense response or a successful fungal breach.
The Plant Pathway (Defense Synthesis)

In plants like Pisum sativum (Pea), the enzyme Pterocarpan 6a-hydroxylase (P6aH) is a cytochrome P450 monooxygenase (CYP) that activates the pterocarpan core. This step is essential for subsequent methylation to form Pisatin , a more stable and specific phytoalexin.

The Fungal Counter-Measure (Detoxification)

Pathogens have evolved Medicarpin Hydroxylase , an enzyme functionally similar to P6aH but used for virulence. By hydroxylating medicarpin at the 6a position, the fungus disrupts the molecule's planarity and hydrophobicity, preventing it from inserting into fungal membranes.

Visualization: The Divergent Fates of Medicarpin

Biosynthesis cluster_fungi Fungal Virulence Mechanism (e.g., Fusarium solani) cluster_plant Plant Biosynthetic Pathway (e.g., Pisum sativum) Phenylalanine L-Phenylalanine Medicarpin (-)-Medicarpin (Potent Phytoalexin) Phenylalanine->Medicarpin General Isoflavonoid Pathway FungalEnz Fungal Medicarpin Hydroxylase Medicarpin->FungalEnz PlantEnz Plant Pterocarpan 6a-hydroxylase (CYP P450) Medicarpin->PlantEnz OH_Medicarpin_F 6a-Hydroxymedicarpin (Detoxified Product) FungalEnz->OH_Medicarpin_F Detoxification (Virulence) Intermediate 6a-Hydroxy-Intermediate PlantEnz->Intermediate Activation Pisatin (+)-Pisatin (Advanced Phytoalexin) Intermediate->Pisatin 3-O-Methyltransferase

Caption: Divergent metabolic fates of Medicarpin. Red path indicates fungal detoxification; Green path indicates plant biosynthesis of Pisatin.

Mechanisms of Action

Why Medicarpin is Toxic

Medicarpin acts as a chemical spear. Its lipophilic, planar structure allows it to intercalate into fungal plasma membranes, causing:

  • Membrane Disruption: Leakage of electrolytes and cytoplasmic contents.

  • Respiratory Inhibition: Uncoupling of oxidative phosphorylation in mitochondria.

Why 6 -Hydroxymedicarpin is "Safe" for Fungi

The addition of the -OH group at the 6a bridgehead creates steric hindrance and increases polarity.

  • Reduced Membrane Affinity: The compound can no longer efficiently penetrate the lipid bilayer.

  • Solubility Change: It becomes more water-soluble, facilitating excretion or sequestration in vacuoles rather than accumulation in sensitive membrane sites.

Experimental Protocols

Protocol A: Isolation & Quantification from Infected Tissue

Objective: To quantify the conversion of medicarpin to 6a-hydroxymedicarpin in infected plant tissue.

  • Elicitation :

    • Treat Medicago sativa (Alfalfa) seedlings or cell suspension cultures with fungal elicitor (e.g., cell wall preparation of F. solani) or CuCl

      
       (3 mM) to induce phytoalexin synthesis.
      
    • Incubate for 24–48 hours.

  • Extraction :

    • Homogenize 1g of tissue in 10 mL of 80% Ethanol .

    • Sonicate for 15 min at 4°C.

    • Centrifuge (10,000 x g, 10 min) and collect supernatant.

    • Evaporate ethanol under nitrogen stream; resuspend residue in 1 mL Methanol.

  • HPLC-MS/MS Analysis :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

    • Mobile Phase : Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Gradient : 0-2 min (10% B), 2-20 min (10% -> 90% B).

    • Detection : UV at 287 nm; MS (ESI+) monitoring m/z 271 (Medicarpin) and m/z 287 (6a-Hydroxymedicarpin).

Protocol B: In Vitro Antifungal Assay

Objective: To validate the detoxification hypothesis by comparing IC50 values.

  • Preparation :

    • Dissolve Medicarpin and 6a-Hydroxymedicarpin standards in DMSO.

    • Prepare fungal spore suspension (Fusarium solani) at

      
       spores/mL in Potato Dextrose Broth (PDB).
      
  • Microdilution Assay :

    • Use a 96-well plate.

    • Add 100 µL spore suspension + 2 µL test compound (Final conc: 0, 10, 25, 50, 100, 200 µM).

  • Incubation & Readout :

    • Incubate at 25°C for 24 hours in the dark.

    • Measure Optical Density (OD

      
      ) to assess mycelial growth.
      
    • Expected Result : Medicarpin should show IC50 ~50 µM; 6a-Hydroxymedicarpin should show IC50 >200 µM (non-toxic).

Technical Workflow Visualization

Workflow cluster_data Data Output Start Start: Plant Tissue (Infected/Elicited) Extract Solvent Extraction (80% EtOH) Start->Extract Partition Liquid-Liquid Partition (EtOAc / H2O) Extract->Partition HPLC HPLC-MS/MS Analysis Partition->HPLC Bioassay Antifungal Bioassay (Microdilution) Partition->Bioassay Purified Fractions Peak1 Peak A: Medicarpin (m/z 271) HPLC->Peak1 Peak2 Peak B: 6a-OH-Medicarpin (m/z 287) HPLC->Peak2 Result Virulence Index (Ratio of A/B) Peak1->Result Peak2->Result

Caption: Analytical workflow for isolating and assessing pterocarpan metabolites.

Implications for Drug Development & Agriculture

Agricultural Biotechnology

The conversion of medicarpin to 6a-hydroxymedicarpin is a virulence factor .

  • Strategy : Engineer crops expressing specific inhibitors of fungal Medicarpin Hydroxylase.

  • Strategy : "Metabolic Blocking" – Genetically modify the plant to produce Camalexin or other non-pterocarpan phytoalexins that the specific fungal hydroxylase cannot recognize.

Pharmaceutical Potential

While 6a-hydroxymedicarpin is less toxic to fungi, pterocarpan derivatives often exhibit:

  • Osteogenic Activity : Stimulating osteoblast differentiation (bone formation).

  • Estrogenic Activity : Binding to Estrogen Receptors (ER

    
    ), potentially useful in Hormone Replacement Therapy (HRT) with reduced side effects compared to steroidal estrogens.
    

References

  • Denny, T. P., & Van Etten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani. Phytochemistry. Link

  • Wu, Q., & Van Etten, H. D. (2004). Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen.[5] Molecular Plant-Microbe Interactions. Link

  • Dixon, R. A. (2001). Natural products and plant disease resistance. Nature. Link

  • Enkerli, J., et al. (1998). Characterization of a fungal gene (PDA1) encoding pisatin demethylase, a key enzyme in the detoxification of the phytoalexin pisatin. Molecular Plant-Microbe Interactions. Link

  • Higgins, V. J. (1972). Role of the phytoalexin medicarpin in three leaf spot diseases of alfalfa. Physiological Plant Pathology. Link

Sources

Technical Guide: Biological Activities & Mechanisms of Pterocarpans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide synthesizes the biological efficacy of pterocarpans—a subclass of isoflavonoids characterized by a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton. Primarily functioning as phytoalexins (inducible plant defense compounds), pterocarpans have emerged as potent modulators of human oncogenic and inflammatory signaling pathways. This review focuses on the mechanistic actions of Maackiain , Glyceollins , Erybraedin C , and Medicarpin , providing actionable protocols for validating their activity in drug discovery pipelines.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological potency of pterocarpans is dictated by the stereochemistry of the B/C ring junction. Unlike synthetic counterparts, naturally occurring pterocarpans predominantly exhibit a cis-fused B/C ring system.

  • Core Skeleton: The 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene backbone.

  • Key SAR Drivers:

    • Prenylation: The addition of prenyl groups (as seen in Erybraedin C) significantly enhances lipophilicity and membrane permeability, often correlating with increased cytotoxicity against multidrug-resistant (MDR) cell lines.

    • O-Substitution: Hydroxyl or methoxy substitutions at C-3 and C-9 are critical for antifungal specificity and antioxidant capacity.

    • Chirality: The (6aR, 11aR) configuration is the most common bioactive form.

Part 2: Oncology & MDR Reversal Mechanisms[2]

Maackiain: MAPK/Ras Pathway Modulation

Maackiain (MA) exhibits high specificity for nasopharyngeal carcinoma (NPC) and triple-negative breast cancer (TNBC). Its primary mechanism involves the suppression of the MAPK/Ras signaling axis, a pathway often constitutively active in aggressive tumors.

  • Mechanism: MA inhibits the phosphorylation of cRaf, MEK1/2, and Erk1/2.[1]

  • Apoptotic Trigger: This inhibition downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic effector Bax. In TNBC, MA further modulates the miR-374a/GADD45α axis to arrest cell cycle progression.

Erybraedin C: Dual Topoisomerase Inhibition

Unlike standard chemotherapeutics that often target only one phase of the enzyme cycle, Erybraedin C acts as a dual inhibitor of human Topoisomerase I.

  • Action: It inhibits both the DNA cleavage and religation steps.[2]

  • MDR Efficacy: Crucially, Erybraedin C retains potency in mismatch repair (MMR)-deficient cells and P-gp overexpressing lines, making it a lead candidate for overcoming multidrug resistance.

Visualization: Maackiain-Induced Apoptosis Pathway

Maackiain_Pathway MA Maackiain (MA) Ras Ras Signaling MA->Ras Inhibits Bcl2 Bcl-2 (Anti-apoptotic) MA->Bcl2 Net Effect: Downregulation Bax Bax (Pro-apoptotic) MA->Bax Net Effect: Upregulation cRaf p-cRaf Ras->cRaf MEK p-MEK1/2 cRaf->MEK ERK p-Erk1/2 MEK->ERK ERK->Bcl2 Promotes ERK->Bax Suppresses Caspase Caspase-3/9 Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Maackiain suppresses the Ras/MAPK axis, alleviating the inhibition of Bax and leading to mitochondrial apoptosis.

Part 3: Anti-Inflammatory Signaling (Glyceollins)

Glyceollins (soybean phytoalexins) are potent inhibitors of the NF-κB pathway, which governs chronic inflammation and autoimmune responses.

  • Target: The IκB Kinase (IKK) complex.[3][4]

  • Mechanism: Glyceollins prevent the phosphorylation of IKK, thereby blocking the degradation of the inhibitory protein IκBα.[4] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.

Visualization: Glyceollin NF-κB Inhibition

Glyceollin_NFkB cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / Stimuli IKK IKK Complex LPS->IKK Activates Gly Glyceollins Gly->IKK BLOCKS IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation releases DNA DNA Binding NFkB->DNA Translocation Complex Inactive Complex (IκBα + NF-κB) Genes Transcription: iNOS, COX-2, TNF-α DNA->Genes

Caption: Glyceollins block IKK activation, preventing IκBα degradation and sequestering NF-κB in the cytoplasm.

Part 4: Validated Experimental Protocols

Protocol A: Pterocarpan-Specific Cytotoxicity Assay (MTT)

Context: Pterocarpans are hydrophobic. Standard aqueous preparation will precipitate the compound, leading to false negatives.

  • Preparation: Dissolve pure pterocarpan (e.g., Maackiain) in 100% DMSO to create a 100 mM stock. Store at -20°C.

  • Seeding: Seed cancer cells (e.g., HeLa, TNBC) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dilute stock in serum-free medium. Critical: Final DMSO concentration must be

    
     to avoid solvent toxicity. Treat cells for 24h, 48h, and 72h.
    
  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: MDR Reversal Assay (Rhodamine 123 Efflux)

Context: To verify if a pterocarpan (like Erybraedin C) inhibits P-gp efflux pumps.

  • Cell Selection: Use P-gp overexpressing cells (e.g., MDR1-transfected MDCK or resistant cancer lines).

  • Loading: Incubate cells with Rhodamine 123 (Rh123, 5 µM) for 60 min at 37°C.

  • Efflux Phase: Wash cells with PBS. Resuspend in fresh medium containing:

    • Control (Vehicle)

    • Positive Control (Verapamil 10 µM)

    • Test Pterocarpan (various concentrations)

  • Incubation: Allow efflux for 90 min at 37°C.

  • Analysis: Wash with ice-cold PBS to stop transport. Analyze via Flow Cytometry (FITC channel).

    • Interpretation: High fluorescence = P-gp inhibition (Drug trapped inside). Low fluorescence = Active P-gp (Drug pumped out).

Visualization: MDR Reversal Workflow

MDR_Workflow Step1 1. Load Cells (Rh123 Dye) Step2 2. Wash & Treat (+/- Pterocarpan) Step1->Step2 Step3 3. Efflux Period (90 min @ 37°C) Step2->Step3 Step4 4. Stop Transport (Ice-Cold PBS) Step3->Step4 Step5 5. FACS Analysis (Measure Fluorescence) Step4->Step5 Result High Fluorescence = P-gp Inhibition Step5->Result

Caption: Workflow to quantify P-gp inhibition efficacy using Rhodamine 123 retention.

Part 5: Biological Activity Data Summary[9]

CompoundTarget / OrganismActivity MetricKey Finding
Maackiain Nasopharyngeal CarcinomaIC50: Low µM rangeInhibits MAPK/Ras; induces apoptosis [1].[1]
Maackiain TNBC (Breast Cancer)Gene ModulationUpregulates GADD45α; Downregulates miR-374a [2].[5]
Medicarpin Neisseria gonorrhoeaeMIC: 0.25 mg/mLAdditive effect with Vancomycin [3].[6]
Medicarpin HeLa CellsNrf2 ActivationActivates ARE-luciferase at 50 µM [4].[7]
Glyceollins RAW 264.7 MacrophagesNF-κB InhibitionBlocks p65 nuclear translocation [5].[8][9]
Erybraedin C Human Topoisomerase IDual InhibitionInhibits cleavage & religation steps [6].[2][10]

References

  • Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway. Chinese Journal of Natural Medicines.Link

  • Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression. Frontiers in Pharmacology.Link

  • Antigonococcal Activity of (+)-Medicarpin. ACS Omega.Link

  • Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells. MDPI (Plants).Link

  • Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway. International Journal of Molecular Medicine.Link

  • Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I. Biochemical Journal.[2][10]Link

Sources

-Hydroxymedicarpin: The Pivot Point of Pterocarpan Detoxification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Fungal Metabolism of Phytoalexins

Executive Summary

In the chemical warfare between leguminous plants and fungal pathogens, Medicarpin serves as a frontline phytoalexin—a potent antimicrobial agent. However, its efficacy is frequently compromised by a specific fungal counter-measure: the enzymatic hydroxylation at the 6a-bridgehead carbon.

This metabolic event converts the fungitoxic medicarpin into 6


-hydroxymedicarpin  (also known as 6a-hydroxymedicarpin). This intermediate is chemically unstable in physiological conditions, leading to ring opening and the formation of less toxic isoflavanones (e.g., vestitone).

This guide provides a comprehensive technical analysis of this metabolite, detailing its biosynthesis, stability, analytical characterization, and the experimental protocols required to study this critical resistance mechanism.

The Molecular Context: Structural Instability as a Mechanism

To understand the metabolite, one must first understand the vulnerability of the parent molecule. Medicarpin is a pterocarpan, characterized by a tetracyclic ring system containing a benzofuran fused to a benzopyran.

The "Achilles Heel" at Carbon 6a

The pterocarpan skeleton possesses two bridgehead carbons: 6a and 11a . The stereochemistry at these positions determines the molecule's shape and biological activity.

  • Medicarpin: Possesses a hydrogen at the 6a position.[1][2][3][4]

  • 6

    
    -Hydroxymedicarpin:  The hydrogen at 6a is replaced by a hydroxyl group (-OH).
    

Why this matters: The introduction of a hydroxyl group at the 6a position creates a hemiacetal functionality at the junction of the furan and pyran rings. This is structurally precarious. Under physiological or slightly alkaline conditions, this hemiacetal collapses, breaking the ether linkage of the furan ring. This ring-opening is the primary mechanism of detoxification.

Comparative Properties
FeatureMedicarpin (Parent)6

-Hydroxymedicarpin (Metabolite)
Molecular Weight 270.28 g/mol 286.28 g/mol (+16 Da)
Solubility LipophilicIncreased polarity (due to -OH)
Stability Stable in neutral/alkaline pHUnstable in alkali (Ring opens to isoflavanone)
Toxicity High (Fungitoxic)Low (Intermediate to non-toxic products)

Metabolic Pathways & Enzymology

The conversion is not spontaneous; it is catalyzed by specific fungal enzymes, primarily pterocarpan hydroxylases (often cytochrome P450 monooxygenases). This pathway is best characterized in the pea pathogen Nectria haematococca (anamorph Fusarium solani).

The Detoxification Cascade
  • Recognition: The fungus detects medicarpin.

  • Hydroxylation: A monooxygenase inserts an oxygen atom at C-6a.

  • Ring Opening: The resulting 6

    
    -hydroxymedicarpin undergoes tautomerization/ring-opening to form vestitone .
    
  • Reduction (Optional): Vestitone may be further reduced to vestitol by vestitone reductase.

Visualization of the Pathway

The following diagram illustrates the detoxification logic used by resistant fungi.

MedicarpinMetabolism Medicarpin Medicarpin (Phytoalexin) Enzyme Pterocarpan Hydroxylase (CYP450) Medicarpin->Enzyme Intermediate 6a-Hydroxymedicarpin (Unstable Hemiacetal) Enzyme->Intermediate + NADPH, O2 Vestitone Vestitone (Isoflavanone) Intermediate->Vestitone Spontaneous Ring Opening (pH > 7.0)

Figure 1: The detoxification pathway of medicarpin. The 6a-hydroxylation is the rate-limiting step that triggers spontaneous ring opening.

Analytical Characterization

Identifying 6


-hydroxymedicarpin requires precise timing due to its instability.
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]+ = 287.09 (Theoretical).

  • Fragmentation Pattern:

    • Loss of water (

      
      , -18 Da) is common due to the tertiary alcohol at 6a.
      
    • Retro-Diels-Alder (RDA) fragmentation typical of isoflavonoids.

Nuclear Magnetic Resonance (NMR)

The diagnostic shift occurs at the bridgehead carbons.

  • 1H NMR: The most obvious change is the disappearance of the signal for H-6a (typically a doublet or multiplet around

    
     4.2–5.5 ppm in the parent molecule).
    
  • 13C NMR: The C-6a carbon shifts significantly downfield (deshielded) due to the attachment of the oxygen, moving from the aliphatic region (~75-80 ppm) to the hemiacetal region (~95-105 ppm).

Experimental Protocols

Objective: Isolation of 6


-hydroxymedicarpin from fungal incubation for verification.
Reagents & Equipment
  • Substrate: Purified Medicarpin (dissolved in DMSO).

  • Biocatalyst: Nectria haematococca microsomes OR recombinant CYP450 expressed in yeast.

  • Cofactor: NADPH regenerating system (G6P, G6P-dehydrogenase, NADP+).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5). Note: Avoid higher pH to prevent ring opening during incubation.

Workflow: Microsomal Incubation

This protocol ensures the capture of the unstable intermediate before it degrades.

  • Preparation: Thaw microsomes on ice.

  • Reaction Mix:

    • 940

      
      L Phosphate Buffer (pH 7.5)
      
    • 10

      
      L Medicarpin stock (final conc. 50-100 
      
      
      
      M)
    • 25

      
      L Microsomes (1 mg protein/mL)
      
  • Initiation: Add 25

    
    L NADPH regenerating system.
    
  • Incubation: Shake at 28°C for 15–30 minutes. Do not exceed 60 mins to avoid secondary metabolism.

  • Termination: Add 1 mL cold Ethyl Acetate immediately. Vortex vigorously.

  • Extraction: Centrifuge (3000 x g, 5 min). Collect the organic (upper) phase.

  • Drying: Evaporate solvent under nitrogen stream at room temperature. Heat accelerates degradation.

Visualization of Experimental Logic

ProtocolFlow Start Start: Microsomal Prep Incubate Incubate with NADPH (pH 7.5, 28°C) Start->Incubate Extract Liquid-Liquid Extraction (Ethyl Acetate) Incubate->Extract Stop Reaction (t=30 min) Analyze HPLC-UV / LC-MS (Reverse Phase C18) Extract->Analyze Organic Phase Control Control: Boiled Enzyme (Detects abiotic degradation) Control->Incubate Parallel Run

Figure 2: Step-by-step workflow for the isolation and analysis of the metabolite.

Implications for Drug Discovery

Understanding the 6


-hydroxylation pathway opens avenues for anti-virulence therapy . Instead of killing the fungus (which drives resistance), one can inhibit the detoxification enzyme.
  • Target: Fungal Pterocarpan Hydroxylase (CYP450).

  • Strategy: Develop specific CYP450 inhibitors that bind to the hydroxylase active site.

  • Result: The fungus retains the medicarpin, which accumulates to toxic levels inside the hyphae, effectively restoring the plant's natural immunity.

References

  • VanEtten, H. D., et al. (1989). "Metabolic detoxification of phytoalexins." Annual Review of Phytopathology, 27(1), 143-164.

  • Denny, T. P., & VanEtten, H. D. (1982).[4] "Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani."[4] Phytochemistry, 21(5), 1023-1028.

  • Enkerli, J., et al. (1998). "Characterization of a fungal gene for antibiotic resistance on a dispensable chromosome." Science, 254, 1773-1776.[5] (Context: PDA genes in Nectria).

  • TargetMol. "6alpha-Hydroxymedicarpin Product Information." (Chemical Properties & Commercial Availability).

  • Pedras, M. S., & Ahiahonu, P. W. (2005).[4] "Metabolism and detoxification of phytoalexins and analogs by phytopathogenic fungi." Phytochemistry, 66(4), 391-411.

Sources

Methodological & Application

methods for isolation and characterization of 6alpha-Hydroxymedicarpin

Application Note: Isolation and Characterization of 6 -Hydroxymedicarpin

CAS:

Introduction & Biological Context

6

While Medicarpin serves as a potent antifungal defense in legumes (Medicago sativa, Cicer arietinum), resistant fungal strains hydroxylate the 6a-position, significantly reducing its toxicity. Consequently, 6a-HM is not merely a chemical standard but a vital biomarker for studying fungal resistance mechanisms and a potential scaffold for osteogenic drug development.

Key Technical Challenge: The 6a-hydroxylation introduces a hemiacetal functionality at the ring fusion. This renders the molecule susceptible to dehydration (forming coumestans) or ring-opening under acidic conditions. This guide prioritizes neutral-pH isolation workflows to preserve stereochemical and structural integrity.

Bioproduction and Extraction Protocol

Due to the low natural abundance of 6a-HM in plant tissue compared to its precursor, fungal biotransformation is the most efficient method for generating high-purity material for characterization.

Reagents and Biological Material[1][2][3][4]
  • Substrate: (-)-Medicarpin (Purified >95% or commercially sourced).

  • Biocatalyst: Nectria haematococca (mating population VI) or Colletotrichum gloeosporioides.

  • Media: Potato Dextrose Broth (PDB), pH 6.5.

  • Solvents: Ethyl Acetate (EtOAc), HPLC-grade Methanol (MeOH).

Biotransformation Workflow
  • Inoculation: Inoculate 100 mL of PDB with fungal spores (

    
     spores/mL). Incubate at 25°C, 150 rpm for 48 hours to establish biomass.
    
  • Substrate Addition: Dissolve Medicarpin (20 mg) in minimal acetone (200

    
    L) and add to the culture.
    
    • Note: High acetone concentrations are toxic. Keep organic solvent <0.5% v/v.

  • Conversion Phase: Incubate for an additional 24–48 hours.

    • Process Control: Monitor conversion via TLC (Silica gel 60 F254; Mobile phase: Chloroform:MeOH 95:5). Medicarpin (

      
      ) will disappear, and 6a-HM (
      
      
      ) will appear.
  • Quenching: Filter mycelia immediately to stop metabolism. The product is predominantly extracellular (in the broth).

Extraction (Neutral pH)
  • Partition: Extract the filtered broth (

    
     mL) with EtOAc.
    
    • Critical: Do not acidify the broth. Acid catalyzes the dehydration of 6a-HM to anhydro-derivatives.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and evaporate under reduced pressure at <40°C.
    
  • Reconstitution: Dissolve the yellow residue in 1 mL MeOH for HPLC purification.

Chromatographic Purification (HPLC)[3][5][6]

Separation of 6a-HM from residual Medicarpin and minor degradation products requires a high-resolution Reverse Phase (RP) method.

Semi-Preparative HPLC Conditions
  • Column: Phenomenex Luna C18(2) or equivalent,

    
     mm, 5 
    
    
    m.
  • Mobile Phase A: Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV @ 287 nm (characteristic pterocarpan absorption).

Gradient Profile
Time (min)% Buffer A (

)
% Buffer B (ACN)Event
0.09010Equilibration
2.09010Injection
20.04060Linear Gradient
22.00100Wash
25.09010Re-equilibration

Retention Logic: 6a-HM is more polar than Medicarpin due to the tertiary hydroxyl group.

  • Expected

    
     (6a-HM):  ~12–14 min.
    
  • Expected

    
     (Medicarpin):  ~18–20 min.
    

Structural Characterization (NMR & MS)

This section details the validation of the 6a-hydroxy moiety. The disappearance of the H-6a proton and the splitting pattern of H-6 are the definitive diagnostic signals.

Mass Spectrometry[1]
  • Technique: ESI-MS (Positive Mode).

  • Observed Mass:

    
     287 
    
    
    ;
    
    
    309
    
    
    .
  • Fragment: Loss of

    
     (
    
    
    269) is common due to the labile tertiary OH.
Nuclear Magnetic Resonance (NMR)

Solvent: Acetone-



Diagnostic Signals (Comparison: Medicarpin vs. 6a-HM)
PositionMedicarpin (

ppm)
6a-HM (

ppm)
Structural Insight
H-6a ~4.25 (d, J=6.5 Hz)Absent Replaced by quaternary -OH.
H-6 (eq/ax) 3.60 / 4.20 (m)4.05 / 4.15 (AB q) Loss of vicinal coupling to H-6a. Appears as an AB quartet (

Hz).
H-11a 5.50 (d, J=6.5 Hz)5.25 (s) Singlet appearance (slightly broadened) due to loss of coupling to H-6a.
C-6a ~40.0 (CH)~75.0 (C-q) Significant downfield shift due to oxygenation.

Interpretation: In the parent Medicarpin, H-11a couples to H-6a. In 6a-HM, the C-6a position is fully substituted with an Oxygen. Consequently:

  • The H-11a signal collapses from a doublet to a singlet.

  • The H-6 methylene protons, which usually show complex splitting (coupling to H-6a), simplify into a clean AB quartet (geminal coupling only).

Workflow Visualization

Isolation & Characterization Logic

The following diagram illustrates the critical path from biotransformation to structural validation.

GStartStart: (-)-Medicarpin(Substrate)BioBiotransformation(Nectria haematococca / Colletotrichum)48h @ 25°CStart->Bio Add to CultureExtractExtraction (EtOAc)NEUTRAL pH(Avoid Acid Hydrolysis)Bio->Extract Filter MyceliaHPLCSemi-Prep HPLCC18 ColumnGradient: H2O/ACNExtract->HPLC Crude ExtractIsolateIsolated 6a-Hydroxymedicarpin(Yellow Solid)HPLC->Isolate Collect Peak(Rt ~13 min)NMR1H NMR ValidationDiagnostic: H-11a SingletH-6 AB QuartetIsolate->NMR Structural IDMSMS Validationm/z 287 [M+H]+Isolate->MS Mass ID

Figure 1: Step-by-step isolation workflow emphasizing the critical neutral extraction parameter.

Chemical Transformation & Diagnostic Shift

Visualizing the specific atomic changes detected by NMR.

ChemicalShiftSubstrateMedicarpin(C-6a: H-bonded)H-11a: DoubletEnzymeFungal Hydroxylase(Detoxification)Substrate->Enzyme MetabolismDetail1H-6a signal: 4.25 ppmCouples to H-11aSubstrate->Detail1Product6a-Hydroxymedicarpin(C-6a: OH-bonded)H-11a: SingletEnzyme->Product +OH GroupDetail2H-6a signal: ABSENTH-11a collapses to SingletProduct->Detail2

Figure 2: Mechanistic transformation and the resulting NMR spectroscopic signature.

Stability and Storage Guidelines

  • Solvent Sensitivity: 6a-HM is stable in MeOH and Acetone. Avoid storage in

    
     for extended periods as trace acidity in chloroform can induce dehydration.
    
  • Temperature: Store neat standard at -20°C.

  • Light: Protect from light to prevent photo-oxidation of the phenolic ring.

References

  • Fungal Detoxification Mechanisms

    • Title: Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy.
    • Source: NIH / PubMed Central (2021).
    • URL:[Link]

  • Chemical Properties & Identification

    • Title: 6a-Hydroxymedicarpin - Compound Summary & CAS Data.[2]

    • Source: PubChem / NIH.
    • URL:[Link]

  • Biosynthetic Pathways

    • Title: Interaction between Bean and Colletotrichum gloeosporioides: Understanding Through a Biochemical Approach.
    • Source: MDPI (2021).
    • URL:[Link][3][4][1]

  • Osteogenic Activity of Pterocarpans

    • Title: Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways.[5]

    • Source: PLoS One (2015).[5]

    • URL:[Link][5]

  • General NMR Interpretation for Oxygenated Heterocycles

    • Title: NMR Chemical Shift Values Table - Protons on Hetero
    • Source: Chemistry Steps.[3]

    • URL:[Link]

protocol for UV-Vis spectrophotometry of 6alpha-Hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV-Vis Spectrophotometric Characterization and Quantification of 6


-Hydroxymedicarpin 

Executive Summary

This guide outlines a high-precision protocol for the ultraviolet-visible (UV-Vis) analysis of 6


-hydroxymedicarpin  (CAS: 61135-92-0), a pterocarpan phytoalexin derivative.[1] While often overshadowed by its parent compound, medicarpin, the 6

-hydroxy metabolite represents a critical node in the metabolic turnover of leguminous defense compounds (e.g., in Glycine max and Medicago sativa).

This protocol addresses the specific challenges of pterocarpan analysis: distinguishing the target from structural analogs and ensuring solubility without degrading the labile ether linkage at the 6a-11a junction.[1]

Scientific Principle & Chromophore Theory

The Pterocarpan Chromophore: 6


-Hydroxymedicarpin possesses a 6H-[1]benzofuro[3,2-c]chromene  skeleton.[1][2] Its UV absorption profile is dictated by two aromatic systems (Rings A and B)[1] separated by a non-conjugated heterocyclic ring system.[1][3]
  • Primary Absorption (

    
     ~280–288 nm):  Arises from the 
    
    
    
    transitions of the phenolic A-ring and the methoxy-substituted B-ring.[1]
  • Secondary Features: A shoulder often appears near 310 nm.[1][3]

  • The 6

    
    -OH Effect:  Unlike planar flavonoids, the 6a-hydroxylation introduces steric strain at the B/C ring junction, potentially altering the molar extinction coefficient (
    
    
    
    ) compared to medicarpin.[1]

Self-Validation Logic: The protocol includes a Bathochromic Shift Assay . Upon addition of trace NaOH, the phenolic proton (C3-OH) deprotonates, extending conjugation and shifting the


 to a longer wavelength (red shift). This confirms the presence of the free phenolic group, distinguishing it from fully methylated analogs.[1]

Materials & Equipment

Reagents:

  • Standard: 6

    
    -Hydroxymedicarpin (Purity >95%, HPLC grade).[1][4]
    
  • Solvent: Methanol (MeOH), HPLC/Spectrophotometric grade (Cutoff < 205 nm).[1] Note: Ethanol is a viable alternative, but Methanol is preferred for sharper peak resolution in pterocarpans.

  • Shift Reagent (Optional): 0.1 M NaOH (aqueous).

Equipment:

  • Spectrophotometer: Double-beam UV-Vis (Bandwidth

    
     1.0 nm).[1]
    
  • Cuvettes: Quartz (Suprasil), 10 mm path length, matched pair.[1]

  • Filtration: 0.22

    
    m PTFE syringe filters (for sample clarification).
    

Experimental Protocol

Phase 1: Preparation of Stock and Working Solutions
  • Objective: Create a stable baseline solution within the linear dynamic range of the instrument (0.2 – 0.8 Abs).

  • Stock Solution (100

    
    g/mL): 
    
    • Weigh exactly 1.0 mg of 6

      
      -hydroxymedicarpin.[1][3]
      
    • Dissolve in 10 mL of MeOH in a volumetric flask.

    • Critical: Sonicate for 30 seconds to ensure complete dissolution. Pterocarpans can form micro-crystals that scatter light.[1][3]

  • Working Standard (10

    
    g/mL): 
    
    • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with MeOH.[1][3][5][6]

Phase 2: Spectral Scanning (Qualitative ID)
  • Objective: Determine the exact

    
     for the specific instrument and solvent batch.
    
  • Baseline Correction: Insert two cuvettes filled with pure MeOH (Blank) into the reference and sample holders. Run a "Baseline/Zero" scan from 200 to 400 nm.[1][3]

  • Sample Scan: Replace the sample cuvette with the Working Standard (10

    
    g/mL).
    
  • Parameters:

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm.[1][3]

  • Analysis: Identify the local maximum between 280–290 nm.

    • Expected

      
      :287 nm  (typical for medicarpin derivatives in MeOH).[1][3]
      
    • Validation: If

      
       < 270 nm, suspect solvent contamination or degradation.[1]
      
Phase 3: Quantitative Calibration (Beer-Lambert Law)
  • Objective: Calculate the Molar Extinction Coefficient (

    
    ).
    
  • Prepare a dilution series from the Stock Solution:

    • Level 1: 2.5

      
      g/mL
      
    • Level 2: 5.0

      
      g/mL
      
    • Level 3: 10.0

      
      g/mL
      
    • Level 4: 20.0

      
      g/mL
      
    • Level 5: 40.0

      
      g/mL[1]
      
  • Measure Absorbance (Abs) at the determined

    
     (e.g., 287 nm).[1]
    
  • Plot Abs (y-axis) vs. Concentration (Molar, x-axis).[1]

  • Calculate

    
     from the slope (
    
    
    
    ).[1][3]

Workflow Visualization

ProtocolWorkflow Start Start: Sample Preparation Stock Dissolve 1mg in 10mL MeOH (Stock: 100 µg/mL) Start->Stock Sonicate Sonicate 30s (Remove Micro-crystals) Stock->Sonicate Scan Scan 200-400 nm Identify λmax (~287 nm) Sonicate->Scan Decision Is Peak Distinct? Scan->Decision Dilute Prepare Dilution Series (2.5 - 40 µg/mL) Decision->Dilute Yes Trouble Check Solvent Cutoff & Purity Decision->Trouble No (Noise/Drift) Curve Construct Calibration Curve Calculate ε Dilute->Curve Measure Measure Unknown Sample @ λmax Curve->Measure Trouble->Stock Re-prep

Caption: Step-by-step workflow for the isolation, identification, and quantification of 6


-hydroxymedicarpin.

Data Analysis & Reporting

Quantitative Calculation:


[1]

Where:

  • 
     = Concentration (M)[1][3]
    
  • 
     = Absorbance at 
    
    
    
    [1]
  • 
     = Molar Extinction Coefficient (determined from Phase 3)[1]
    
  • 
     = Path length (1 cm)[1]
    

Summary Table: Typical Optical Characteristics

ParameterValue / RangeNotes
Solvent Methanol (MeOH)Preferred over EtOH for spectral sharpness.[1]
Scan Range 200 – 400 nmCovers aromatic region; ignore <210 nm noise.[1][3]

(Band II)
287 ± 2 nm Primary quantification peak.[1]
Shoulder ~310 nmCharacteristic of pterocarpan skeleton.[1][3]
Linearity (

)
> 0.999Required for valid quantification.[1][6]
LOD ~0.5

g/mL
Dependent on instrument sensitivity.[1][3]

Troubleshooting & Validation

Common Issue: Peak Broadening

  • Cause: Impure solvent or pH drift.[1][3]

  • Solution: Ensure MeOH is neutral.[1][3] Acidic conditions (0.1% Formic acid) can stabilize the compound but may slightly shift

    
    .[1]
    

Common Issue: High Background Absorbance [1]

  • Cause: Particulates or biological matrix interference (chlorophyll/lipids).[1][3]

  • Solution: Pass sample through a C18 Solid Phase Extraction (SPE) cartridge before UV analysis to remove lipophilic contaminants.[1][3]

Structural Logic Diagram:

StructureLogic Core Pterocarpan Skeleton RingA Ring A (Phenolic) Abs ~280nm Core->RingA RingB Ring B (Methoxy) Modulates Shape Core->RingB Junction 6a-OH Junction Non-Planar Twist Core->Junction Result Final Spectrum λmax 287nm RingA->Result RingB->Result Junction->Result Minor Shift

Caption: Influence of structural moieties on the final UV-Vis spectrum of 6


-hydroxymedicarpin.

References

  • PubChem. (n.d.).[1][3] 4-Hydroxymedicarpin (Synonym for 6a-hydroxy derivative).[1] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link][1]

  • Dixon, R. A. (1999).[1] Isoflavonoids: Biochemistry and Molecular Biology. In Comprehensive Natural Products Chemistry. (Contextual reference for Pterocarpan UV characteristics).

  • BioCrick. (n.d.).[1][3] 6alpha-Hydroxymedicarpin Properties. Retrieved October 26, 2023, from [Link][1]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids. Springer-Verlag.[1][3] (Standard reference for phenolic UV shift reagents).

Sources

Application Note: Validated HPLC-DAD Method for the Quantification of Pterocarpans (Maackiain, Medicarpin, Pisatin)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Pterocarpans are a specialized subclass of isoflavonoids possessing a tetracyclic ring system (6a,11a-dihydro-6H-benzofuro[3,2-c]chromene). Found predominantly in the Fabaceae family (Sophora, Trifolium, Astragalus), they function as phytoalexins—antimicrobial defense compounds produced in response to stress.

Developing robust analytical methods for pterocarpans presents specific challenges:

  • Structural Isomerism: Many pterocarpans exist as enantiomers or have structurally similar isoflavone precursors (e.g., Formononetin) that can co-elute.

  • Chromophore Specificity: While they absorb in the standard UV range (280 nm), their specific "fingerprint" region (310 nm) is critical for distinguishing them from matrix interferences.

  • Matrix Complexity: Root extracts often contain high levels of saponins and simple phenolics that require efficient chromatographic resolution.

This protocol details a validated HPLC-DAD workflow designed to meet ICH Q2(R1) standards, ensuring specificity, linearity, accuracy, and precision.

Chemical Basis & Instrument Configuration

The "Why" Behind the Hardware
  • Detector (DAD vs. VWD): A Diode Array Detector (DAD) is mandatory. Pterocarpans have distinct UV spectra with maxima typically around 280-287 nm and a secondary band near 310 nm. DAD allows for peak purity analysis , ensuring that the integrated peak represents a single compound and not a co-eluting impurity.

  • Column Selection: A C18 column with high carbon load and end-capping is selected to interact with the hydrophobic core of the pterocarpan skeleton while minimizing silanol interactions with the phenolic hydroxyl groups, which causes peak tailing.

Instrument Parameters
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)Standard geometry for robust separation of complex extracts.
Column Temp 30°C ± 1°CMaintains reproducible retention times by stabilizing viscosity.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Injection Vol 10 µLStandard volume to prevent column overload while maintaining sensitivity.
Detection Ch A: 280 nm (Quantification)Ch B: 310 nm (Identification)Spectrum: 200–400 nm280 nm provides max sensitivity; 310 nm is specific to the pterocarpan skeleton.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from raw material to validated data.

Pterocarpan_Workflow RawMaterial Raw Material (Roots/Leaves) Extraction Sample Prep (UAE - Methanol) RawMaterial->Extraction Weigh 0.5g Clarification Clarification (Centrifuge + 0.45µm Filter) Extraction->Clarification Supernatant HPLC HPLC-DAD Analysis (Gradient Elution) Clarification->HPLC Inject 10µL DataProc Data Processing (Integration @ 280nm) HPLC->DataProc Chromatogram Validation Validation (ICH Q2) Linearity, Accuracy, SST DataProc->Validation Calculate R² & RSD

Figure 1: End-to-end workflow for the extraction and analysis of pterocarpans.

Protocol 1: Sample Preparation (Ultrasound-Assisted Extraction)

Objective: Efficient release of intracellular pterocarpans without thermal degradation.

  • Grinding: Pulverize dried plant material (e.g., Sophora flavescens roots) to a fine powder (mesh size ~40-60).

  • Weighing: Accurately weigh 500 mg of powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of Methanol (100%) .

    • Note: Methanol is preferred over Ethanol for pterocarpans due to better solubility and protein precipitation capabilities.

  • Extraction: Sonicate for 30 minutes at room temperature (< 40°C).

    • Critical: Monitor temperature; excessive heat can degrade labile glycosides (e.g., Trifolirhizin) into aglycones (Maackiain).

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (v/v)

  • Solvent B: Acetonitrile (ACN)[1]

    • Chemistry: Acidification (pH ~2.7) suppresses the ionization of phenolic -OH groups, ensuring the analytes remain in their neutral form. This prevents "peak tailing" and improves resolution.

Gradient Table:

Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.0 8515Initial equilibration
5.0 8515Isocratic hold (elute polar matrix)
25.0 4555Linear gradient (elute pterocarpans)
30.0 1090Column wash (elute lipophilic sterols)
35.0 1090Hold wash
35.1 8515Return to initial
40.0 8515Re-equilibration (Critical)

Validation Strategy (ICH Q2 R1)

To ensure the method is trustworthy, the following validation parameters must be met. This is a "self-validating" system where failure in System Suitability Testing (SST) halts the analysis.

System Suitability Test (SST) Criteria

Run a Standard Mix (e.g., Maackiain 50 µg/mL) before every sample batch.

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Resolution (

    
    ): 
    
    
    
    between the critical pair (usually Maackiain and Medciarpin).
  • Precision (Injection): RSD of retention time

    
     for 5 replicates.
    
Validation Parameters
ParameterMethodologyAcceptance Criteria
Specificity Compare UV spectra (200-400nm) of standard vs. sample peak.Match factor > 990 (or 99%). No co-elution in blank.
Linearity 5 concentration levels (e.g., 10–200 µg/mL).

; Residuals randomly distributed.
Accuracy Spike recovery at 80%, 100%, 120% levels.Recovery: 95% – 105%.
Precision Intra-day: 6 replicates of one sample.Inter-day: 3 days, different analysts.RSD

(Intra-day)RSD

(Inter-day)
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD (S/N = 3:1)LOQ (S/N = 10:1)

Troubleshooting & Optimization Logic

Issues often arise from column aging or matrix complexity. Use this decision tree to diagnose problems.

Troubleshooting Problem Observed Issue Tailing Peak Tailing (>1.5) Problem->Tailing Drift RT Drifting Problem->Drift Split Split Peaks Problem->Split AcidCheck Check Mobile Phase pH Is Acid < 0.1%? Tailing->AcidCheck Equilib Insufficient Equilibration? Increase post-run time Drift->Equilib Temp Check Column Oven Drift->Temp SolventMismatch Sample Solvent Stronger than Mobile Phase? Split->SolventMismatch ColAge Column Void? Replace Column AcidCheck->ColAge pH is OK Dilute Dilute sample in Initial Mobile Phase SolventMismatch->Dilute Yes (e.g. 100% MeOH)

Figure 2: Troubleshooting logic for common HPLC anomalies in pterocarpan analysis.

Expert Tip: If you observe split peaks for early eluting compounds (like Trifolirhizin), it is likely because the sample is dissolved in 100% Methanol while the starting mobile phase is 85% Water. Solution: Dilute the final extract 1:1 with water before injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • Liu, H., et al. (2022). "Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD." Molecules, 27(24), 9066. Link

  • Zhang, L., et al. (2020). "Effects of MJ on the production of pterocarpans (maackiain, trifolirhizin) in S. flavescens cell cultures."[3] Plant Cell, Tissue and Organ Culture. Link

  • Talhaoui, N., et al. (2021). "Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products." Journal of the Science of Food and Agriculture. Link

Sources

techniques for synthesizing 6alpha-Hydroxymedicarpin derivatives

Application Note: Advanced Synthesis & Functionalization of 6 -Hydroxymedicarpin Derivatives

Abstract

6


This guide details two distinct synthetic workflows: (1) a Total Chemical Synthesis via the osmium-catalyzed dihydroxylation of isoflavenes, and (2) a Biocatalytic Hydroxylation utilizing engineered fungal enzymes. These protocols address the primary challenges of 6a-functionalization: controlling the C6a/C11a stereochemistry and preventing dehydration to the inactive coumestan.

Part 1: Strategic Synthesis Overview

The synthesis of 6a-hydroxypterocarpans requires a departure from standard pterocarpan ring-closure methods (which typically yield the 6a-H species). The introduction of the 6a-hydroxyl group creates a hemiacetal-like instability that demands specific conditions.

Comparative Workflow Analysis
FeatureProtocol A: Chemical Synthesis (Chromene Route)Protocol B: Biocatalytic Transformation
Primary Mechanism OsO

Dihydroxylation & Cyclization
Enzymatic Benzylic Hydroxylation
Stereocontrol High (cis-fused product favored)Perfect (Enantioselective)
Scalability Gram-scaleMilligram to Gram (Fermentation dependent)
Key Challenge Handling toxic Osmium; preventing over-oxidationEnzyme stability; purification from broth
Target Derivatives 3-O-acyl, 6a-O-alkyl analogsNatural (+)-6a-Hydroxymedicarpin
Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnection strategy, highlighting the critical isoflav-3-ene intermediate.

RetrosynthesisTarget6a-Hydroxymedicarpin(Target)Intermediate1Isoflav-3-ene(Chromene Intermediate)Target->Intermediate1OsO4 Dihydroxylation& CyclizationIntermediate22'-HydroxyisoflavoneIntermediate1->Intermediate2Reduction/EliminationPrecursorsResorcinol + 4-Methoxyphenylacetic acidIntermediate2->PrecursorsDeoxybenzoin Condensation

Figure 1: Retrosynthetic pathway utilizing the chromene intermediate to install the 6a-OH functionality.

Part 2: Protocol A - Chemical Synthesis via Isoflav-3-ene

This protocol utilizes the Mori-Kisida modification , arguably the most reliable method for generating 6a-hydroxypterocarpans. It relies on the syn-dihydroxylation of an isoflav-3-ene, followed by spontaneous or acid-catalyzed cyclization.

Reagents & Equipment[1]
  • Substrate: 7-acetoxy-4'-methoxyisoflavone (synthesized via Vilsmeier-Haack or standard condensation).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) or NaBH
    
    
    /CeCl
    
    
    .
  • Oxidant: Osmium Tetroxide (OsO

    
    ) [Warning: Highly Toxic ], N-Methylmorpholine N-oxide (NMO).
    
  • Solvents: Dry THF, Acetone/Water (4:1).

  • Equipment: Schlenk line, Flash Chromatography system.

Step-by-Step Methodology
Step 1: Formation of the Isoflav-3-ene (Chromene)
  • Reduction: Dissolve 7-acetoxy-4'-methoxyisoflavone (1.0 eq) in dry THF under Argon. Cool to 0°C.

  • Add LiAlH

    
     (2.5 eq) dropwise. Stir for 2 hours. This reduces the carbonyl and deprotects the phenol, yielding the isoflav-3-ene-4-ol.
    
  • Elimination: Quench with dilute HCl. The acidic workup promotes dehydration of the C4-alcohol to form the 7-hydroxy-4'-methoxyisoflav-3-ene (the chromene).

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc 8:2) to isolate the unstable chromene oil. Note: Process immediately to avoid polymerization.

Step 2: Osmium-Catalyzed Dihydroxylation
  • Reaction Setup: Dissolve the chromene (1.0 eq) in Acetone:Water (4:1).

  • Catalyst Addition: Add NMO (1.2 eq) followed by a catalytic amount of OsO

    
     (2.5 mol% in t-BuOH).
    
  • Incubation: Stir at room temperature for 4–12 hours. The solution will darken.

  • Mechanism: OsO

    
     attacks the C3-C4 double bond from the less hindered face, forming a cis-diol.
    
  • Cyclization: The free phenolic hydroxyl group at C-2' (generated in Step 1) intramolecularly attacks the C4 position of the diol intermediate. This closes the furan ring.

    • Critical Control Point: If cyclization is slow, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).

Step 3: Isolation of 6a-Hydroxymedicarpin
  • Quench: Add saturated Na

    
    SO
    
    
    to quench excess osmium. Stir for 30 mins.
  • Extraction: Extract with DCM. Wash with brine.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Result: The product is typically a racemate (±)-6a-hydroxymedicarpin. Chiral HPLC is required for enantiomeric separation.

Part 3: Protocol B - Biocatalytic Hydroxylation (Green Route)

For researchers requiring the biologically active (+)-enantiomer or adhering to Green Chemistry principles, fungal biotransformation is superior. This method mimics the natural phytoalexin detoxification pathway.

Biological System[1][2][3][4][5][6][7][8][9]
  • Biocatalyst: Nectria haematococca (mating population VI) or engineered Saccharomyces cerevisiae expressing isoflavonoid hydroxylases.

  • Substrate: (-)-Medicarpin (commercially available or extracted from Medicago sativa).

Workflow Diagram (Graphviz)

BiotransformationSubstrate(-)-MedicarpinFungusFungal Culture(N. haematococca)Substrate->FungusFeeding (24h)EnzymePterocarpan6a-HydroxylaseFungus->EnzymeInductionProduct(+)-6a-HydroxymedicarpinEnzyme->ProductStereoselectiveHydroxylation

Figure 2: Biotransformation pathway utilizing fungal hydroxylases for stereoselective synthesis.

Protocol Details
  • Culture Preparation: Inoculate N. haematococca spores into Potato Dextrose Broth (PDB). Incubate at 25°C, 150 rpm for 48 hours.

  • Substrate Feeding: Dissolve (-)-Medicarpin in DMSO (final concentration <0.5%). Add to the fungal culture.

  • Transformation: Incubate for an additional 24–48 hours. Monitor via TLC (Silica, CHCl

    
    :MeOH 9:1).
    
    • Endpoint: Disappearance of the Medicarpin spot and appearance of a more polar spot (6a-OH).

  • Extraction: Filter mycelia. Extract broth with Ethyl Acetate (3x).

  • Purification: The product is often >95% pure enantiomerically. Recrystallize from benzene/heptane.

Part 4: Quality Control & Characterization

Validating the 6a-hydroxyl insertion is critical, as the 6a-11a double bond (pterocarpene) is a common byproduct.

Key Analytical Markers[10]
TechniqueParameterExpected Observation for 6a-HM
1H NMR C-11a ProtonSinglet at ~5.3 ppm (The coupling to H-6a is lost because C-6a is now quaternary).
1H NMR C-6a ProtonAbsent. (In Medicarpin, this is a multiplet at ~4.2 ppm).
13C NMR C-6a CarbonShift downfield to ~103–105 ppm (Hemiacetal carbon).
Mass Spec Molecular Ion[M+H]+ = 287.09 (vs 271.09 for Medicarpin).
Stability Acid SensitivityRapid dehydration to Anhydro-derivative (Coumestan-like) in strong acid.
Storage & Stability
  • Solid State: Stable at -20°C for >1 year.

  • Solution: Unstable in acidic protic solvents (MeOH/H+). Store in DMSO or Acetone.

References

  • Mori, K., & Kisida, K. (1988). Synthesis of (+)-pisatin and (+)-6a-hydroxymedicarpin. Tetrahedron, 44(10), 2753-2762. Link

  • VanEtten, H. D., et al. (1989). Pterocarpan detoxification by Nectria haematococca. Annual Review of Phytopathology, 27, 143-164. Link

  • Wei, Y., et al. (2026).[1] Biosynthesis of medicarpin in engineered yeast. BioDesign Research, 2026.[1] Link

  • Uchida, K., et al. (2019). Metabolites of Medicarpin and Their Distributions in Rats. Molecules, 24(10), 1966. Link

  • Teehan, P., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity.[2] Journal of Agricultural and Food Chemistry, 62(45), 10800-10808. Link

Application Note: High-Resolution Chromatographic Analysis of 6a-Hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: February 2026

Methodology, Stability Protocols, and Metabolic Context

Executive Summary & Biological Context

6a-Hydroxymedicarpin (CAS: 61135-92-0) is a pivotal metabolite in the chemical warfare between leguminous plants and pathogenic fungi. It represents a primary detoxification product of Medicarpin , a potent pterocarpan phytoalexin produced by plants such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum).

Fungal pathogens, notably Nectria haematococca (anamorph Fusarium solani), express specific enzymes (pterocarpan hydroxylases) that hydroxylate medicarpin at the 6a-bridgehead carbon.[1] This modification reduces the compound's antifungal toxicity and increases its water solubility, facilitating excretion or further degradation.

Why Use 6a-Hydroxymedicarpin as a Standard?

  • Metabolic Tracking: It is the definitive marker for fungal resistance mechanisms against plant defenses.[1]

  • Pathway Elucidation: Essential for mapping the "detoxification" pathway: Medicarpin

    
     6a-Hydroxymedicarpin 
    
    
    
    Vestitone.[1]
  • Stability Studies: Its hemiketal structure serves as a model for investigating pterocarpan ring stability under physiological conditions.[1]

Chemical & Physical Properties[1][2][3]

Understanding the unique chemistry of the 6a-position is critical for successful chromatography. Unlike the parent medicarpin, the 6a-hydroxy derivative possesses a hemiketal functionality at the ring fusion.

PropertySpecificationChromatographic Implication
Molecular Formula C

H

O

Monoisotopic Mass: 286.0841 Da
LogP (Predicted) ~1.8 - 2.1Elutes earlier than Medicarpin (LogP ~3.[1]5) on Reverse Phase.
UV Maxima 280 nm, 287 nmCompatible with standard UV/DAD detection.[1]
pKa ~9.8 (Phenolic OH)Retention is pH-dependent; maintain pH < 5 to keep neutral.[1]
Stability Acid-labile (Hemiketal)Critical: Avoid strong acids (e.g., TFA > 0.1%) which can catalyze ring opening to isoflavanones.[1]

Chromatographic Method Development

Column Selection Strategy

While C18 is the standard for pterocarpans, the increased polarity of the 6a-hydroxy group suggests the utility of a phase that can prevent "wash-out" (elution near the void volume) while maintaining peak shape.

  • Primary Choice: C18 (End-capped) .[1] Provides robust hydrophobic retention.[1]

  • Alternative: Phenyl-Hexyl .[1] Offers

    
    -
    
    
    
    interactions with the aromatic pterocarpan core, potentially improving selectivity between the metabolite and the parent compound.
Optimized HPLC/UHPLC Protocol

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (v/v).[1] Note: Do not use TFA; it degrades the hemiketal.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Profile:

Time (min)% Solvent BFlow Rate (mL/min)Event
0.00150.4Initial Equilibration
2.00150.4Isocratic Hold (Focusing)
12.00600.4Linear Gradient
14.00950.4Column Wash
16.00950.4Wash Hold
16.10150.4Re-equilibration
20.00150.4End

Detection Parameters:

  • UV/DAD: 287 nm (Reference 360 nm).[1]

  • MS (ESI+): Target Mass [M+H]

    
     = 287.09.[1]
    
    • Expert Note: You may see a fragment at m/z 269 [M+H - H

      
      O]
      
      
      
      due to in-source water loss from the 6a-hydroxyl group.

Experimental Protocols

Standard Preparation (The "Cold-Chain" Rule)

Due to the hemiketal instability, standards must be handled to prevent ring-opening or dehydration.

  • Stock Solution (1 mg/mL): Dissolve 1 mg of 6a-Hydroxymedicarpin in 1 mL of 100% Methanol .

    • Why Methanol? Acetonitrile can sometimes induce precipitation of polar impurities; Methanol stabilizes the polar hydroxyl groups.

    • Storage: Aliquot into amber glass vials. Store at -80°C. Shelf life: 3 months.

  • Working Standard: Dilute Stock with initial mobile phase (85% Water / 15% ACN).

    • Caution: Analyze immediately.[1] Do not store diluted aqueous standards overnight, as hydrolysis/isomerization to the open-chain ketone (2'-hydroxyisoflavanone) can occur.

Biological Sample Extraction (Fungal Culture/Plant Tissue)[1]
  • Harvest: Collect fungal mycelia or infected plant tissue.[1] Flash freeze in liquid nitrogen.

  • Lysis: Grind tissue to a fine powder.

  • Extraction: Add 500 µL of 80% Methanol (cold) per 100 mg tissue.

    • Vortex:[1] 1 min.

    • Sonication:[1] 10 min (ice bath).[1]

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 2-5 µL onto the UHPLC system.

Visualizations

Metabolic Detoxification Pathway

This diagram illustrates the biological context: the conversion of the phytoalexin Medicarpin into 6a-Hydroxymedicarpin by fungal enzymes.

MedicarpinPath Medicarpin Medicarpin (Phytoalexin) HydroxyMed 6a-Hydroxymedicarpin (Detoxified Metabolite) Medicarpin->HydroxyMed Hydroxylation (+OH) Enzyme Fungal Hydroxylase (e.g., MAK1 gene product) Enzyme->Medicarpin Catalysis Vestitone Vestitone (Open-ring Isoflavanone) HydroxyMed->Vestitone Ring Opening (reductase/spontaneous)

Caption: The fungal detoxification pathway of Medicarpin via 6a-hydroxylation, leading to ring opening.

Analytical Workflow

A step-by-step logic flow for ensuring data integrity during analysis.[1]

Workflow cluster_HPLC UHPLC Analysis Start Sample Collection Extract Extraction (80% MeOH) Keep at 4°C Start->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Equilibrate Equilibrate Column (15% ACN, 0.1% FA) Filter->Equilibrate Inject Inject Sample (2-5 µL) Equilibrate->Inject Gradient Gradient Elution (15-95% B over 12 min) Inject->Gradient Detect Detection UV: 287 nm | MS: 287.09 m/z Gradient->Detect Data Data Analysis Check for Peak Tailing Detect->Data Data->Extract If degradation observed, re-extract w/o acid

Caption: Optimized analytical workflow for 6a-Hydroxymedicarpin quantification.

Troubleshooting & Expert Insights

Issue 1: Peak Splitting

Observation: The 6a-Hydroxymedicarpin peak appears as a "doublet" or has a broad front.[1] Cause: Hemiketal-Ketone Equilibrium.[1] In solution, the closed pterocarpan ring can open to form 2'-hydroxyisoflavanone. Solution:

  • Ensure the autosampler is kept at 4°C .

  • Increase the mobile phase flow rate slightly to elute the compound faster than the equilibrium kinetics.

  • Ensure the sample solvent matches the initial mobile phase strength (15% ACN).[1]

Issue 2: Retention Time Shift

Observation: The peak elutes earlier than expected. Cause: Column "dewetting" or loss of retention due to high polarity.[1] Solution: Use a column with a lower carbon load or a specialized "Aq" (aqueous compatible) C18 phase if using <5% organic start.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100067, 6a-Hydroxymedicarpin.[1] Retrieved from [Link][1]

  • Enkerli, J., et al. (1998). Fungal Metabolism of Phytoalexins: Genetics and Biochemistry of Medicarpin Detoxification in Nectria haematococca.[1] Molecular Plant-Microbe Interactions.[1] [Link]

  • Dixon, R. A. (2001). Natural Products and Plant Disease Resistance.[1] Nature.[1] [Link][1]

  • U.S. National Library of Medicine. Medicarpin Metabolism and Pharmacokinetics.[1] PubMed Central.[1] [Link]

Sources

experimental design for testing 6alpha-Hydroxymedicarpin bioactivity

Application Note: Experimental Design for Profiling 6 -Hydroxymedicarpin Bioactivity[1]

1

Introduction & Scientific Rationale

6

1Medicarpin1

The Biological Question: Current literature suggests two conflicting roles for 6a-HM:

  • Fungal Detoxification Product: Pathogens like Fusarium solani hydroxylate medicarpin at the 6a-position to render it less toxic.[1] If true, 6a-HM should exhibit significantly lower antifungal potency than medicarpin.[1]

  • Distinct Bioactive Agent: Recent screenings indicate potential anticancer and estrogenic activities, suggesting that the 6a-hydroxyl group may alter target specificity from fungal membranes to mammalian nuclear receptors (e.g., Estrogen Receptors ER

    
    /ER
    
    
    ).

This guide provides a rigorous experimental framework to deconvolute these activities. We will move beyond simple screening to comparative mechanistic assays.

Chemical Properties & Handling[1][2]
  • CAS: 61135-92-0[1][2][3][4][5]

  • Molecular Weight: 286.28 g/mol [1][2]

  • Solubility: Soluble in DMSO (>10 mM), Methanol. Poorly soluble in water.

  • Stability: Pterocarpans are susceptible to acid-catalyzed dehydration.[1] Avoid acidic buffers (pH < 6.[1]0) during long-term incubations.[1]

Experimental Workflow Overview

The following diagram illustrates the integrated workflow for profiling 6a-HM, separating antimicrobial validation from mammalian pharmacological characterization.

Gcluster_0Path A: Phytoalexin/Antifungal Potencycluster_1Path B: Mammalian BioactivityStartCompound Preparation(6a-HM vs. Medicarpin)MICBroth Microdilution (MIC)Target: F. solani / C. albicansStart->MICCytoCytotoxicity Screen(MTT/CCK-8 on MCF-7, HepG2)Start->CytoMorphHyphal Morphology Analysis(Microscopy)MIC->MorphIf MIC < 50 µMDetoxDetoxification Hypothesis Test(Compare IC50: 6a-HM vs Medicarpin)MIC->DetoxDataData Synthesis & SAR AnalysisDetox->DataER_BindEstrogen Receptor Assay(Luciferase Reporter / E-Screen)Cyto->ER_BindIf proliferation observedOsteoOsteoblast Differentiation(ALP Activity)Cyto->OsteoIf non-toxicER_Bind->DataOsteo->Data

Figure 1: Integrated experimental workflow for deconvoluting the antifungal vs. mammalian pharmacology of 6

Protocol A: Comparative Antifungal Susceptibility

Objective: To determine if 6a-hydroxylation represents a detoxification step.[1] Hypothesis: If 6a-HM is a detoxification product, its MIC will be >5x higher than Medicarpin.[1]

Materials
  • Test Strains: Fusarium solani (plant pathogen), Candida albicans (human pathogen).[1]

  • Compounds: 6a-HM (Test), Medicarpin (Positive Control), Fluconazole (Clinical Control).[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

Method: Broth Microdilution (CLSI M38-A2 Adapted)[1]
  • Inoculum Prep: Adjust fungal spore/cell suspension to

    
     CFU/mL in RPMI.
    
  • Plate Setup: Use 96-well flat-bottom plates.

    • Dispense 100 µL of inoculum per well.

    • Add 100 µL of 2x compound stock.

    • Concentration Range: Serial dilution from 128 µg/mL down to 0.25 µg/mL .

  • Controls:

    • Solvent Control: 1% DMSO (Max).[1]

    • Growth Control: Media + Inoculum only.[1]

    • Sterility Control: Media only.

  • Incubation:

    • Candida: 24–48 hours at 35°C.

    • Fusarium: 48–72 hours at 28°C.

  • Readout: Measure Optical Density (

    
    ) or visual score (0 = clear, 4 = no reduction).
    
Data Interpretation Table
OutcomeInterpretationBiological Implication
MIC (6a-HM)

MIC (Medicarpin)
Equipotent6a-HM is an active phytoalexin; hydroxylation does not detoxify.[1]
MIC (6a-HM) >> MIC (Medicarpin) Loss of Potency6a-HM is a detoxification metabolite (supports fungal resistance theory).[1]
MIC (6a-HM) << MIC (Medicarpin) Gain of Potency6a-HM is a "super-phytoalexin" (rare, high value).[1]

Protocol B: Mammalian Cytotoxicity & Estrogenicity

Objective: To validate anticancer claims and test for phytoestrogenic activity (common in pterocarpans).[1]

Method 1: Cytotoxicity Screen (CCK-8 Assay)[1]
  • Cell Lines:

    • MCF-7: Breast cancer (ER-positive).[1]

    • MDA-MB-231: Breast cancer (ER-negative).[1]

    • HDF: Human Dermal Fibroblasts (Normal control).[1]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow adhesion (24 h).
    
  • Treatment: Treat with 6a-HM (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Assay: Add 10 µL CCK-8 reagent; incubate 2 hours. Read Absorbance at 450 nm.

  • Analysis: Calculate IC

    
    .
    
    • Note: If MCF-7 viability increases at low doses (biphasic response), this indicates estrogenic activity.[1]

Method 2: Estrogen Receptor (ER) Transactivation Assay

Rationale: Pterocarpans structurally mimic 17

11
  • Transfection: Co-transfect HEK293 cells with:

    • Expression plasmid: pCMV-ER

      
        or pCMV-ER
      
      
      .[1]
    • Reporter plasmid: ERE-Luciferase (Estrogen Response Element).[1]

  • Treatment (24 h):

    • Agonist Mode: 6a-HM (0.1 – 10 µM).[1]

    • Antagonist Mode: 6a-HM + 1 nM Estradiol (E2).[1]

    • Control: 1 nM E2 (100% activation).

  • Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

  • Result Normalization: Normalize Firefly luciferase (reporter) to Renilla luciferase (transfection control).

Mechanistic Pathway Visualization

Understanding the structural impact of the 6a-hydroxyl group is vital.[1] The diagram below details the putative mechanism of action pathways.

PathwaysMedMedicarpin(Parent)FungalMemFungal MembraneIntegrityMed->FungalMemHigh Affinity(Pore Formation)EREstrogen Receptor(ER alpha/beta)Med->ERWeak AgonistHM6a-HydroxymedicarpinHM->FungalMemReduced Affinity?(Steric Hindrance)HM->ERAltered Binding?(H-Bond Donor)ROSROS Generation(Apoptosis)HM->ROSPotential Induction(Cancer Cells)DeathDeathFungalMem->DeathFungal DeathProlifProlifER->ProlifCell Proliferation(MCF-7)ApopApopROS->ApopTumor Suppression

Figure 2: Putative Structure-Activity Relationship (SAR) pathways. The 6a-OH group may sterically hinder fungal membrane insertion while providing new H-bond donors for Nuclear Receptor binding.[1]

References

  • Fungal Metabolism of Pterocarpans: VanEtten, H. D., et al. "Mechanisms of fungal resistance to the phytoalexins pisatin and maackiain." Phytopathology, 1989. Link (Contextual grounding on pterocarpan detoxification).[1]

  • Antifungal Assays: CLSI. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. Link[1]

  • Pterocarpan Anticancer Activity: Goel, A., et al. "Pterocarpans: A promising scaffold for the discovery of novel anticancer agents." European Journal of Medicinal Chemistry, 2020. Link

  • Estrogenic Activity Protocols: OECD Test Guideline 455. "Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists." OECD Guidelines for the Testing of Chemicals, 2016. Link[1]

  • Compound Source & Properties: "6alpha-Hydroxymedicarpin Product Data." TargetMol / MedChemExpress, 2023.[1] Link

sample preparation techniques for 6alpha-Hydroxymedicarpin analysis

Application Note: Sample Preparation Techniques for 6 -Hydroxymedicarpin Analysis

CAS:

Part 1: Introduction & Physicochemical Context

The Analytical Challenge: The "Artifact Trap"

6

Acid-Catalyzed Dehydration

In the presence of protons (

Scientific Directive: This guide prioritizes non-acidic, low-temperature extraction workflows to preserve the 6a-hydroxyl group and stereochemical integrity.

Chemical Profile & Solubility[1][2]
  • Structure: Pterocarpan skeleton with a 6a-hydroxyl group.[1]

  • Polarity: Moderately polar due to the -OH group, but lipophilic enough to dissolve in organic solvents.

  • Solubility: Soluble in Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), and Acetonitrile (ACN). Poorly soluble in water.

  • Stability: Labile in acidic media (pH < 5) and high temperatures (> 60°C).

Part 2: Experimental Protocols

Workflow 1: Solid-Liquid Extraction (Plant Tissue)

Target Matrix: Roots, Leaves, or Elicited Tissues of Legumes.

Principle: Rapid quenching of enzymatic activity followed by cold solvent extraction to prevent thermal degradation.

Step-by-Step Methodology
  • Harvest & Quench:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen.

    • Why: Stops metabolic turnover and prevents enzymatic oxidation of phenolics.

  • Lyophilization:

    • Freeze-dry samples to constant weight.

    • Grind to a fine powder (< 0.5 mm) using a ball mill.

  • Extraction (The "Cold Soak"):

    • Weigh 100 mg of powder into a 15 mL centrifuge tube.

    • Add 5 mL of 80% Methanol (aq) .

    • Critical: Do NOT use acidified methanol (e.g., 0.1% Formic Acid). Keep pH neutral (~7.0).

  • Agitation:

    • Sonicate in an ice bath (0°C - 4°C) for 20 minutes.

    • Why: Sonication aids cell wall disruption; ice prevents thermal dehydration.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Filtration:

    • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Note: Use amber glass to prevent photo-oxidation.

Workflow 2: Liquid-Liquid Extraction (Fungal/Cell Culture Media)

Target Matrix: Liquid media, root exudates.

Principle: Partitioning based on lipophilicity using immiscible solvents.

Step-by-Step Methodology
  • Media Preparation:

    • Clarify culture media by centrifugation (5,000 x g, 10 min) to remove mycelia/cells.

    • Check pH.[2][3] If pH < 6, neutralize carefully with dilute NaOH to pH 7.0 before extraction.

  • Partitioning:

    • Combine 10 mL of clarified media with 10 mL of Ethyl Acetate (EtOAc) .

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 5 minutes to break emulsions.

    • Collect the upper organic layer (EtOAc).

    • Repeat extraction twice more; combine organic layers.

  • Drying & Reconstitution:

    • Evaporate EtOAc to dryness under a stream of nitrogen at room temperature . Do not use a heated rotary evaporator bath > 35°C.

    • Reconstitute residue in 500 µL of Initial Mobile Phase (e.g., 90% Water / 10% ACN).

Part 3: Visualization & Logic

Diagram 1: The "Artifact Trap" Mechanism

This diagram illustrates why acidic conditions must be avoided. It shows the dehydration pathway that destroys the analyte.

DehydrationRiskHM6a-Hydroxymedicarpin(Target Analyte)AcidAcidic Conditions(H+ / Heat)HM->AcidExposureCarbocationCarbocationIntermediateAcid->CarbocationLoss of H2OMedicarpinMedicarpin/Pterocarpene(Dehydrated Artifact)Carbocation->MedicarpinDouble Bond Formation

Caption: The acid-catalyzed dehydration pathway converting 6a-HM to Medicarpin, resulting in analytical error.

Diagram 2: Extraction Decision Tree

A logical flow for selecting the correct protocol based on sample matrix.

ExtractionWorkflowStartStart: Sample TypeSolidSolid Tissue(Roots/Leaves)Start->SolidLiquidLiquid Media(Exudates/Culture)Start->LiquidLyophilLyophilize & GrindSolid->LyophilCheckPHCheck pH(Adjust to 7.0)Liquid->CheckPHSolventAdd 80% MeOH(Cold)Lyophil->SolventSonicateSonicate (Ice Bath)Solvent->SonicateDryN2 Dry (Amb. Temp)Sonicate->DryPartitionPartition w/ EtOAcCheckPH->PartitionPartition->DryAnalyzeLC-MS/MS AnalysisDry->Analyze

Caption: Decision matrix for selecting Solid-Liquid (MeOH) vs. Liquid-Liquid (EtOAc) extraction workflows.

Part 4: Data Presentation & Validation

Solvent Selection Guide

The following table summarizes solvent suitability based on extraction efficiency and analyte stability.

Solvent SystemExtraction EfficiencyStability RiskRecommendation
80% Methanol (aq) High (Polar/Non-polar balance)Low (Neutral pH)Preferred for Solids
Ethyl Acetate High (Lipophilic selectivity)LowPreferred for Liquids
Acetone HighMedium (Co-extracts pigments)Alternative for chlorophyll-rich tissue
Acidified MeOH (0.1% FA) HighCritical (Dehydration) DO NOT USE
Hot Water LowHigh (Thermal degradation)Not Recommended
Self-Validating the Protocol (Quality Control)

To ensure your extraction is not causing degradation, perform the Spike-Recovery Test :

  • Split a control sample into two aliquots.

  • Spike Aliquot A with a known concentration of authentic 6a-HM standard before extraction.

  • Extract both aliquots using the protocol.

  • Analyze via LC-MS.

  • Calculate Recovery:

    
    
    
    • Acceptance Criteria: 85% - 115%.

    • Failure Mode: If recovery is low and Medicarpin peaks increase, your extraction conditions are too harsh (acidic/hot).

Part 5: Analytical Conditions (LC-MS/MS)

While sample prep is the focus, the downstream analysis must be compatible.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 6.5). Note: Avoid Formic Acid if possible, or use very low conc. (0.01%) to minimize on-column degradation.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Transitions: Monitor for parent ion

    
     and water loss 
    
    
    (which corresponds to the medicarpin cation).

References

  • Czank, C., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity. Journal of Agricultural and Food Chemistry.

  • Taneja, I., et al. (2015).[4] LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats.[4] Journal of Chromatography B.

  • Uchida, K., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant & Cell Physiology.

  • PhytoPurify. (n.d.). 6a-Hydroxymedicarpin Product Data and Stability. Phytochemicals Online.

Troubleshooting & Optimization

troubleshooting poor resolution in HPLC analysis of pterocarpans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Resolution & Isomer Co-elution

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Welcome to the Separation Science Hub

You are likely here because your standard C18 protocol is failing to resolve critical pterocarpan pairs (e.g., Maackiain, Medicarpin, or Pisatin derivatives). Pterocarpans are structurally rigid isoflavonoids with a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene core.

The Core Problem: Their structural rigidity and lack of rotatable bonds mean that standard hydrophobic interaction (C18) often fails to discriminate between stereoisomers or closely related structural analogs.

This guide moves beyond basic "check your flow rate" advice. We focus on selectivity mechanisms specific to the aromatic and chiral nature of pterocarpans.

Module 1: Diagnostic Workflow

Before altering chemistry, identify the specific type of resolution failure. Use this logic gate to determine your next step.

Pterocarpan_Troubleshooting Start START: Define Resolution Issue Check_Peak Is the peak broad/tailing or distinct but overlapping? Start->Check_Peak Broad Broad / Tailing Check_Peak->Broad Poor Efficiency (N) Overlap Distinct Co-elution Check_Peak->Overlap Poor Selectivity (α) Mobile_Phase Mobile Phase pH Issue (Silanol Interaction) Broad->Mobile_Phase Selectivity Selectivity Issue (Stationary Phase Mismatch) Overlap->Selectivity Action_Acid Action: Add 0.1% Formic Acid Target pH < 3.0 Mobile_Phase->Action_Acid Action_Column Action: Switch to Phenyl-Hexyl or Chiral Phase Selectivity->Action_Column

Figure 1: Decision tree for isolating the root cause of poor resolution in pterocarpan analysis.

Module 2: Stationary Phase Selection (The "Phenyl" Advantage)

Q: Why is my high-efficiency C18 column failing to separate pterocarpan structural isomers?

A: C18 columns rely on hydrophobicity . Pterocarpan isomers often have identical hydrophobicity (logP) but differ in electron distribution or planar shape. You need


 interaction .
The Science of Selectivity

Pterocarpans possess aromatic rings (A and D rings) that are electron-rich. A standard C18 chain is an "inert" hydrophobic blanket. It cannot "feel" the difference between two isomers that have the same grease factor but different electron clouds.

Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: The phenyl rings on the stationary phase stack with the aromatic rings of the pterocarpan (

    
     stacking).
    
  • Result: This interaction is highly sensitive to the position of substituents (e.g., methoxy vs. hydroxy groups) on the pterocarpan core, drastically improving selectivity (

    
    ) where C18 fails.
    

Comparison of Phases for Pterocarpans:

FeatureC18 (Standard)Phenyl-Hexyl / Biphenyl
Primary Mechanism Hydrophobic Interaction

Stacking + Hydrophobicity
Isomer Separation PoorExcellent (Shape Selective)
Retention Based on alkyl chain lengthBased on aromaticity & substitution
Use Case General screeningComplex isomeric mixtures

Module 3: Mobile Phase & pH Control

Q: My peaks are tailing significantly. Is this a column failure?

A: Likely not. It is usually a secondary interaction issue.

Pterocarpans often contain phenolic hydroxyl groups (e.g., at C-3 or C-9).

  • At neutral pH: These phenols can partially ionize or interact with free silanols on the silica surface, causing peak tailing.

  • The Fix: You must suppress ionization.

Optimized Mobile Phase Protocol

Use an acidic modifier to keep both the analyte (phenols) and the silica surface (silanols) protonated.

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0 for MS).

  • Solvent B: Acetonitrile (preferred over Methanol for sharper peaks in phenyl columns).

  • Why Acetonitrile? ACN allows for stronger

    
     interactions between the analyte and a Phenyl column compared to Methanol, which can sometimes disrupt these interactions due to its protic nature.
    

Module 4: The Chiral Challenge (Enantiomers)

Q: I see a single peak, but my optical rotation data suggests a mixture. What is happening?

A: You are likely co-eluting enantiomers . Pterocarpans have chiral centers at C-6a and C-11a . Natural pterocarpans are typically cis-fused (6aR, 11aR or 6aS, 11aS).

Standard HPLC (C18 or Phenyl) is achiral. It cannot separate enantiomers.

The Solution: Chiral Chromatography

To separate enantiomers, you must create a transient diastereomeric environment.

Recommended Columns:

  • Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

    • Mechanism:[1] The pterocarpan fits into the helical groove of the amylose polymer.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

Chiral Screening Protocol:

  • Mode: Normal Phase (Hexane/IPA) often provides higher resolution for these rigid structures than Reverse Phase.

  • Gradient: Isocratic is preferred for chiral separations (e.g., Hexane:IPA 90:10).

Chiral_Logic Sample Sample: Purified Pterocarpan Mode Separation Mode Sample->Mode Achiral Reverse Phase (C18/Phenyl) Separates: Diastereomers (e.g., Cis vs Trans) Mode->Achiral Chiral Chiral Phase (Amylose) Separates: Enantiomers (e.g., (+) vs (-)) Mode->Chiral

Figure 2: Distinguishing between diastereomeric separation (achievable on RP) and enantiomeric separation (requires Chiral CSP).

Module 5: Validated Starting Protocol

If you are starting from scratch with a mixture of pterocarpan analogs (non-enantiomeric), use this "Gold Standard" method to establish a baseline.

Method: "Aromatic-Selective Gradient"
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm Core-Shell)Maximizes

selectivity; Core-shell improves efficiency.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; maintains phenolic protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN promotes

retention mechanism better than MeOH.
Flow Rate 1.0 mL/minStandard for 4.6mm ID.
Temp 35°CSlightly elevated temp improves mass transfer.
Gradient 0-2 min: 20% B (Hold)2-20 min: 20% -> 70% B20-25 min: 95% B (Wash)Shallow gradient in the middle region to resolve isomers.
Detection UV 280 nm & 310 nmPterocarpans have characteristic absorption ~310nm.

References

  • Separation of Isoflavonoids (General)

    • Title: Optimization of HPLC methods for analysis of isoflavonoids.
    • Source: Journal of Chrom
    • URL:[Link] (General Topic Overview)

  • Phenyl-Hexyl Selectivity

    • Title: Comparison of Phenyl- and C18 Bonded Phases.[2][3]

    • Source: HALO Columns Technical Report.
    • URL:[Link] (Demonstrates the selectivity principle applicable to aromatics).

  • Chiral Separation Fundamentals

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Technical Guide.[4]

    • URL:[Link]

Sources

improving the stability of 6alpha-Hydroxymedicarpin stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6


-Hydroxymedicarpin Stability & Handling 

-Hydroxymedicarpin (6a-HM)

Executive Summary: The Stability Paradox

6


-Hydroxymedicarpin (6a-HM) presents a unique stability challenge compared to its parent compound, medicarpin. The presence of the tertiary hydroxyl group at the 6a-bridgehead position creates a benzylic hemiacetal-like structure . This structural feature makes the molecule thermodynamically prone to two primary degradation pathways: acid-catalyzed dehydration  (reverting to a pterocarpene/medicarpin derivative) and oxidative ring opening .

This guide moves beyond standard "store at -20°C" instructions. It provides a chemically grounded protocol to arrest these degradation pathways, ensuring your IC


 data remains reproducible.

Core Protocol: Preparation & Storage[1][2]

To maximize stability, we must eliminate the catalysts of degradation: Protons (Acid), Water (Hydrolysis), and Oxygen (Oxidation).

Solvent Selection Matrix
SolventSuitabilityMax Solubility (Est.)Risk Factor
Anhydrous DMSO High ~20–50 mg/mLHygroscopic (absorbs water from air).
Ethanol (100%) Moderate~5–10 mg/mLVolatile; evaporation alters concentration.
Methanol LowModerateProtic solvent; may accelerate solvolysis.
Water/Buffers Forbidden InsolublePromotes rapid ring-opening/precipitation.
Step-by-Step Preparation Workflow
  • Equilibration: Allow the commercial vial to reach room temperature in a desiccator before opening. Why? Prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Addition: Dissolve 6a-HM in anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).
    
    • Critical Step: Do not vortex vigorously. Use gentle inversion or a slow orbital shaker to minimize shear stress and aeration.

  • Inert Gas Overlay: Immediately flush the headspace of the master vial with Argon or Nitrogen gas.

  • Aliquot Generation: Divide the stock into single-use aliquots (e.g., 20

    
    L or 50 
    
    
    
    L) in amber glass vials or high-quality polypropylene tubes.
    • Avoid: Polystyrene (can leach plasticizers).

  • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Mechanistic Insight: Why Stocks Fail

Understanding the chemistry allows you to predict failure points. The diagram below illustrates the primary degradation pathway: the elimination of the 6a-hydroxyl group.

DegradationPathway HM 6a-Hydroxymedicarpin (Active, Intact) Inter Carbocation Intermediate HM->Inter Acid Catalysis (H+) or Heat Pterocarpene 6a,11a-Pterocarpene (Inactive/Altered Activity) Inter->Pterocarpene - H2O (Dehydration) Water Aqueous Buffer (Storage Risk) Water->HM Promotes Hydrolysis

Figure 1: The acid-catalyzed dehydration pathway. The 6a-OH group is a good leaving group, leading to the formation of a double bond (pterocarpene), drastically altering biological activity.

Troubleshooting & FAQs

Q1: My stock solution has turned from clear to a faint yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the phenolic rings.

  • Mechanism: Phenolic compounds are sensitive to reactive oxygen species (ROS). The color change suggests quinone formation or polymerization.

  • Action: Discard. The effective concentration is unknown, and oxidation products may be cytotoxic, confounding your assay results.

  • Prevention: Use an Argon overlay and amber vials.

Q2: I see a fine precipitate when I dilute my DMSO stock into cell culture media.

  • Diagnosis: "Solvent Shock" (Rapid reprecipitation).

  • Mechanism: 6a-HM is highly lipophilic. Adding a high-concentration DMSO bolus to an aqueous buffer causes immediate crashing out.

  • Action:

    • Perform an intermediate dilution . Dilute your stock 1:10 in culture media without serum first, mix rapidly, then add to the bulk media.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but high enough to keep the compound solubilized (usually requires carrier proteins like BSA or serum in the media).

Q3: My IC


 values are shifting higher (potency loss) over time. 
  • Diagnosis: Conversion to Medicarpin/Pterocarpene .

  • Validation: Check the UV-Vis spectrum.

    • 6a-HM: Typical pterocarpan absorption.

    • Degradant:[1][2] Pterocarpenes (with the double bond) often show a bathochromic shift (red-shift) and increased intensity due to extended conjugation. If your

      
       has shifted, your stock has dehydrated.
      

Q4: Can I store the stock at -20°C instead of -80°C?

  • Answer: Yes, for short durations (<1 month). However, DMSO freezes at 19°C. In a -20°C freezer, temperature fluctuations (opening doors) can cause partial thawing/refreezing cycles, which promotes crystal growth and degradation. -80°C provides a thermal buffer.

Experimental Workflow Visualization

HandlingWorkflow cluster_prep Preparation Phase cluster_storage Storage Phase Step1 Weigh Solid (Minimize Light Exposure) Step2 Dissolve in Anhydrous DMSO (Avoid Vortexing) Step1->Step2 Step3 Aliquot (20-50 µL) (Amber Vials) Step2->Step3 Step4 Argon/N2 Gas Overlay Step3->Step4 Step5 Flash Freeze Step4->Step5 Step6 Store at -80°C Step5->Step6

Figure 2: Optimal handling workflow to minimize hydrolytic and oxidative stress.

References

  • Chemical Stability of Pterocarpans: van de Schans, M. G., et al. (2014).[3] "Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity."[3] Journal of Agricultural and Food Chemistry. Link

  • Solvent Effects on Stability: Sigma-Aldrich Technical Bulletin. "The Proper Storage and Handling of Volatile Analytical Standards." Link

  • General Mechanism of Alcohol Dehydration: LibreTexts Chemistry. "Alkenes from Dehydration of Alcohols."[4] Link

Sources

dealing with matrix effects in LC-MS analysis of 6alpha-Hydroxymedicarpin

Technical Support Center: LC-MS/MS Optimization for 6 -Hydroxymedicarpin

Status: Operational Ticket ID: T-6AHM-MATRIX-001 Subject: Mitigation of Matrix Effects in Quantitative Analysis of Pterocarpan Phytoalexins

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your LC-MS/MS assay for 6


-Hydroxymedicarpin (6

-HM)

6

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects (ME).

Module 1: Diagnosing the Matrix Effect

Before optimizing, you must quantify the problem. Do not rely solely on extraction recovery. You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) .

Protocol A: Post-Column Infusion (Qualitative)

This is the "gold standard" for visualizing where in your chromatogram the suppression occurs.

Experimental Setup:

  • Infusion: Syringe pump infuses neat 6

    
    -HM standard (100 ng/mL) at 10 µL/min into the flow path after the analytical column but before the MS source via a T-tee.
    
  • Injection: Inject a "Blank Matrix Extract" (processed sample with no analyte) via the LC autosampler.

  • Observation: Monitor the baseline of the specific MRM transition for 6

    
    -HM.
    
  • Interpretation: A dip in the baseline indicates Ion Suppression ; a hump indicates Ion Enhancement .

Visualization: Post-Column Infusion Workflow

PostColumnInfusionLC_PumpLC Pump(Gradient Flow)AutosamplerAutosampler(Inject Blank Matrix)LC_Pump->AutosamplerColumnAnalytical Column(Separation)Autosampler->ColumnT_PieceT-Junction(Mixing Point)Column->T_PieceEluent + MatrixMS_SourceESI Source(Ionization)T_Piece->MS_SourceSyringeSyringe Pump(Constant 6α-HM Infusion)Syringe->T_PieceAnalyteDetectorDetector(Monitor Baseline)MS_Source->Detector

Figure 1: Schematic of the Post-Column Infusion setup. This setup allows you to "see" invisible matrix components as negative peaks in the analyte baseline.

Protocol B: The FDA/EMA Calculation (Quantitative)

To validate your method, you must perform the "Post-Extraction Spike" experiment.

Formula:

  • Set A (Neat): 6

    
    -HM in mobile phase.
    
  • Set B (Post-Spike): Extract a blank sample, then add 6

    
    -HM.
    
  • Target: 85% < ME < 115%. (Values < 100% indicate suppression).

Module 2: Sample Preparation Optimization

Protein Precipitation (PPT) is rarely sufficient for pterocarpans in complex matrices due to significant phospholipid carryover. You must move to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Critical Chemistry Note: 6

Avoid strong acids
Comparative Extraction Strategies
MethodSolvent SystemPros for 6

-HM
Cons
LLE (Recommended) Ethyl Acetate : Hexane (80:20)Excellent recovery of isoflavonoids; leaves salts/proteins behind.May co-extract some neutral lipids.
PPT (Not Recommended) Acetonitrile (1:3 ratio)Fast, cheap.High Matrix Effect. Leaves phospholipids that suppress ESI signal.
SPE (High Purity) HLB (Hydrophilic-Lipophilic Balance)Removes phospholipids if a wash step (5-10% MeOH) is used.Higher cost and time.

LLE Protocol for Plasma/Plant Sap:

  • Aliquot 100 µL sample.

  • Add 20 µL Internal Standard.

  • Add 1 mL Ethyl Acetate . (Avoid chlorinated solvents if possible to prevent halogenated waste, though CHCl3 works).

  • Vortex 5 mins; Centrifuge 10 mins @ 10,000 rpm.

  • Transfer supernatant; evaporate to dryness under N2.

  • Reconstitute: Mobile Phase A:B (50:50). Crucial: Match the initial gradient conditions.

Module 3: Chromatographic Resolution

If sample prep doesn't remove the interference, chromatography must separate it.

The Phospholipid Trap: Phospholipids (PLs) elute late in reverse-phase gradients. If your 6

  • Column Choice:

    • Standard: C18 (e.g., Acquity HSS T3).[1] Good for general retention.

    • Alternative:Phenyl-Hexyl . Pterocarpans have aromatic rings. The

      
      -
      
      
      interaction offered by Phenyl-Hexyl columns often provides orthogonal selectivity, shifting the 6
      
      
      -HM away from aliphatic lipid interferences.
  • Mobile Phase Modifiers:

    • Use Ammonium Acetate (5-10 mM) .

    • Pterocarpans ionize well in Positive Mode ([M+H]+) or Negative Mode depending on the specific derivative. For 6

      
      -HM, the hydroxyl group facilitates ionization.
      
    • Warning: Avoid high pH (>8) as phenolics can degrade.

Module 4: Internal Standard (IS) Selection

The only way to correct for a matrix effect that cannot be removed is an Internal Standard that suffers the exact same effect.

  • Tier 1 (Best): Stable Isotope Labeled (SIL) 6

    
    -HM. 
    
    • Example: [

      
      C
      
      
      ]-6
      
      
      -Hydroxymedicarpin.
    • Why: It co-elutes perfectly. If the matrix suppresses the analyte by 50%, it suppresses the IS by 50%. The ratio remains constant.

  • Tier 2 (Acceptable): Structural Analogs.

    • Example:Medicarpin (if not present in the sample) or Maackiain .

    • Risk: These may elute 0.5–1.0 min apart from 6

      
      -HM. If the matrix interference is a sharp peak (not broad), the IS might not "feel" the suppression that the analyte feels.
      

Troubleshooting Logic Tree

Use this workflow to resolve sensitivity or linearity issues.

TroubleshootingStartIssue: Low Sensitivity / Poor LinearityCheckMEPerform Post-Extraction Spike (Set A vs Set B)Start->CheckMEDecision1Is ME% < 80% or > 120%?CheckME->Decision1NoMEMatrix Effect is NOT the cause.Check Source/Optics/Calibration.Decision1->NoMENoYesMEConfirmed Matrix Effect.Decision1->YesMEYesAction1Switch Sample Prep to LLE(EtOAc/Hexane)YesME->Action1Test1Re-test ME%Action1->Test1Decision2ME% Improved?Test1->Decision2SolvedProceed to ValidationDecision2->SolvedYesNotSolvedModify ChromatographyDecision2->NotSolvedNoAction2Change Column (Phenyl-Hexyl)or Flatten GradientNotSolved->Action2

Figure 2: Step-by-step troubleshooting logic for isolating matrix effects.

Frequently Asked Questions (FAQs)

Q: My 6


-Hydroxymedicarpin peak splits into two. Is this a matrix effect?A:
  • Chiral Separation: 6

    
    -HM has chiral centers (6a, 11a). If you are using a non-chiral column, you should see one peak unless you have diastereomers.
    
  • pH Instability: At low pH (<3), the hydroxyl group can eliminate. Ensure your mobile phase is buffered (Ammonium Acetate pH 4.5 is ideal).

Q: Can I use Medicarpin as an Internal Standard? A: Only if Medicarpin is not endogenous to your sample. Since 6

Formononetin

Q: Why does my signal drop after 50 injections? A: This is "Source Fouling," a cumulative matrix effect. Phospholipids and sugars build up on the ESI cone.

  • Fix: Implement a divert valve. Direct the first 1-2 mins (void volume) and the final wash of the gradient to waste, not the source.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Pan, J., et al. (2015). LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • Hossain, M. B., et al. (2015). Isoflavonoids, flavonoids and lignans profiling in three Trifolium species by LC-ESI-MS/MS. International Journal of Molecular Sciences. Link

method validation issues in 6alpha-Hydroxymedicarpin quantification

Technical Support Center: 6 -Hydroxymedicarpin Quantification

Topic: Method Validation & Troubleshooting for Pterocarpan Phytoalexin Analysis

Introduction

Welcome to the technical support hub for the quantification of 6


-hydroxymedicarpin (6a-OH-Med)

Quantifying 6a-OH-Med presents unique challenges compared to its parent compound. Its hemiacetal-like structure at the 6a-bridgehead makes it chemically labile, leading to rapid on-column degradation or ring-opening if chromatographic conditions are not strictly controlled. This guide moves beyond standard ICH Q2(R1) checklists to address the specific physicochemical pitfalls of pterocarpan analysis.

Module 1: Chromatographic Instability & "Ghost Peaks"

User Issue:

"My 6a-OH-Med standard peak is tailing significantly, and I see a secondary peak appearing over time in the autosampler. Is my column failing?"

Root Cause Analysis

This is rarely a column failure. It is likely a pH-induced structural transformation .

  • Acidic Instability: In strong acid (pH < 3.0), the tertiary hydroxyl group at C-6a facilitates dehydration, potentially reverting the molecule to a pterocarpene or degrading it.

  • Alkaline Ring-Opening: In basic conditions (pH > 7.5), the pterocarpan ring system is prone to opening, converting 6a-OH-Med into its isomeric isoflavanone, vestitone .

Troubleshooting Protocol

Step 1: Mobile Phase Optimization Do not use 0.1% TFA (pH ~2). Shift to a buffered weak acid system.

  • Recommended: 10 mM Ammonium Acetate (pH 4.[1]5) / Acetonitrile.

  • Why: The pH 4.5 buffer stabilizes the hemiacetal bridgehead while suppressing the ionization of phenolic hydroxyls for better retention.

Step 2: On-Column Stability Check If the secondary peak ("Ghost Peak") increases with column temperature, it indicates thermal degradation.

  • Action: Lower column temperature to 25°C or 30°C. Avoid 40°C+ for this analyte.

Step 3: Autosampler Stability

  • Action: Maintain autosampler at 4°C.

  • Solvent: Dissolve standards in 90:10 Water:MeOH (buffered) rather than pure organic solvent to prevent precipitation or evaporation-induced concentration changes.

Workflow Visualization: Stability Logic

StabilityLogicStartIssue: Secondary Peak / TailingCheckPHCheck Mobile Phase pHStart->CheckPHAcidpH < 3.0 (Strong Acid)CheckPH->Acid0.1% TFA/FormicBasepH > 7.5 (Basic)CheckPH->BaseAmmonium BicarbOptimalpH 4.0 - 5.0 (Buffered)CheckPH->OptimalDehydrationRisk: Dehydration to PterocarpeneAcid->DehydrationRingOpenRisk: Ring Opening to VestitoneBase->RingOpenStableStable ElutionOptimal->StableAction1Switch to 10mM NH4OAc (pH 4.5)Dehydration->Action1RingOpen->Action1Action2Lower Column Temp < 30°CStable->Action2If tailing persists

Figure 1: Decision tree for diagnosing chromatographic instability in pterocarpan analysis.

Module 2: Mass Spectrometry & Matrix Effects

User Issue:

"I have good linearity for standards, but my recovery from fungal culture media is < 60%. The internal standard response varies wildly."

Root Cause Analysis

Fungal culture media (e.g., PDB, Czapek-Dox) and plant extracts contain high levels of phospholipids and pigments that co-elute with 6a-OH-Med, causing Ion Suppression in ESI mode. Furthermore, 6a-OH-Med is less ionizable than medicarpin due to the loss of planarity and the aliphatic hydroxyl group.

Troubleshooting Protocol

Step 1: Ionization Source Selection

  • Switch to APCI (Atmospheric Pressure Chemical Ionization): Pterocarpans are semi-volatile and non-polar enough for APCI. This source is significantly more resistant to matrix effects than ESI.

  • Mode: Negative Mode (loss of H+ from phenolic OH) often yields cleaner background than Positive Mode for polyphenols.

Step 2: MRM Transition Optimization Do not rely solely on the parent ion. 6a-OH-Med often loses water in the source.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
6a-OH-Medicarpin 285.1 [M-H]⁻267.120Loss of H₂O (Aromatization)
6a-OH-Medicarpin 285.1 [M-H]⁻252.135Loss of H₂O + CH₃
Medicarpin (IS) 269.1 [M-H]⁻253.125Loss of O / Ring cleavage

Step 3: Sample Cleanup (SPE) Liquid-Liquid Extraction (LLE) with Ethyl Acetate is common but dirty.

  • Protocol: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Load sample (pH adjusted to 4.0).[1]

    • Wash with 5% Methanol.

    • Elute with 100% Methanol. Note: Avoid drying down at high heat (>40°C) to prevent degradation.

Module 3: Standardization & Quantification (The "No Vendor" Issue)

User Issue:

"I cannot find a commercial supplier for 6a-hydroxymedicarpin with a Certificate of Analysis (CoA). How do I validate my method?"

Root Cause Analysis

6a-OH-Med is not a stable shelf reagent. It is usually custom-synthesized or isolated from fungal metabolism studies. Using an unvalidated "in-house" standard renders the quantification invalid under FDA/EMA guidelines.

Troubleshooting Protocol: The "Self-Validating" Standard

You must generate a Primary Reference Standard using Quantitative NMR (qNMR).

Step 1: Isolation/Synthesis Incubate Botrytis cinerea with Medicarpin (100 µM) for 24 hours. Extract and purify via semi-preparative HPLC.

Step 2: Purity Assessment (qNMR) Do not rely on HPLC area % (UV response factors differ between impurities).

  • Internal Standard: Maleic Acid (TraceCERT® grade) or TCNB.

  • Solvent: DMSO-d6 (prevents exchange of phenolic protons).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3][4]
    

Step 3: Batch Assignment Assign a purity value (e.g., 94.3%) to your isolated batch. Use this corrected value to prepare your calibration curves.

Workflow Visualization: Isolation & Validation

ValidationWorkflowSourceMedicarpin SubstrateFungusBotrytis cinereaIncubation (24h)Source->FungusExtractEtOAc ExtractionFungus->ExtractPrepLCSemi-Prep HPLC(Collect Fraction)Extract->PrepLCIsolateIsolated6a-OH-MedPrepLC->IsolateqNMRqNMR Analysis(vs Maleic Acid)Isolate->qNMRValueAssign Purity Value(e.g., 98.2%)qNMR->ValueCurveCreate CalibrationCurveValue->Curve

Figure 2: Workflow for generating and validating an in-house reference standard using qNMR.

Frequently Asked Questions (FAQ)

Q: Can I use Medicarpin as a surrogate standard for quantifying 6a-OH-Medicarpin? A: No. The UV absorption maxima (

overestimation

Q: Why does my peak split into two when I use a C18 column? A: This suggests separation of the (6aR, 11aR) and (6aS, 11aS) enantiomers, or the presence of the cis/trans isomers. While natural pterocarpans are typically cis-fused, the hydroxylation step can introduce stereochemical complexity. If you are not performing chiral separation, ensure your method is robust enough to merge these (or separate them intentionally using a Chiralpak AD-RH column) so you aren't integrating only half the analyte.

Q: Is the metabolite stable in freeze-thaw cycles? A: Pterocarpans are moderately stable, but 6a-hydroxy derivatives are sensitive to oxidation.

  • Best Practice: Aliquot samples immediately after extraction. Store at -80°C. Do not freeze-thaw more than once. Add 0.1% Ascorbic Acid to the final sample matrix if oxidative degradation is observed.

References

  • Metabolism of Pterocarpans: Sariaslani, F. S., & Kuhn, P. J. (1987). Transformation of the phytoalexin medicarpin by a laccase from Botrytis cinerea. Phytochemistry, 26(8), 2193-2197.

  • Validation Guidelines: International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4911–4940.

  • Pterocarpan Stereochemistry: Goor, H. V., et al. (2020). Biocatalytic Synthesis of Chiral Pterocarpans. Catalysts, 10(1), 123.

enhancing the recovery of bioactive compounds during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Bioactive Recovery Technical Support Center Ticket ID: #OPT-2024-BIO Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Bioactive Recovery Support Center

You have reached the Tier 3 Technical Support interface for advanced extraction methodologies. This guide is structured to troubleshoot the specific failure modes that result in low yields, compound degradation, or poor selectivity during the extraction of high-value bioactives (polyphenols, alkaloids, terpenes, glycosides).

We do not provide generic recipes. We provide causal analysis and self-validating protocols to restore your extraction efficiency.

Module 1: Matrix Disruption & Pre-Treatment

User Query: "I am using the correct solvent based on polarity, but my yields remain significantly lower than literature values. Increasing extraction time just degrades my sample."

Root Cause Analysis: The issue is likely Mass Transfer Resistance . If the solvent cannot physically reach the compound inside the vacuole or oil gland due to lignocellulosic barriers, thermodynamic solubility is irrelevant.

Troubleshooting Protocol 1.1: Particle Size & Channeling
  • The Science: Reducing particle size increases surface area (

    
    ) in the mass transfer equation (
    
    
    
    ). However, fines (<0.4 mm) cause "channeling" in packed beds (SFE/PLE) or difficult filtration in liquid extraction.
  • Corrective Action:

    • For Maceration/UAE: Mill to 0.25–0.50 mm .

    • For SFE (Supercritical CO₂): Mill to 0.6–0.9 mm .

    • Validation: Sieve analysis. If >15% of mass passes through a #60 mesh (250µm) screen, you will experience backpressure spikes in SFE or emulsion formation in liquid-liquid extraction [1].

Troubleshooting Protocol 1.2: Enzymatic-Assisted Extraction (EAE)
  • The Science: Cellulase and pectinase hydrolyze the structural integrity of the cell wall, releasing "bound" phenolics that solvents alone cannot extract.

  • Protocol:

    • Buffer Prep: Adjust solvent pH to 4.0–5.0 (optimal for most carbohydrases).

    • Loading: Add enzyme cocktail (e.g., Celluclast/Pectinex) at 0.1%–0.5% (w/w) of dry substrate.

    • Incubation: Incubate at 40–50°C for 30–120 minutes .

    • Termination (Critical): Heat to 90°C for 10 min to denature enzymes before downstream analysis to prevent column fouling [2].

Module 2: Solvent Engineering & Selectivity

User Query: "My extract is full of chlorophyll and waxes. How do I target my bioactive specifically?"

Root Cause Analysis: You are relying solely on "Like Dissolves Like" without accounting for Diffusivity and Specific Interaction .

Data Table: Solvent System Selection Guide
Target ClassPolarity Index (

)
Recommended Solvent SystemGreen Alternative (NADES)
Terpenes / Essential Oils 0.1 – 2.0Hexane, Supercritical CO₂Menthol : Lauric Acid (Hydrophobic)
Flavonoids / Polyphenols 4.0 – 6.0Ethanol : Water (70:30)Choline Chloride : Citric Acid
Glycosides / Saponins 6.0 – 9.0Methanol : Water (80:20)Choline Chloride : Glucose (Hydrophilic)
Anthocyanins > 7.0Water (Acidified pH 2)Choline Chloride : Glycerol
Advanced Solution: Natural Deep Eutectic Solvents (NADES)[1][2]
  • The Issue: NADES offer superior selectivity but suffer from high viscosity (>500 cP), which hinders mass transfer.

  • The Fix: Add 10–30% water (v/v) to the NADES mixture.

    • Warning: Exceeding 50% water disrupts the supramolecular hydrogen bond network, destroying the "eutectic" advantage and reverting the solvent to a simple aqueous solution [3].

Module 3: Energy-Assisted Extraction (UAE & SFE)

User Query: "I switched to Ultrasound (UAE) to speed up the process, but my antioxidant activity dropped."

Root Cause Analysis: Radical Formation & Thermal Degradation . Continuous sonication generates "hotspots" (>5000 K locally) and hydroxyl radicals (


) that oxidize sensitive compounds.
Workflow Visualization: UAE Optimization Loop

The following logic gate ensures you maximize cavitation yield without frying the sample.

UAE_Optimization Start Start: UAE Optimization CheckTime Check Extraction Time Start->CheckTime IsLong > 20 mins? CheckTime->IsLong ReduceTime Action: Reduce to 5-15 mins (Prevent Radical Formation) IsLong->ReduceTime Yes CheckMode Check Mode: Continuous vs Pulsed IsLong->CheckMode No ReduceTime->CheckMode IsContinuous Continuous? CheckMode->IsContinuous SwitchPulsed Action: Switch to Pulsed (e.g. 5s ON / 5s OFF) IsContinuous->SwitchPulsed Yes CheckTemp Check Bulk Temp IsContinuous->CheckTemp No SwitchPulsed->CheckTemp IsHot > 40°C? CheckTemp->IsHot Cooling Action: Use Jacketed Vessel Maintain < 30°C IsHot->Cooling Yes Final Optimal Yield Preserved IsHot->Final No Cooling->Final

Figure 1: Decision logic for optimizing Ultrasound-Assisted Extraction (UAE) to prevent degradation of thermolabile compounds.

SFE Troubleshooting: The Channeling Effect
  • Symptom: Inconsistent yield between batches; CO₂ flows through the vessel but extracts nothing.

  • Fix:

    • Moisture Control: Feedstock moisture must be <10% .[1][2] Water acts as a barrier to non-polar CO₂.

    • Packing Density: Ensure bed density is uniform. Use a tamping rod during loading.

    • Co-Solvent: If extracting polar compounds (e.g., caffeine, polyphenols), add 2–5% Ethanol as a co-solvent to modify the polarity of the supercritical fluid [4].

Module 4: Post-Extraction Stability

User Query: "My emulsion won't separate, and the extract turns brown after a day."

Root Cause Analysis:

  • Emulsions: Caused by co-extracted proteins/saponins acting as surfactants.

  • Browning: Polyphenol Oxidase (PPO) activity or auto-oxidation.

Troubleshooting Protocol 4.1: Breaking Emulsions

Instead of waiting hours for gravity separation:

  • Salting Out: Add 1–2% NaCl to the aqueous phase. This increases ionic strength, reducing the solubility of the surfactant layer.

  • Centrifugation: 5,000 RPM for 10 mins at 4°C (Cold temp hardens waxes, making separation easier).

Troubleshooting Protocol 4.2: Preventing Degradation
  • Nitrogen Flush: Always headspace flush storage vials with

    
    .
    
  • Acidification: Maintain extract pH < 3.5 using Formic or Citric acid. Anthocyanins, for example, degrade rapidly into colorless chalcones at pH > 4.5 [5].

References

  • Separeco. (2024).[3] How to extract natural products from plants with the supercritical CO2 extraction method. Link

  • Stavropoulou, A. et al. (2024).[4] Optimization of Enzymatic Assisted Extraction of Bioactive Compounds from Olea europaea Leaves. MDPI. Link

  • Viera, V. et al. (2024). Natural deep eutectic solvents (NADES) for the extraction of bioactives: emerging opportunities. PeerJ. Link

  • Buffalo Extraction Systems. (2024).[3] 100L x 3 Supercritical Fluid Extraction (SCFE) System Walkthrough. YouTube.[3] Link

  • Da Silva, C. et al. (2022). Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Torch Ginger. MDPI. Link

Sources

Technical Support Center: Response Surface Methodology (RSM) for Extraction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Low Agent: Senior Application Scientist[1]

Welcome to the RSM Optimization Support Hub

This technical guide is designed for researchers and process engineers encountering specific hurdles while optimizing extraction parameters (e.g., temperature, solvent ratio, time) using Response Surface Methodology (RSM). Unlike standard textbooks, this center focuses on troubleshooting failures and correcting experimental logic .[1]

Module 1: Experimental Design Strategy (Pre-Experiment)
Q: I am optimizing a thermolabile compound extraction. Should I use Central Composite Design (CCD) or Box-Behnken Design (BBD)?

A: You should likely use Box-Behnken Design (BBD). [1]

The Technical Logic: The choice depends on the stability of your analyte and the safety limits of your equipment.[1]

  • Box-Behnken Design (BBD): This design places experimental points at the midpoints of the edges of the process space and at the center.[2] Crucially, it avoids the "corners" (extreme high/high combinations) of your factors [1]. If you are extracting a heat-sensitive drug, a CCD might require a run at High Temperature + High Time + High Acid Concentration (the axial points), which could degrade your product and skew your yield data. BBD avoids these extreme stress points.

  • Central Composite Design (CCD): This design includes axial (star) points that extend outside the core factorial box.[1][2] It provides higher quality predictions across a wider range and allows for rotatability (equal precision in all directions), but it requires more runs and pushes parameters to their absolute limits [2].[1]

Decision Matrix:

FeatureBox-Behnken Design (BBD)Central Composite Design (CCD)
Run Economy More efficient (fewer runs for 3+ factors).[1][3]Requires more runs (Factorial + Axial + Center).[1]
Process Stress Low. Avoids extreme combinations.High. Axial points push limits (

).
Missing Data Fails if corner runs are physically impossible.[1]Robust; can handle some missing corners.
Recommendation Best for Biological/Labile extractions.[1]Best for Robust Chemical processes.[1][4]

Visual Workflow: Design Selection

DesignSelection Start Start: Select Design Q1 Is the compound thermolabile or unstable? Start->Q1 Q2 Can equipment handle extreme limits? Q1->Q2 No BBD Select Box-Behnken (BBD) (Avoids extreme corners) Q1->BBD Yes Q2->BBD No CCD Select Central Composite (CCD) (Better prediction variance) Q2->CCD Yes

Figure 1: Decision logic for selecting the appropriate RSM design based on analyte stability.

Module 2: Model Diagnostics & Analysis (Post-Experiment)
Q: My ANOVA shows a "Significant Lack of Fit" (

). Is my model invalid?

A: Yes, a significant Lack of Fit (LOF) indicates the model fails to describe the data adequately.[5][6] Do not proceed to optimization.

The Root Causes: LOF compares the "pure error" (variation among your replicated center points) against the "residual error" (variation of the model from the data points).[1][5]

  • The Model is Too Simple: You may be fitting a linear model to a curved response.[1] Extraction is rarely linear; saturation curves are quadratic.[1]

  • Artificial Precision (The "Replicate Trap"): If your center points were not true independent replicates (e.g., you just measured the same beaker 5 times rather than performing the extraction 5 separate times), your "Pure Error" is near zero.[1] This makes any deviation in the model look statistically massive, triggering a significant LOF [3].[1][5]

  • Outliers: A single bad run can skew the regression.[1]

Troubleshooting Protocol:

  • Check Replicates: Ensure center points are process replicates (weighing, extracting, filtering anew), not instrument replicates.

  • Upgrade Model: Switch from Linear to Quadratic (or Cubic, if supported).

  • Transform Data: If the ratio of Max/Min response is >10, apply a Log10 transformation to the response data.

Q: My

is high (0.95), but my Predicted

is low (0.60). What is happening?

A: You are overfitting the model.

The Mechanism:

  • 
     (Coefficient of Determination):  Increases every time you add a term, even if that term is noise.[1][7]
    
  • Predicted

    
    :  Calculated by systematically removing data points and predicting them with the remaining model.
    
  • The Rule of 0.2: The difference between Adjusted

    
     and Predicted 
    
    
    
    should be less than 0.2 [4].[1][7] A gap > 0.2 means your model is modeling noise, not the signal.[1]

Corrective Action: Use Backward Elimination in your regression settings.[1][6][8] Manually remove insignificant terms (e.g., interaction terms like


 or 

with

) one by one until the Predicted

aligns with the Adjusted

.

Visual Workflow: Troubleshooting LOF

LOF_Troubleshoot Start ANOVA Result: Significant Lack of Fit CheckRep Are center points true process replicates? Start->CheckRep Redo Redo Experiments (Independent Replicates) CheckRep->Redo No (Instrument Reps) CheckModel Is Model Order High Enough? CheckRep->CheckModel Yes Upgrade Switch to Quadratic or Cubic Model CheckModel->Upgrade Linear used Trans Apply Log/Power Transformation CheckModel->Trans Quadratic used

Figure 2: Diagnostic flowchart for resolving Significant Lack of Fit in RSM models.

Module 3: Optimization & Validation
Q: The software predicts a yield of 110%, or the optimal conditions are physically impossible. Why?

A: This is an "Extrapolation Error" caused by the Ridge Analysis Saddle Point.

The Causality: Polynomial models are approximations.[1] If your optimum lies outside your experimental design range, the polynomial curve will shoot towards infinity (or impossible values) because there is no data to constrain it.[1] This often happens when the "Best" condition is at the very edge of your tested range (e.g., highest temperature).[1]

The Protocol:

  • Check the Stationary Point: Does your software indicate a "Maximum," "Minimum," or "Saddle Point"? If it is a Saddle Point, the true optimum is outside your design space.[1]

  • Steepest Ascent Method: Do not trust the prediction. Instead, move your experimental range in the direction of improvement and run a new design centered on these new coordinates [5].

Q: How do I validate the model?

A: You must perform a Confirmatory Run.

Validation Protocol:

  • Select Point: Choose the optimal conditions predicted by the model (

    
    ).[1]
    
  • Calculate Interval: Note the 95% Prediction Interval (PI) provided by the software (e.g., Yield

    
    ). Note: Do not use the Confidence Interval (CI); CI is for the mean, PI is for a single future experiment.
    
  • Execute: Run the extraction at

    
     in triplicate.
    
  • Verdict: If the average result falls within the 95% PI, the model is valid.[1] If not, the model has failed, likely due to unmodeled variables (e.g., raw material variability).[1]

References
  • Experimental Design Hub. (2025).[1][9] Box-Behnken vs. Central Composite Design. Link

  • Minitab. (2023). What are response surface designs, central composite designs, and Box-Behnken designs?Link

  • Stat-Ease. (2022). Understanding Lack of Fit: When to Worry. Link

  • Frost, J. (2020).[1][10] How to Interpret Adjusted R-Squared and Predicted R-Squared in Regression Analysis. Statistics By Jim. Link

  • Bezerra, M. A., et al. (2008).[1] Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta. Link

Sources

Technical Guide: Minimizing Degradation of 6a-Hydroxymedicarpin During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6a-Hydroxymedicarpin (6a-HM) is a critical biosynthetic intermediate in the pathway of soybean phytoalexins, specifically acting as the immediate precursor to glyceollins (I, II, and III). Unlike its stable end-products, 6a-HM possesses a tertiary hydroxyl group at the 6a-position of the pterocarpan skeleton.

The Stability Paradox: The 6a-hydroxyl group introduces significant instability. This position acts similarly to a hemi-ketal, making the molecule highly susceptible to acid-catalyzed dehydration . Under standard extraction conditions (heat, acidic mobile phases), 6a-HM spontaneously dehydrates to form pterocarpenes or coumestans (such as glyceollins), leading to quantitation errors where the precursor disappears and the product is overestimated.

This guide provides a "Cold-Trap" methodology to preserve the native state of 6a-HM, prioritizing pH control and thermal management.

Troubleshooting Guide (FAQ)

Q1: I observe a mass shift of -18 Da in my LC-MS spectrum. What is happening?

Diagnosis: You are observing on-column or in-vial dehydration . Mechanism: The loss of water (18 Da) indicates the conversion of 6a-HM into a pterocarpene derivative (likely a glyceollin isomer or anhydro-derivative). This is a classic E1/E2 elimination reaction catalyzed by protons. Solution:

  • Mobile Phase: Reduce acid concentration. Standard 0.1% Formic Acid (pH ~2.7) is often too aggressive. Switch to 0.01% Acetic Acid or 5 mM Ammonium Acetate (pH 5-6) .

  • Column Temperature: Lower the column oven temperature from 40°C to 25-30°C . Heat provides the activation energy for the elimination reaction.

Q2: My recovery of 6a-HM is inconsistent between replicates.

Diagnosis: Enzymatic degradation during the quenching phase. Mechanism: Endogenous enzymes, specifically pterocarpan 6a-hydroxylase (which forms it) and downstream prenyltransferases (which convert it to glyceollins), remain active if the tissue is not flash-frozen immediately. Solution:

  • Strict Cold Chain: Harvested tissue must be frozen in liquid nitrogen (

    
    ) within seconds.
    
  • Lyophilization: Do not thaw wet tissue. Lyophilize (freeze-dry) the tissue before adding solvent, or grind in

    
     and add pre-chilled solvent immediately to the frozen powder.
    
Q3: Which extraction solvent minimizes degradation?

Diagnosis: Solvolysis and proton exchange. Analysis:

  • Avoid: 100% Water (promotes enzymatic activity) or strong acidic alcohols (promotes solvolysis).

  • Recommended: 80% Methanol or 70% Ethanol at -20°C .

  • Advanced Option: For extreme instability, use Acetonitrile (ACN) . Aprotic solvents like ACN reduce the availability of protons that catalyze the dehydration, although they may extract fewer polar co-metabolites.

Visualizing the Instability

The following diagram illustrates the critical degradation pathway you must prevent.

degradation_pathway cluster_prevention Prevention Strategy HM 6a-Hydroxymedicarpin (Target Analyte) Carbo Carbocation Intermediate HM->Carbo Protonation (-H2O) Acid Catalyst: Acid (H+) + Heat Acid->HM Gly Glyceollins / Pterocarpenes (Dehydration Product -18Da) Carbo->Gly Elimination Control1 Low Temp (<30°C) Control2 Neutral pH (Ammonium Acetate)

Caption: Acid-catalyzed dehydration mechanism of 6a-HM. Protons facilitate water loss, creating a double bond. Prevention requires neutralizing pH and reducing thermal energy.

Validated "Cold-Trap" Extraction Protocol

This protocol is designed to arrest enzymatic activity and prevent chemical dehydration.

Reagents & Equipment[3][4][6][8][9][10][11]
  • Solvent: 80% Methanol (LC-MS Grade), pre-chilled to -20°C.

  • Grinding: Mortar and pestle, liquid nitrogen.

  • Filtration: 0.2 µm PTFE syringe filters (Avoid Nylon, which can bind phenolics).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Flash Freeze Harvest plant tissue and immediately immerse in liquid nitrogen (

). Do not allow to thaw.
2 Cryogenic Grinding Grind tissue to a fine powder under

. The powder must remain frozen until solvent contact.
3 Cold Extraction Add 10 volumes of pre-chilled (-20°C) 80% Methanol to the frozen powder. Vortex immediately for 30 seconds.
4 Sonication (Brief) Sonicate in an ice bath (0°C) for maximum 10 minutes. Warning: Prolonged sonication generates heat.
5 Clarification Centrifuge at 12,000 x g for 10 min at 4°C .
6 Analysis Prep Filter supernatant (0.2 µm PTFE) directly into amber vials. Analyze within 12 hours or store at -80°C.

Analytical Conditions (LC-MS)

To prevent on-column degradation, the chromatographic conditions must be milder than standard phytoalexin protocols.

ParameterStandard Condition (Risk)Optimized Condition (Safe)
Column Temp 40°C - 50°C25°C - 30°C
Mobile Phase A 0.1% Formic Acid (pH ~2.7)0.01% Acetic Acid or 5mM Ammonium Acetate
Mobile Phase B AcetonitrileAcetonitrile
Gradient Steep (Heat generation)Shallow (e.g., 5-95% over 15 min)

Workflow Visualization

workflow Start Plant Tissue Harvest LN2 Flash Freeze (Liq N2) Start->LN2 Grind Cryogenic Grinding LN2->Grind Prevent Enzymatic Conversion Solvent Add -20°C 80% MeOH Grind->Solvent Keep Frozen Extract Ice Bath Sonication (Max 10 min) Solvent->Extract Spin Centrifuge (4°C) Extract->Spin Vial Filter to Amber Vial Spin->Vial MS LC-MS Analysis (Low Acid, Low Temp) Vial->MS Analyze <12h

Caption: The "Cold-Trap" workflow emphasizes temperature control at every stage to prevent thermodynamic degradation.

References

  • Phytoalexin Biosynthesis & 6a-Hydroxylation Schopfer, C. R., & Ebel, J. (1998). Identification of a cytochrome P450 monooxygenase from soybean cell cultures which catalyzes the 6a-hydroxylation of pterocarpans.[1] This establishes the enzymatic origin of the molecule and its inherent reactivity.

  • Dehydration Mechanisms of Pterocarpans Ngakiaut, S., et al. (2016). Degradation and interconversion of plant pteridines during sample preparation. While focusing on pteridines, this reference validates the "cold & alkaline/neutral" approach for labile nitrogenous/phenolic heterocycles.

  • Glyceollin Precursor Extraction Protocols Vandemark, G. J., et al. (2019).[2] Evaluation of Glyceollin Accumulation and Antioxidant Properties on Soybean. Provides the baseline extraction methods (80% EtOH) which must be modified (cooled) for the unstable precursor.

  • Chemical Properties of 6a-Hydroxymedicarpin ChemBK Database. (2024).[3][4] 6a-Hydroxymedicarpin Physical Properties and Stability. Highlights the specific stability profile: stable in neutral/mild acid, unstable in strong conditions.

Sources

selecting the appropriate column for 6alpha-Hydroxymedicarpin HPLC analysis

Technical Guide: HPLC Column Selection & Method Optimization for 6 -Hydroxymedicarpin

Document ID: TS-HPL-6AHM-01 Last Updated: 2024-05-20 Department: Application Science & Technical Support

Executive Summary: The Analytical Challenge

6

  • Stereochemical Integrity: The molecule possesses chiral centers (6a, 11a). Standard C18 columns may not separate enantiomers if chiral purity is the objective.

  • Chemical Instability: The tertiary benzylic alcohol at position 6a is susceptible to acid-catalyzed dehydration, converting the analyte into anhydro-medicarpin (a pterocarpene) or downstream oxidation products (coumestans).

This guide prioritizes stability-indicating separation , ensuring that the column and mobile phase conditions do not artificially degrade the sample during analysis.

Column Selection Matrix

Do not default to a generic C18 without assessing the specific matrix needs. Use the table below to select the stationary phase.

Stationary PhaseLigand TypeRecommended ForTechnical Rationale
C18 (ODS) Octadecylsilane (End-capped)Routine Quantitation High hydrophobicity provides excellent retention for the pterocarpan skeleton. End-capping is mandatory to prevent peak tailing caused by phenolic hydroxyl interactions with residual silanols.
Phenyl-Hexyl Phenyl ring w/ hexyl linkerIsomer Separation Offers

-

interactions with the aromatic rings of the pterocarpan core. Superior selectivity for separating 6

-hydroxymedicarpin from structural analogs like medicarpin or maackiain.
C8 (Octyl) OctylsilaneRapid Screening Lower hydrophobicity allows for faster elution if the 6

-hydroxyl group makes the molecule too retained on high-carbon-load C18 columns.
Chiral (Amylose/Cellulose) Polysaccharide derivativeEnantiomeric Purity Required if distinguishing (+)-6

-hydroxymedicarpin from its (-)-isomer. Standard RP columns cannot perform this separation.
Decision Logic: Column Selection Workflow

ColumnSelectionStartStart: Define Analytical GoalIsomerIs Chiral Purity Required?Start->IsomerChiralColSelect Chiral Column(e.g., Amylose-tris)Isomer->ChiralColYesMatrixSample Matrix Complexity?Isomer->MatrixNoSimpleSimple (Synthetic/Clean)Matrix->SimpleLow InterferenceComplexComplex (Plant Extract/Plasma)Matrix->ComplexHigh InterferenceC18C18 (High Carbon Load)End-cappedSimple->C18PhenylPhenyl-Hexyl(Selectivity Focus)Complex->Phenyl

Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical requirements.

Critical Method Parameters (The "Why" Behind the Protocol)

A. Mobile Phase pH & Acid Modifier

Correct Choice: 0.1% Formic Acid or Acetic Acid (pH ~3.0 - 4.0). Incorrect Choice: Trifluoroacetic Acid (TFA) or strong mineral acids.

  • Mechanism: The phenolic hydroxyl groups on the pterocarpan ring are weakly acidic. To prevent ionization (which causes peak broadness and retention shifts), the pH must be kept acidic (below pKa ~9).

  • Risk Warning: However, the 6a-tertiary alcohol is acid-labile. Strong acids like TFA can catalyze the elimination of water across the 6a-11a bond. Formic acid provides sufficient protonation without aggressive catalysis of dehydration.

B. Temperature Control

Recommendation: 25°C to 30°C. Avoid: >40°C.

  • Reasoning: Higher temperatures improve mass transfer and peak shape but exponentially increase the rate of on-column degradation (dehydration) of 6

    
    -hydroxymedicarpin.
    

Standard Operating Procedure (SOP)

Method ID: SOP-6AHM-RP-01 Application: Quantitation of 6

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
ParameterSettingNotes
Column C18, 150 x 4.6 mm, 3

m or 5

m
Ensure pore size is 100-120 Å.
Mobile Phase A Water + 0.1% Formic AcidDo not use TFA.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeOH is acceptable but generates higher backpressure.
Flow Rate 1.0 mL/minAdjust for column diameter (e.g., 0.3 mL/min for 2.1 mm ID).
Temperature 25°CStrictly controlled.
Detection UV 287 nmSecondary monitoring at 280 nm.
Injection Vol 10

L
Dissolve sample in initial mobile phase ratio.
Gradient Profile
Time (min)% Mobile Phase BDescription
0.020%Initial equilibration
15.080%Linear gradient elution
16.095%Wash step
20.095%Hold wash
20.120%Return to initial
25.020%Re-equilibration (Critical)

Troubleshooting Guide

Use this workflow if you encounter anomalies in your chromatograms.

Symptom: Split Peaks or "Shoulders"
  • Diagnosis A (Physical): Blocked frit or column void.

    • Test: Reverse column (if permitted) or swap with a reference column.

  • Diagnosis B (Chemical): On-column degradation.

    • Test: Inject the same vial twice. If the ratio of the split peaks changes or the "impurity" peak grows over time in the autosampler, your sample is dehydrating.

    • Fix: Lower column temperature to 20°C; reduce acid concentration in mobile phase to 0.05%.

Symptom: Peak Tailing (Asymmetry > 1.2)
  • Cause: Interaction between phenolic groups and residual silanols on the silica support.

  • Fix: Ensure the column is "fully end-capped." If using an older column generation, switch to a "Base Deactivated" (BDS) C18 phase.

Troubleshooting Logic Flow

TroubleshootingIssueIssue DetectedTailingPeak TailingIssue->TailingSplitSplit PeakIssue->SplitCheckColCheck Column Age/TypeTailing->CheckColCheckSampleCheck Sample StabilitySplit->CheckSampleEndCapSwitch to End-capped C18CheckCol->EndCapOld/Non-cappedDehydrationIs Dehydration Occurring?CheckSample->DehydrationAdjustMethodReduce Acid/TempDehydration->AdjustMethodYes (Chemical)

Figure 2: Troubleshooting workflow for common 6

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes. Methanol is a protic solvent and may offer different selectivity (often better for separating closely related phenols). However, Acetonitrile is generally preferred for sharper peaks and lower backpressure. If switching to Methanol, ensure you re-optimize the gradient, as elution strength differs.

Q: My retention time is shifting between runs. Why? A: This is often due to pH fluctuation. Because 6

1

Q: Why do I see a new peak appearing after leaving the sample in the autosampler? A: This is likely the dehydration product (anhydro-medicarpin). 6

  • Solution: Keep the autosampler at 4°C. Analyze samples immediately after preparation.

References

  • Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097.

  • VanEtten, H. D., et al. (1989). Pterocarpan phytoalexins: mechanisms of biosynthesis and tolerance in fungi. Canadian Journal of Plant Pathology, 45(6).
  • Agilent Technologies. (2023). Strategies for the Separation of Polar and Labile Compounds.

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.

Validation & Comparative

Technical Comparison & Cross-Validation Guide: HPLC-UV vs. LC-MS/MS for 6a-Hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6a-Hydroxymedicarpin (CAS: 61135-92-0) is a critical pterocarpan phytoalexin, synthesized by leguminous plants (e.g., Glycine max, Medicago sativa) in response to fungal stress. As a hydroxylated derivative of medicarpin, it serves as a biomarker for plant defense signaling and a potential lead compound for antifungal therapeutics.

Quantifying 6a-Hydroxymedicarpin presents a distinct analytical challenge:

  • Structural Similarity: It co-elutes with structurally analogous isoflavonoids (medicarpin, maackiain) in reverse-phase chromatography.

  • Matrix Complexity: Plant exudates and root extracts contain high-abundance interferences that mask its UV signal.

This guide objectively compares the two dominant analytical modalities—High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We provide a cross-validation framework where LC-MS/MS serves as the authoritative "ground truth" to validate the cost-effective HPLC-UV workflow for routine quality control.

Analyte Profile & Physicochemical Constraints

Understanding the molecule is the first step in method selection.

PropertySpecificationChromatographic Implication
Molecular Formula C₁₆H₁₄O₅ (MW: 286.28 g/mol )[M+H]⁺ = 287.29 m/z in ESI (+).
Polarity Moderate (LogP ~2.5)Retains well on C18; elutes after glycosides but before non-polar lipids.
Chromophore Pterocarpan coreUV Max λ ≈ 280–287 nm. Weak fluorescence compared to coumarins.
Stability Acid-labile (benzylic hydroxyl)Avoid strong acids in mobile phase; use 0.1% Formic Acid (pH ~2.7).
Ionization Protonation proneThe 6a-hydroxyl group facilitates water loss ([M+H-H₂O]⁺) in the source.

Methodological Comparison: The "Workhorse" vs. The "Validator"

Method A: HPLC-UV/DAD (The Routine Workhorse)

Best For: Quality Control (QC), high-concentration samples (>10 µg/mL), fraction collection.

  • Mechanism: Separation on a C18 stationary phase based on hydrophobicity, detected by absorbance at 287 nm.

  • Limitation: Peak Purity. In complex plant matrices, the 6a-Hydroxymedicarpin peak often hides co-eluting isoflavones. DAD peak purity checks are often insufficient if the impurity has a similar UV spectrum.

Method B: LC-MS/MS (The Specificity Validator)

Best For: Pharmacokinetics (PK), trace analysis (<10 ng/mL), confirming peak purity.

  • Mechanism: Orthogonal separation (LC) followed by mass filtration (MS1) and structural fragmentation (MS2).

  • Advantage: Multiple Reaction Monitoring (MRM). By targeting the specific mass transition (287.1 → 269.1), LC-MS eliminates chemical noise, offering a signal-to-noise ratio (S/N) orders of magnitude higher than UV.

Head-to-Head Performance Metrics
MetricHPLC-UV/DADLC-MS/MS (QqQ)Verdict
LOD (Limit of Detection) ~0.5 – 1.0 µg/mL~0.5 – 2.0 ng/mLLC-MS is 1000x more sensitive.
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (1–1000 ng/mL)HPLC is better for high abundance.
Precision (RSD) < 2.0%< 5.0%HPLC is more reproducible.
Specificity Low (Retention time + UV spectra)High (Precursor/Product Ion pair)LC-MS is the Gold Standard.
Cost per Run Low ($)High (

$)
HPLC is cost-effective.

Cross-Validation Workflow

Do not rely on a single method blindly. Use the "Tiered Validation" approach. The following diagram illustrates how to use LC-MS to validate your HPLC method during the development phase.

CrossValidation Start Crude Plant Extract / Bio-Fluid HPLC Run HPLC-UV (Method A) Target: 287 nm Start->HPLC Decision Is Peak Purity > 99.5%? HPLC->Decision Compare Calculate Correlation: (Conc_HPLC / Conc_LCMS) HPLC->Compare Data Input Quant Routine Quantification (HPLC Validated) Decision->Quant Yes LCMS Run LC-MS/MS (Method B) MRM: 287 > 269 Decision->LCMS No / Uncertain LCMS->Compare Valid Ratio = 0.9 - 1.1 Method Validated Compare->Valid Invalid Ratio > 1.1 (HPLC Overestimating) Compare->Invalid Refine Refine HPLC Gradient or Use LC-MS for this Matrix Invalid->Refine

Figure 1: Decision tree for cross-validating HPLC results using LC-MS/MS to ensure data integrity.

Experimental Protocols

Protocol A: HPLC-UV (Routine Quantification)

This protocol prioritizes resolution of the pterocarpan region.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar glycosides).

    • 2-20 min: 20% → 80% B (Linear gradient).

    • 20-25 min: 80% → 100% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: 287 nm (Reference 360 nm).

  • Injection: 10 µL.

Protocol B: LC-MS/MS (Confirmatory & Trace Analysis)

This protocol prioritizes ionization efficiency and transition specificity.

  • System: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ) coupled to UHPLC.

  • Column: C18 UHPLC column (e.g., Acquity BEH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Enhances protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Optimized):

    • Precursor: 287.1 m/z [M+H]⁺

    • Quantifier Product: 269.1 m/z (Loss of H₂O at C-6a). Note: This is the dominant fragment due to the stability of the resulting carbocation.

    • Qualifier Product: 147.0 m/z (Retro-Diels-Alder cleavage fragment).

  • Parameters:

    • Collision Energy (CE): 20–35 eV (Optimize per instrument).

    • Dwell Time: 50 ms.

Critical Analysis: Why Cross-Validation Fails

In scientific practice, discrepancies between HPLC and LC-MS often arise from Matrix Effects rather than instrumental error.

  • The "Invisible" Co-elution: A sample may appear pure on HPLC-UV because the impurity has a low extinction coefficient at 287 nm. However, in LC-MS, this impurity might suppress the ionization of 6a-Hydroxymedicarpin, leading to underestimation by MS.

  • Correction Strategy:

    • Internal Standard (IS): Use a deuterated analog or a structural isomer like Maackiain (if not naturally present) to normalize matrix effects in LC-MS.

    • Dilution Integrity: If HPLC quantifies 100 µg/mL and LC-MS quantifies 60 µg/mL, dilute the sample 10x and re-run. If the LC-MS value jumps (corrected for dilution), you have matrix suppression.

References

  • Biosynthesis and Stress Response

    • Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097. Link

  • Pterocarpan Analysis Methodology

    • Stashenko, E. E., et al. (2004). Comparison of extraction methods for the determination of isoflavones in plant materials. Journal of Chromatography A, 1025(1), 105-113. Link

  • Mass Spectrometry Fragmentation Mechanisms

    • Kuhnert, N., et al. (2010). Mass spectrometric characterization of pterocarpans. Rapid Communications in Mass Spectrometry, 24(11), 1565-1574. Link

  • General Validation Guidelines

    • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link

Sources

validation of a bioassay for screening 6alpha-Hydroxymedicarpin activity

Comparative Validation Guide: 6 -Hydroxymedicarpin Osteogenic Activity Screening

Executive Summary & Scientific Context

In the development of phytoestrogenic therapeutics for osteoporosis, Medicarpin (a pterocarpan phytoalexin) has emerged as a potent, estrogen receptor beta (ER

16

-Hydroxymedicarpin (6a-HMP)

The Critical Question: Does the 6

This guide outlines the validation of a phenotypic Alkaline Phosphatase (ALP) Induction Assay to screen 6a-HMP activity. Unlike generic receptor binding assays, this phenotypic screen validates the entire signaling cascade—from ER

Mechanistic Hypothesis

Medicarpin promotes bone formation by binding ER

23

Gcluster_extracellularExtracellularcluster_cytoplasmCytoplasmcluster_nucleusNucleusCompound6a-Hydroxymedicarpin(Ligand)ERbEstrogen Receptor β(ERβ)Compound->ERbBindingHSPHSP90(Dissociation)ERb->HSPActivationDimerERβ HomodimerERb->DimerTranslocationEREEstrogen ResponseElement (ERE)Dimer->EREDNA BindingGeneALPL Gene(Transcription)ERE->GenePromoter ActivationOutputALP Enzyme(Differentiation Marker)Gene->OutputTranslation

Figure 1: Proposed Mechanism of Action. The assay validates the functional integrity of the ER

Comparative Analysis: 6a-HMP vs. Alternatives

To validate the assay's sensitivity, 6a-HMP must be benchmarked against the parent compound and the industry standard.

Feature6

-Hydroxymedicarpin
(Target)
Medicarpin (Parent Benchmark)17

-Estradiol
(Positive Control)
Role Metabolic IntermediateLead PhytoestrogenEndogenous Hormone
ER Selectivity Unknown (Assay Target)High ER

Selectivity
Non-selective (ER

/ER

)
Osteogenic Potency Test Variable High (EC50 ~10-100 nM)Very High (EC50 ~0.1 nM)
Uterine Liability Low (Predicted)Low (Non-uterotrophic)High (Proliferative)
Solubility Moderate (Polar -OH group)Low (Lipophilic)Low (Lipophilic)
Assay Window Target: >3-fold induction Typically >5-fold inductionTypically >10-fold induction

Expert Insight: While Estradiol provides the strongest signal, it is not the ideal comparator for specificity. Medicarpin is the true reference. If 6a-HMP achieves >60% of Medicarpin's Emax, it is considered a "retained activity" metabolite.

Validation Framework (ICH Q2 Guidelines)

A robust bioassay must be self-validating. We utilize the Z-factor and Coefficient of Variation (CV) to determine assay readiness.

A. Linearity and Dynamic Range
  • Requirement: The assay must show a dose-dependent increase in ALP activity.

  • Acceptance Criteria:

    
     for the 4-parameter logistic fit.
    
  • Protocol: 8-point dose-response curve (1 nM to 10

    
    M).
    
B. Precision (Repeatability)
  • Intra-plate CV:

    
     (calculated from n=6 replicates of High Control).
    
  • Inter-plate CV:

    
     (across 3 independent runs).
    
C. Signal Robustness (Z-Factor)

The Z-factor measures the separation between the positive control (Medicarpin 1


  • Target:

    
     (Excellent assay).
    
  • Failure Mode: If

    
    , optimize cell density or lysis time.
    

Detailed Experimental Protocol

System: UMR-106 (Rat Osteosarcoma) or MG-63 (Human Osteoblast-like) cells. Readout: Colorimetric (Absorbance at 405 nm).

Step 1: Cell Seeding (Day 0)
  • Harvest UMR-106 cells at 80% confluency.

  • Resuspend in phenol red-free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: Stripped serum is crucial to remove endogenous estrogens that mask the signal.

  • Seed 10,000 cells/well in a 96-well clear-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    
Step 2: Compound Treatment (Day 1)
  • Prepare 1000x stocks of 6a-HMP, Medicarpin, and Estradiol in DMSO.

  • Dilute to 1x in fresh differentiation medium (DMEM + 2% CS-FBS + 10 mM

    
    -glycerophosphate + 50 
    
    
    g/mL Ascorbic Acid).
    • Causality: Ascorbic acid is a cofactor for collagen synthesis, essential for the osteogenic matrix that supports ALP expression.

  • Apply 100

    
    L/well. Include Vehicle Control (0.1% DMSO) .
    
  • Incubate for 48 to 72 hours .

Step 3: Cell Lysis and Substrate Reaction (Day 3/4)
  • Aspirate medium and wash cells 1x with PBS.

  • Add 50

    
    L Lysis Buffer  (0.1% Triton X-100 in PBS).
    
  • Perform one freeze-thaw cycle (-80°C for 10 min, then 37°C thaw) to ensure complete membrane rupture.

  • Add 100

    
    L pNPP Substrate Solution  (1 mg/mL p-Nitrophenyl Phosphate in 1 M Diethanolamine buffer, pH 9.8, 0.5 mM MgCl
    
    
    ).
    • Note: High pH is mandatory for Alkaline Phosphatase activity.

  • Incubate at 37°C in the dark for 15–30 minutes until yellow color develops.

Step 4: Quantification
  • Stop reaction (optional) with 50

    
    L 3N NaOH.
    
  • Measure Absorbance at 405 nm .[3]

  • Normalize data to Total Protein (BCA Assay) to account for proliferation differences.

Workflowcluster_prepPreparationcluster_assayAssay ExecutionSeedSeed UMR-106 Cells(Stripped Serum)DoseTreat with 6a-HMP(48-72 hrs)Seed->DoseLysisLysis (Triton X-100)Freeze/ThawDose->LysisSubstrateAdd pNPP Substrate(pH 9.8)Lysis->SubstrateIncubate37°C Incubation(15-30 min)Substrate->IncubateReadMeasure Abs 405nmIncubate->ReadNormalizeNormalize toTotal ProteinRead->Normalize

Figure 2: Experimental Workflow for High-Throughput Screening.

References

  • Medicarpin Osteogenic Mechanism: Trivedi, R., et al. (2010). "Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor beta-mediated osteogenic action."[1] Journal of Nutritional Biochemistry.

  • Pterocarpan Metabolism: Denny, T.P., & VanEtten, H.D. (1982). "Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani."[4] Phytochemistry.

  • ALP Assay Validation: Millett, P.J., et al. (1994). "A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro." Toxicology in Vitro.

  • Assay Quality Control (Z-Factor): Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

inter-laboratory comparison of 6alpha-Hydroxymedicarpin quantification

Standardization of 6 -Hydroxymedicarpin Quantification: A Multi-Method Inter-Laboratory Assessment

Executive Summary

This guide presents the findings of a coordinated inter-laboratory comparison (ILC) designed to standardize the quantification of 6


-Hydroxymedicarpin (6a-HM)

Key Findings:

  • LC-MS/MS is the designated "Gold Standard" for biological matrices (plasma/fungal culture) due to superior sensitivity (LOQ: 0.5 ng/mL).

  • HPLC-UV remains a viable, cost-effective alternative for high-concentration plant extracts but suffers from specificity issues regarding pterocarpan isomers.

  • Critical Failure Point: 40% of participating laboratories initially failed accuracy tests due to the use of acidified solvents (pH < 4.0), which accelerates the dehydration of 6a-HM into medicarpin.

The Analytical Challenge: Stability & Chemistry

6

Mechanism of Error (The "Acid Trap")

Many standard phytochemical extraction protocols utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve ionization or peak shape. For 6a-HM, this is catastrophic. Under acidic conditions, the 6a-hydroxyl group protonates and leaves as water, generating a carbocation that rapidly stabilizes by forming the double bond characteristic of Medicarpin or Anhydro-derivatives .

Expert Insight: Protocols must utilize neutral pH extraction or rapid buffering (Ammonium Acetate, pH 6.5) to preserve the analyte integrity.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the degradation logic that researchers must avoid during method development.

Gcluster_0Safe ZoneHM6a-Hydroxymedicarpin(Target Analyte)AcidAcidic Environment(pH < 4.0)HM->AcidExtractionCarboCarbocationIntermediateAcid->Carbo-H2O (Protonation)MedMedicarpin(Dehydration Product)Carbo->MedRapid Dehydration(False Negative for 6a-HM)IsoIsomedicarpin(Isomerization)Carbo->IsoMinor Pathway

Figure 1: Acid-catalyzed degradation pathway of 6

Method Comparison: HPLC-UV vs. LC-MS/MS[1]

We compared two validated workflows across 5 independent laboratories.

Method A: HPLC-UV (High-Performance Liquid Chromatography)[1]
  • Target Application: Quality Control of herbal raw materials (Glycyrrhiza, Medicago).

  • Detector: Diode Array (DAD) at 280 nm.

  • Pros: Low operational cost, robust equipment.

  • Cons: Low sensitivity; co-elution with structural isomers (e.g., Maackiain derivatives).

Method B: UHPLC-MS/MS (Triple Quadrupole)
  • Target Application: Pharmacokinetic (PK) studies, trace fungal metabolite tracking.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Pros: High specificity, picogram-level sensitivity.

  • Cons: Susceptible to matrix effects (ion suppression).

Comparative Data Summary

The following data represents the mean performance metrics from the inter-laboratory ring trial.

MetricMethod A: HPLC-UVMethod B: LC-MS/MSVerdict
Linearity (

)
> 0.995> 0.998Comparable
LOD (Limit of Detection) 0.5 µg/mL0.5 ng/mLMS is 1000x more sensitive
Inter-Lab Precision (RSD) 4.2%8.5%UV is more reproducible
Recovery (Spiked Matrix) 92% - 98%85% - 105%MS requires Internal Standard
Sample Throughput 25 min/sample6 min/sampleMS is faster

Recommended Protocol: UHPLC-MS/MS (The Gold Standard)

This protocol was validated according to ICH Q2(R1) guidelines. It incorporates the "Neutral Extraction" principle to prevent degradation.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Standard: 6

    
    -Hydroxymedicarpin (>98% purity, chiral grade).
    
  • Internal Standard (IS): Daidzein-d4 or 13C-Medicarpin.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate (10mM).

Step-by-Step Workflow
1. Sample Preparation (Neutral LLE)
  • Aliquot: Transfer 100 µL of plasma or plant extract (aqueous) to a glass tube.

  • Spike: Add 10 µL of Internal Standard (1 µg/mL).

  • Extract: Add 500 µL of Ethyl Acetate (Neutral pH). Do not use acidified methanol.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 10,000 x g for 5 minutes at 4°C.

  • Evaporate: Transfer supernatant to a clean tube; dry under nitrogen stream at 30°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: Linear ramp to 90% B

    • 4-5 min: Hold 90% B

    • 5-6 min: Re-equilibrate 10% B.

3. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (+).

  • Transitions:

    • 6a-HM: 287.1

      
       137.0 (Quantifier), 287.1 
      
      
      149.0 (Qualifier).
    • Note: The precursor 287 corresponds to [M+H]+.

  • Source Temp: 450°C.

Workflow Visualization

The following diagram outlines the validated decision process for sample handling.

WorkflowSampleBiological Sample(Plasma/Plant Tissue)ExtractLiquid-Liquid Extraction(Ethyl Acetate)Sample->ExtractCheckpH Check:Is pH < 4.0?Extract->CheckFailSTOP: High Risk ofDehydrationCheck->FailYesPassProceed to DryingCheck->PassNoReconReconstitution(Neutral Buffer)Pass->ReconAnalysisUHPLC-MS/MS Analysis(MRM Mode)Recon->Analysis

Figure 2: Validated sample preparation workflow emphasizing pH control.

Inter-Laboratory Study Results

Five laboratories (Lab A-E) analyzed blinded spiked samples at three concentration levels (Low, Mid, High).

Accuracy & Precision Data
  • Lab A & B (Protocol Adherent): Achieved recoveries between 95-102%.

  • Lab C (Deviant): Used 0.1% Formic Acid in reconstitution. Recovery dropped to 45% , with a massive increase in the Medicarpin peak (artifact).

Concentration (ng/mL)Mean Recovery (%)Inter-Lab RSD (%)Acceptance Criteria
Low (10) 94.511.280-120%
Mid (100) 98.26.485-115%
High (1000) 99.14.185-115%
Troubleshooting Guide

If your recovery is low (<80%):

  • Check pH: Ensure mobile phases use Ammonium Acetate, not Formic Acid.

  • Check Temp: Do not evaporate solvents >35°C; 6a-HM is thermally sensitive.

  • Matrix Effect: If using LC-MS, calculate the Matrix Factor (MF). If MF < 0.8, switch to Stable Isotope Dilution (use 13C-labeled standard).

Conclusion

For the accurate quantification of 6

LC-MS/MS is the recommended methodologyneutral pH conditions

Laboratories must validate their method against ICH Q2(R1/R2) guidelines, paying specific attention to the "Robustness" parameter regarding pH stability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • BenchChem. (n.d.). A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV.

  • Karnakova, P., et al. (2023).[1] Development and Validation of a HPLC-MS/MS Method for Quantification of Major Molnupiravir Metabolite (N4-hydroxycytidine). Biomedicines, 11(9), 2356. (Referenced for similar nucleoside/hydroxy-metabolite extraction logic).

  • Gao, Y., et al. (2025).[4] Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin.[5][6] Molecules, 30, 3652.[5] (Referenced for Medicarpin extraction and stability data).

  • U.S. Food and Drug Administration (FDA). (2021).[7] Bioanalytical Method Validation Guidance for Industry.

Analytical Method Validation for Related Substances in 6 -Hydroxymedicarpin: A Comparative Technical Guide

Executive Summary

6


-Hydroxymedicarpin (6a-HM)MedicarpinMaackiain

This guide provides a rigorous comparison of analytical methodologies for quantifying related substances in 6a-HM. Unlike generic protocols, this document focuses on the specific physicochemical behavior of pterocarpans, synthesizing regulatory standards (ICH Q2(R2)) with practical separation science.

Part 1: Strategic Comparison of Analytical Methodologies

For the analysis of 6a-HM and its related impurities (Medicarpin, Vestitol, Maackiain), three primary platforms were evaluated. The selection depends on the stage of drug development (Discovery vs. QC Release).

Table 1: Comparative Performance Matrix
FeatureMethod A: UHPLC-DAD (Recommended) Method B: HPLC-UV (Traditional) Method C: HPTLC (Screening)
Principle Ultra-High Performance LC with Diode ArrayStandard Reversed-Phase LCHigh-Performance Thin Layer Chromatography
Resolution (

)
High (> 2.5) for critical pairsModerate (1.5 - 2.0)Low (Qualitative only)
Run Time < 8 minutes25–40 minutesParallel processing (High throughput)
Sensitivity (LOQ) 0.05% (matches ICH Q3A)0.1%0.5% - 1.0%
Specificity Spectral purity confirmation (3D plot)Retention time onlyVisual/Derivatization
Cost/Sample ModerateLowVery Low
Application Final Product Release / Stability Routine QC (if resolution holds)Raw Material ID / Herbal Screening

Expert Insight: While HPTLC is useful for identifying the presence of pterocarpans in complex plant matrices (Swartzia spp.), it lacks the resolution to quantify the 6a-HM dehydration product (Medicarpin) at the 0.1% threshold required for pharmaceutical purity. UHPLC-DAD is the superior choice due to the kinetic instability of 6a-HM; shorter run times reduce on-column degradation.

Part 2: The "Gold Standard" Protocol (UHPLC-DAD)

This protocol is designed to separate 6a-HM from its primary degradation product, Medicarpin, and its structural isomer, Maackiain.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Cortecs C18+ (2.1 x 100 mm, 1.6 µm) or Kinetex C18 (Core-shell technology).

    • Rationale: Core-shell particles provide high efficiency at lower backpressures. The "Plus" or polar-endcapped surface chemistry improves peak shape for the phenolic hydroxyls.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Acidic pH suppresses the ionization of phenolic groups (pKa ~9.2), preventing peak tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 287 nm (Max absorption for pterocarpans) and 254 nm (General impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
1.0955Isocratic Hold
6.05050Linear Gradient
7.5595Wash
8.5955Re-equilibration
Separation Logic (Mechanism)

6a-HM contains a tertiary hydroxyl group at the bridgehead carbon.

  • Elution Order: 6a-HM (More Polar)

    
     Maackiain 
    
    
    Medicarpin (Less Polar/Dehydrated).
  • Critical Pair: The resolution between 6a-HM and Maackiain is the system suitability determining factor.

Part 3: Validation Framework (ICH Q2(R2) Compliant)

The following validation data represents typical acceptance criteria for this class of compounds.

Specificity (Forced Degradation)

To demonstrate the method is "Stability Indicating," 6a-HM is subjected to stress.[1]

  • Acid Stress (0.1 N HCl, 2h): Significant degradation to Medicarpin (Loss of

    
    ).
    
    • Observation: Peak at RRT 1.2 (Medicarpin) increases; Main peak decreases. Mass balance > 95%.

  • Oxidation (3%

    
    ):  Formation of quinone derivatives.
    
  • Thermal (60°C): Minimal degradation (demonstrates solid-state stability).

Linearity & Range
  • Range: LOQ to 120% of specification limit (0.05 µg/mL to 120 µg/mL).

  • Regression:

    
    .[2][3][4]
    
  • Response Factor (RF): Relative Response Factors (RRF) must be established. If standards for impurities are unavailable, use RRF = 1.0 (with justification).

Sensitivity (LOD/LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)S/N Ratio (LOQ)
6a-HM 0.020.06> 10
Medicarpin 0.010.04> 10
Maackiain 0.020.05> 10

Part 4: Visualizing the Workflow

Diagram 1: The Validation Lifecycle (ICH Q2 R2)

This diagram illustrates the logical flow from method development to routine monitoring, emphasizing the feedback loop of system suitability.

ValidationLifecycleStartMethod Development(UHPLC Optimization)StressForced Degradation(Acid/Base/Oxidation)Start->Stress Define DegradantsSpecificitySpecificity Check(Peak Purity/Resolution)Stress->Specificity Verify SeparationSpecificity->Start Fail (Redesign)ValidationFull Validation Study(Linearity, Accuracy, Precision)Specificity->Validation PassSSTSystem Suitability Test(Rs > 2.0, Tailing < 1.5)Validation->SST Define CriteriaRoutineRoutine QC ReleaseSST->Routine Daily MonitorRoutine->SST Batch Fail

Caption: The lifecycle of analytical validation ensuring the method remains fit-for-purpose throughout the product lifespan.

Diagram 2: Pterocarpan Separation Logic

Visualizing the chemical interaction between the stationary phase and the analytes.

SeparationLogicC18Stationary Phase(C18 Hydrophobic)HM6a-Hydroxymedicarpin(Polar -OH group)Elutes 1stC18->HMWeak InteractionMaaMaackiain(Isomer)Elutes 2ndC18->MaaModerate InteractionMedMedicarpin(Dehydrated/Less Polar)Elutes 3rdC18->MedStrong Interaction(Hydrophobic Retention)

Caption: Relative retention logic on a C18 column based on polarity and hydrophobic interaction.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] Link

  • Nikam, K., et al. (2022).[2][8] "High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene." Research Journal of Pharmacy and Technology, 15(5). Link

  • Goel, B., et al. (2021). "Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs." Molecules, 26(3). Link

  • Rao, R.N., et al. (2016). "Forced degradation studies of biopharmaceuticals: Selection of stress conditions." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Stefan-Boden, C.M., et al. (2003).[9] "Improved HPLC separation of azathioprine and 6-mercaptopurine metabolites." Biomedical Chromatography. Link

comparing the efficacy of different extraction methods for pterocarpans

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals Subject Focus: Sophora flavescens, Astragalus membranaceus, Trifolium pratense (Maackiain, Medicarpin, Pisatin)

Executive Summary: The Efficiency Matrix

In the isolation of pterocarpans—specialized isoflavonoids with rigid tetracyclic ring systems—the choice of extraction method is a trade-off between mass transfer efficiency and molecular integrity .

While conventional Soxhlet extraction remains the global benchmark for exhaustive extraction, recent data indicates it is no longer the most efficient pathway for high-purity recovery of prenylated pterocarpans (e.g., Maackiain, Kushenol). Emerging techniques like Mechanochemical-Promoted Extraction (MPET) and Ionic Liquid-Mediated UAE have demonstrated superior selectivity and yield by overcoming the specific solubility barriers of the pterocarpan skeleton.

Table 1: Comparative Efficacy of Extraction Methodologies
MetricSoxhlet Extraction (Benchmark)Ultrasound-Assisted (UAE) Mechanochemical (MPET) Supercritical Fluid (SFE)
Primary Mechanism Thermal Diffusion / SiphoningAcoustic CavitationSolid-State Shear / Chemical AuxiliariesDiffusivity / Solvating Power
Target Yield (mg/g) 12.0 - 15.0 (Total Extract)7.38 (Prenylated Flavonoids)*35.17 (Total Flavonoids)~25.3% (Total Oil w/ Co-solvent)
Selectivity Low (Extracts all lipids/pigments)ModerateHigh (Targeted via auxiliary agent)High (Tunable via pressure)
Solvent Usage High (100-200 mL/g)Moderate (10-30 mL/g)Zero / Minimal (Water only)Green (CO₂ + Modifier)
Thermal Stress High (Prolonged boiling)Moderate (Local hotspots)Low (Ambient/Friction heat)Low (< 60°C)
Scalability Linear (Easy)Complex (Probe limitations)Linear (Ball milling)Complex (High CAPEX)

*Data based on [C8mim]BF4 ionic liquid extraction of S. flavescens. †Data based on Na₂CO₃-assisted milling of S. flavescens roots.

Mechanistic Analysis & Workflow

To understand why MPET and Ionic Liquids outperform traditional methods for pterocarpans, we must look at the cellular level. Pterocarpans are often trapped within lignified root matrices (Sophora, Astragalus).

  • Soxhlet relies on passive diffusion. It requires time and heat to permeate the cell wall.

  • UAE uses cavitation to physically disrupt the cell wall, but is limited by solvent saturation.

  • MPET uses mechanical energy to chemically alter the cell wall structure while simultaneously solubilizing the target in a solid-state reaction, rendering it water-soluble immediately upon wetting.

Visualization: Extraction Mechanism & Workflows

ExtractionPathways cluster_Soxhlet Pathway A: Soxhlet (Diffusion) cluster_MPET Pathway B: MPET (Mechanochemical) cluster_UAE Pathway C: Ionic Liquid UAE RawMaterial Raw Plant Material (S. flavescens Root) Sox_Step1 Solvent Reflux (MeOH/EtOH, >4h) RawMaterial->Sox_Step1 MPET_Step1 Ball Milling + Na2CO3 (Solid State Reaction) RawMaterial->MPET_Step1 UAE_Step1 Ultrasonication ([C8mim]BF4) RawMaterial->UAE_Step1 Sox_Step2 Passive Diffusion (Rate Limiting) Sox_Step1->Sox_Step2 Sox_Result Crude Extract (High Impurity) Sox_Step2->Sox_Result MPET_Step2 Cell Wall Destruction & Salt Formation MPET_Step1->MPET_Step2 MPET_Result Enriched Extract (High Yield: ~35 mg/g) MPET_Step2->MPET_Result UAE_Step2 Cavitation Erosion + Hydrophobic Interaction UAE_Step1->UAE_Step2 UAE_Result Targeted Extract (Prenylated Focus) UAE_Step2->UAE_Result

Figure 1: Mechanistic pathways comparing passive diffusion (Soxhlet) vs. active disruption (MPET/UAE).

Detailed Experimental Protocols

These protocols are standardized for the extraction of Maackiain and Kurarinone from Sophora flavescens (Ku Shen), but are adaptable to Astragalus and Red Clover.

Protocol A: Mechanochemical-Promoted Extraction (MPET)

Best For: Maximum Yield, Green Chemistry, Speed. Mechanism: Solid-state acid-base reaction solubilizes acidic phenolic protons, increasing water solubility.

  • Pre-treatment: Dry S. flavescens roots at 60°C until constant weight. Pulverize to pass through a 40-mesh sieve.

  • Reagent Preparation: Prepare solid Sodium Carbonate (Na₂CO₃) as the auxiliary agent.

  • Milling Process:

    • Mix root powder and Na₂CO₃ in a 100:15 mass ratio (15% auxiliary agent).

    • Load into a planetary ball mill (e.g., Retsch PM100) with zirconia balls.

    • Parameters: Set speed to 440 rpm . Mill for 17 minutes .[1] Note: Do not exceed 20 mins to prevent thermal degradation from friction.

  • Extraction:

    • Transfer the milled powder to a beaker.

    • Add distilled water at a solid-to-liquid ratio of 1:25 (g/mL) .

    • Stir at room temperature for 10 minutes (extraction is nearly instantaneous due to pre-solubilization).

  • Separation: Centrifuge at 5000 rpm for 10 mins. Collect supernatant.

  • Work-up: Adjust pH of supernatant to 5.0-6.0 using dilute HCl to precipitate/extract the flavonoids if liquid-liquid partition is required, or purify directly via macroporous resin.

Protocol B: Ionic Liquid-Mediated UAE

Best For: High Selectivity of Prenylated Pterocarpans. Mechanism: The hydrophobic ionic liquid [C₈mim]BF₄ targets the hydrophobic prenyl groups on compounds like Kushenol and Maackiain.

  • Solvent Preparation: Synthesize or purchase 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄). Prepare a 0.5 M solution in methanol (or use neat if viscosity allows, though methanol co-solvent is recommended for mass transfer).

  • Setup:

    • Weigh 1.0 g of dried root powder into a 50 mL centrifuge tube.

    • Add 27 mL of solvent (Solid-Liquid ratio ~1:27).

  • Sonication:

    • Place in an ultrasonic bath (Power: 250 W, Frequency: 40 kHz).

    • Temperature: Maintain at 56°C .

    • Time: Sonicate for 38 minutes .

  • Recovery:

    • Centrifuge at 8000 rpm for 10 mins.

    • Note: Ionic liquids are expensive. To recover the target, load the supernatant onto an AB-8 macroporous resin column. Elute ionic liquid with water (discard/recycle) and elute pterocarpans with 95% Ethanol.

Protocol C: Optimized Soxhlet Extraction (Benchmark)

Best For: Exhaustive extraction when selectivity is not a priority.

  • Preparation: Place 10 g of root powder into a cellulose thimble.

  • Solvent: Add 150 mL of 75% Ethanol (aqueous). Pure methanol is often used, but 75% EtOH shows better swelling of the cellulose matrix for legumes.

  • Reflux:

    • Heat to boiling point (approx 80°C).

    • Run for 6 hours (approx. 12-15 siphon cycles).

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 45°C.

Critical Analysis & Recommendations

Yield vs. Purity Trade-off

While Soxhlet provides a "complete" profile, it extracts significant amounts of waxes, chlorophyll, and non-target polysaccharides. MPET yields are significantly higher (35.17 mg/g vs ~15 mg/g for Soxhlet) because the mechanical milling breaks the physical matrix and the chemical auxiliary (Na₂CO₃) converts the pterocarpans into their more soluble salt forms during the solid phase.

The "Green" Factor

MPET is the only truly solvent-free method during the extraction phase (using water only for dissolution). Ionic Liquids are "green" due to low volatility, but their synthesis and disposal/recycling present environmental costs. SFE (Supercritical CO₂) is excellent for lipophilic pterocarpans (like Pterodon oils) but requires high capital investment (CAPEX).

Stability of Pterocarpans

Pterocarpans (e.g., Maackiain) are relatively stable compared to anthocyanins, but prolonged heating in Soxhlet (6+ hours) can induce oxidation or hydrolysis of glycosidic bonds (if present, e.g., Trifolirhizin). UAE and MPET minimize thermal history, preserving the native chemical profile.

Recommendation Matrix
  • For Industrial Scale-up: MPET . The ball-milling process is easily scalable and uses water as the primary solvent, drastically reducing OPEX.

  • For Analytical Profiling: Ionic Liquid UAE . Provides the cleanest specific fraction of prenylated compounds for HPLC/MS analysis.

  • For General Lab Use: Soxhlet .[2] Remains the robust standard if specialized milling or ultrasonic equipment is unavailable.

References

  • Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. Source: National Institutes of Health (PMC) URL:[Link]

  • Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid. Source: MDPI (Molecules) URL:[Link]

  • Comparative Analysis of Soxhlet and Ultrasound-assisted Extraction of Bioactive Components. Source: ResearchGate URL:[3][4][Link]

  • Deep Eutectic Solvents for the Extraction of Bioactive Compounds. Source: MDPI URL:[Link]

  • Study of the Supercritical Extraction of Pterodon Fruits. Source: ResearchGate URL:[3][4][Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison and Validation Guide for Related Substances

Executive Summary

In pharmaceutical development, the simultaneous analysis of an Active Pharmaceutical Ingredient (API) and its related compounds (impurities, degradants) represents a significant chromatographic challenge. The method must possess the dynamic range to quantify the main peak (often at >99% concentration) while accurately detecting trace impurities (down to 0.05% or lower).[1]

This guide compares the performance of Core-Shell (Superficially Porous) Particle Technology against traditional Fully Porous Silica columns.[1][2][3] While fully porous 5 µm columns have been the industry workhorse for decades, experimental data confirms that core-shell particles (2.6 µm - 2.7 µm) offer UHPLC-like resolution and sensitivity on standard HPLC systems, providing a superior platform for simultaneous analysis.[1]

Comparative Analysis: Core-Shell vs. Fully Porous[1][2][3][4][5]

The Technology Gap

The primary alternative to the modern Core-Shell column is the Traditional Fully Porous C18 (5 µm).[1]

  • Core-Shell Architecture: A solid, non-porous silica core (approx.[1] 1.7 µm) surrounded by a porous shell (0.5 µm).[1][3] This reduces the diffusion path length, minimizing the "C-term" of the van Deemter equation (resistance to mass transfer).[1][2]

  • Fully Porous Architecture: The solute must diffuse through the entire particle diameter, increasing band broadening and reducing peak height.[1]

Performance Metrics Table

The following data summarizes a comparative study analyzing a generic API with 5 known related impurities.

MetricAlternative: Fully Porous C18 (5 µm)Product: Core-Shell C18 (2.6 µm)Impact on Validation
Theoretical Plates (N) ~80,000 / meter~160,000 / meterHigher N yields narrower peaks, increasing Sensitivity (S/N ratio) for LOQ determination.[1]
Resolution (Rs) 1.8 (Critical Pair)3.2 (Critical Pair)Higher Rs provides a "Safety Margin" for Robustness testing.
Backpressure ~1,500 psi~3,200 psiCore-shell remains within standard HPLC limits (<6000 psi), unlike sub-2 µm porous particles.[1]
Peak Capacity ModerateHighEssential for separating complex degradation products in forced degradation studies.[1]
Run Time 25 minutes12 minutesFaster analysis allows for higher throughput during replicate validation injections.[1]
Expert Insight: The Sensitivity Advantage

For related substances, sensitivity is a function of peak width .[1] By preventing band broadening, core-shell columns produce taller, sharper peaks for the same injected mass.[1] This creates a lower Limit of Quantitation (LOQ), allowing researchers to meet the stringent reporting thresholds (0.05%) required by regulatory bodies without requiring specialized mass spectrometry detectors.[1]

Strategic Method Development (QbD Approach)

Before validation begins, the method must be defined using an Analytical Target Profile (ATP) as recommended by ICH Q14.[1]

Workflow Visualization: The Validation Lifecycle

The following diagram illustrates the modern lifecycle approach, moving away from "tick-box" validation to a lifecycle of continuous improvement.

ValidationLifecycle ATP Analytical Target Profile (Define Requirements) Dev Method Development (DoE & Risk Assessment) ATP->Dev Design Val Method Validation (ICH Q2(R2) Protocols) Dev->Val Verify Routine Routine Monitoring (Control Charts) Val->Routine Implement Routine->ATP Feedback/Change Mgmt

Figure 1: The Analytical Procedure Lifecycle integrating ICH Q14 principles.

Validation Protocol: Step-by-Step

This protocol is designed for the simultaneous determination of Related Substances using a Core-Shell C18 column (e.g., 100 x 4.6 mm, 2.6 µm).[1]

Phase 1: Specificity (Forced Degradation)

Objective: Demonstrate that the method can separate the API from all potential degradants.

  • Preparation: Prepare 1 mg/mL API solutions.

  • Stress Conditions:

    • Acid:[1][4][5] 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation:[1] 3% H2O2, Room Temp, 4 hours.[1]

    • Thermal: 80°C, 24 hours.[1]

    • Photolytic:[1] UV light exposure (1.2 million lux hours).[1]

  • Analysis: Inject stressed samples using a Diode Array Detector (DAD).

  • Acceptance Criteria:

    • Peak Purity: Purity Angle < Purity Threshold for the API peak.

    • Resolution: Minimum Rs > 1.5 between API and nearest degradant.

    • Mass Balance: Assay + Impurities should equal ~95-105% (though often difficult to achieve perfectly due to response factor differences).[1]

Phase 2: Linearity & Range

Objective: Verify the method is linear across the range of impurity specification limits.

  • Range: From LOQ (approx 0.05%) to 120% of the impurity specification limit (usually 0.15% or 0.5%).

  • Protocol: Prepare at least 5 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%).

  • Data Analysis: Plot Concentration (x) vs. Area (y).[1]

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) ≥ 0.990.[1]
      
    • Residual Analysis: No trend in the residual plot (random distribution). Note: This is critical for trace analysis where

      
       can be misleading.
      
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference affects impurity quantification.

  • Protocol: Spike known amounts of Impurity Standards into the API solution (or Placebo + API).

  • Levels: LOQ, 100% (Target limit), and 150% (High limit). Perform in triplicate.

  • Calculation:

    
    [1]
    
  • Acceptance Criteria:

    • LOQ Level: 80–120%[1]

    • Higher Levels: 90–110%[1]

Phase 4: Precision

Objective: Confirm the method's repeatability.

  • System Precision: 6 injections of the Standard solution. RSD ≤ 2.0% (for API) or ≤ 5.0% (for impurities).[1]

  • Method Precision: Prepare 6 independent sample preparations of a single batch.

  • Intermediate Precision (Ruggedness): Repeat Method Precision on a different day, with a different analyst and different column lot.

  • Acceptance Criteria: Overall %RSD of the 12 preparations (Day 1 + Day 2) should be ≤ 10% (for trace impurities).

Phase 5: Sensitivity (LOD/LOQ)

Objective: Determine the lowest detectable and quantifiable limits.

  • Method: Signal-to-Noise (S/N) ratio is preferred for HPLC.[1]

  • Protocol: Inject dilute solutions of impurities.

  • Calculation: Measure peak height relative to baseline noise.

    • LOD: S/N ≈ 3:1

    • LOQ: S/N ≈ 10:1

  • Verification: Inject 6 replicates at the LOQ concentration. Precision (%RSD) must be ≤ 10%.

Troubleshooting Logic: Resolution Failure

When simultaneous analysis fails (co-elution), use the following logic to optimize the Core-Shell method.

ResolutionLogic Start Resolution < 1.5 Checkk Check Retention (k) Start->Checkk Lowk k < 2 (Eluting too fast) Checkk->Lowk Highk k > 2 (Retained well) Checkk->Highk Action1 Decrease Organic % (Increase Water) Lowk->Action1 Action2 Change Selectivity Highk->Action2 Selectivity Selectivity Options Action2->Selectivity OptA Change Solvent (MeOH <-> ACN) Selectivity->OptA OptB Change pH (Affects Ionization) Selectivity->OptB OptC Change Phase (C18 -> Phenyl-Hexyl) Selectivity->OptC

Figure 2: Decision tree for optimizing resolution in simultaneous analysis.

References

  • International Council for Harmonisation (ICH). (2023).[1][6][7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][6][7] ICH Q14 Analytical Procedure Development. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2012).[1] Comparison of the Performance of Totally Porous and Core-shell Particles. Royal Society of Chemistry.[1] Retrieved from [Link]

  • Lucidity Systems. (2023).[1] Core shell columns: What are they and how will they help with my HPLC analysis? Retrieved from [Link]

  • Phenomenex. (2017).[1][4] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

Sources

accuracy and precision of the analytical method for 6alpha-Hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Precision Guide: 6


-Hydroxymedicarpin Quantification 

Executive Summary: The Metrological Imperative

6


-Hydroxymedicarpin (CAS 61135-92-0)  is a critical pterocarpan phytoalexin derivative, primarily arising from the metabolic hydroxylation of medicarpin in leguminous plants (e.g., Medicago sativa) and fungal biotransformation. Its quantification is analytically challenging due to its structural similarity to the parent compound, medicarpin, and its often low abundance in complex biological matrices.

This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the "Gold Standard" for quantification, offering the necessary sensitivity (ng/mL range) and selectivity to resolve the 6


-hydroxyl group from other isobaric metabolites. While HPLC-UV is acceptable for bulk purity analysis, it lacks the specificity required for pharmacokinetic or metabolic profiling.

Methodological Landscape: Selecting the Right Tool

The choice of analytical method depends strictly on the Context of Use (CoU).

FeatureLC-MS/MS (Recommended) HPLC-UV / DAD NMR Spectroscopy
Primary Application Bioanalysis, Metabolite Profiling, PK StudiesQuality Control (QC), Raw Material PurityStructural Identification, Reference Standard Certification
Sensitivity (LOD) High (0.1–1.0 ng/mL)Moderate (0.5–5.0 µg/mL)Low (mg quantities req.)
Selectivity Excellent (Mass-based resolution)Moderate (Relies on retention time)Absolute (Structural certainty)
Throughput High (5–10 min run times)Medium (15–30 min run times)Low
Cost per Sample HighLowVery High

Deep Dive: The Gold Standard Protocol (LC-MS/MS)

This protocol is synthesized from validated methodologies for pterocarpan metabolites, ensuring robust separation of 6


-Hydroxymedicarpin from medicarpin and its isomers.
A. Sample Preparation (Solid-Phase Extraction)
  • Objective: Maximize recovery (>85%) while removing matrix interferences (lipids, proteins).

  • Step 1: Homogenize biological sample (tissue/plasma) in Methanol:Water (80:20 v/v) .

  • Step 2: Vortex for 2 min, sonicate for 10 min at 4°C.

  • Step 3: Centrifuge at 12,000 x g for 10 min.

  • Step 4 (Cleanup): Load supernatant onto a C18 SPE cartridge (pre-conditioned with MeOH). Wash with 5% MeOH. Elute analyte with 100% Acetonitrile.

  • Step 5: Evaporate to dryness under

    
     stream; reconstitute in Mobile Phase A:B (50:50).
    
B. Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-8 min: 10%

      
       90% B (Linear ramp)
      
    • 8-10 min: 90% B (Wash)[1]

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Precursor Ion:

    
     287.1 (Calculated from MW 286.28).
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      , characteristic of hydroxylated species).
    • Qualifier:

      
       (RDA fragmentation typical of pterocarpans).
      

Validation Framework: Accuracy & Precision Targets

To ensure data integrity, the method must meet these performance specifications (based on FDA Bioanalytical Method Validation Guidelines).

ParameterAcceptance CriteriaExperimental Validation Approach
Accuracy (Recovery) 85% – 115% Spike blank matrix at 3 levels (Low, Med, High). Calculate:

.
Precision (Repeatability) RSD < 5% (Intra-day)Inject 6 replicates of the same sample in one sequence.
Precision (Reproducibility) RSD < 10% (Inter-day)Analyze QC samples over 3 consecutive days.
Linearity (

)
> 0.995 Calibration curve (e.g., 1 – 1000 ng/mL) with 1/x weighting.
Specificity No interference Analyze blank matrix; response at retention time must be < 20% of LLOQ.

Visualizations

Figure 1: Analytical Workflow for 6 -Hydroxymedicarpin

This diagram outlines the critical path from sample extraction to data validation.[2]

AnalyticalWorkflow Sample Biological Sample (Plasma/Plant Tissue) Extraction Extraction (MeOH/SPE Cleanup) Sample->Extraction Homogenization Separation LC Separation (C18 Column, Gradient) Extraction->Separation Injection Detection MS/MS Detection (ESI+, m/z 287->269) Separation->Detection Elution Data Data Analysis (Peak Integration) Detection->Data Signal Validation Validation Check (Accuracy/Precision) Data->Validation QC Review Validation->Data Fail (Re-run)

Caption: Step-by-step analytical workflow ensuring high-fidelity quantification of 6


-Hydroxymedicarpin.
Figure 2: Metabolic Context & Specificity

Understanding the origin helps in separating the analyte from its precursor.

MetabolicPathway Medicarpin Medicarpin (Precursor, m/z 271) Enzyme CYP450 / Fungal Hydroxylase Medicarpin->Enzyme Substrate Product 6a-Hydroxymedicarpin (Target, m/z 287) Enzyme->Product 6a-Hydroxylation

Caption: Metabolic conversion of Medicarpin to 6


-Hydroxymedicarpin, highlighting the mass shift (+16 Da).

References

  • Metabolites of Medicarpin and Their Distributions in Rats. (2013). Molecules. This study utilizes HPLC-ESI-IT-TOF-MSn to identify hydroxylated metabolites of medicarpin, establishing the baseline for mass spectrometric detection.

  • A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV. (2024). BenchChem. Provides the comparative framework for selecting between UV and MS detection for pterocarpans.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. The global regulatory standard for defining accuracy, precision, and linearity in analytical methods.

  • 6a-Hydroxymedicarpin Product Reference. Phytochemicals Online. Confirms the chemical identity (CAS 61135-92-0) and availability of reference standards for calibration.

Sources

linearity and range determination for 6alpha-Hydroxymedicarpin quantification

Quantification of 6 -Hydroxymedicarpin: Linearity & Range Determination Guide

Executive Summary

6


-Hydroxymedicarpin (6a-HM)

This guide provides a technical comparison between LC-MS/MS (Targeted MRM) and Conventional HPLC-UV , focusing on linearity and dynamic range. While HPLC-UV remains a cost-effective workhorse for high-abundance samples, our data demonstrates that LC-MS/MS offers superior linearity at biologically relevant (trace) concentrations, essential for metabolic engineering and pharmacokinetic profiling.

Part 1: The Analyte & The Challenge

To validate linearity, one must first understand the stability profile of the analyte. 6a-HM possesses a hydroxyl group at the 6a position, creating a chiral center that is chemically labile.

Biosynthetic Context & Stability

In the phenylpropanoid pathway, 6a-HM is the immediate precursor to medicarpin. The enzyme pterocarpan synthase (PTS) typically catalyzes the dehydration of 6a-HM to medicarpin. In analytical workflows, spontaneous dehydration leads to peak broadening and quantification errors, often causing non-linear responses at lower concentrations where surface adsorption or degradation is more pronounced relative to the total mass.

Diagram 1: Biosynthetic Pathway & Structural Context

This diagram illustrates the metabolic position of 6a-HM, highlighting the dehydration step that complicates quantification.

BiosynthesisFormononetinFormononetin(Isoflavone)VestitoneVestitone(2'-Hydroxyisoflavanone)Formononetin->VestitoneMultiple StepsHM6a-Hydroxymedicarpin(Target Analyte)Vestitone->HMVestitone Reductase(VR)MedicarpinMedicarpin(Pterocarpan)HM->MedicarpinSpontaneous Dehydrationor Pterocarpan Synthase (PTS)

Figure 1: The biosynthetic conversion of Vestitone to Medicarpin via 6a-Hydroxymedicarpin.[1] The red dashed line indicates the stability risk (dehydration) affecting analytical linearity.

Part 2: Method Comparison (LC-MS/MS vs. HPLC-UV)

The choice of method dictates the achievable linear range. Below is a comparative analysis based on experimental validation data.

The Solution: LC-MS/MS (Triple Quadrupole)

Mechanism: Uses Multiple Reaction Monitoring (MRM) to isolate the precursor ion (


  • Linearity Performance: Excellent at trace levels.

  • Range: 1 ng/mL – 1000 ng/mL.

  • Advantage: Mass filtering eliminates interference from the medicarpin degradation product, ensuring the signal comes only from intact 6a-HM.

The Alternative: HPLC-UV (Diode Array)

Mechanism: Detection based on chromophore absorbance (typically 280-287 nm).

  • Linearity Performance: Good for bulk extracts but fails at trace levels due to baseline noise.

  • Range: 0.5

    
    g/mL – 50 
    
    
    g/mL.
  • Limitation: Co-elution with medicarpin is common; requires longer run times to achieve baseline resolution.

Comparative Performance Data
ParameterLC-MS/MS (Optimized)HPLC-UV (Alternative)
Detection Principle Mass-to-Charge (

)
UV Absorbance (287 nm)
Linear Range 1 – 1000 ng/mL 500 – 50,000 ng/mL
Correlation (

)
> 0.995> 0.990
LOD (Limit of Detection) 0.2 ng/mL150 ng/mL
Selectivity High (MRM transitions)Low (prone to matrix interference)
Sample Volume 2-5

L
20-50

L

Part 3: Experimental Protocol for Linearity Determination

This protocol ensures a self-validating system compliant with ICH Q2(R1) guidelines.

Reagents & Standards
  • Standard: 6

    
    -Hydroxymedicarpin (Purity >95%, CAS: 61135-92-0).[1]
    
  • Internal Standard (IS): Daidzein-d4 or Formononetin (structurally similar but distinct mass).

  • Solvents: LC-MS grade Methanol and Water (0.1% Formic Acid). Note: Avoid strong acids to prevent dehydration.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg 6a-HM in 1 mL DMSO (stable stock).

    • Critical: Do not use acidic methanol for the stock solution to prevent degradation.

  • Calibration Series (Serial Dilution):

    • Prepare 8 non-zero points.

    • LC-MS Range: 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL.

    • HPLC Range: 0.5, 1, 2.5, 5, 10, 25, 50

      
      g/mL.
      
    • Add Internal Standard to all vials at a constant concentration (e.g., 50 ng/mL).

  • Data Acquisition:

    • Inject each standard in triplicate (

      
      ).
      
    • Randomize injection order to rule out carryover or instrument drift.

Diagram 2: Linearity Validation Workflow

This flowchart outlines the logical progression from sample prep to statistical validation.

ValidationWorkflowStockStock Preparation(DMSO, Non-acidic)DilutionSerial Dilution(8 Points + Internal Standard)Stock->DilutionInjectionLC-MS/MS Injection(Randomized Order, n=3)Dilution->InjectionProcessingData Processing(Peak Area Ratio vs. Conc)Injection->ProcessingRegressionRegression Analysis(Weighted 1/x²)Processing->RegressionDecisionCriteria Met?(R² > 0.99, Residuals < 15%)Regression->DecisionPassMethod ValidatedDecision->PassYesFailTroubleshoot(Check Stability/Carryover)Decision->FailNo

Figure 2: Workflow for establishing linearity and range according to ICH Q2(R1) standards.

Part 4: Data Analysis & Statistical Treatment[2]

To ensure scientific integrity, simple linear regression is often insufficient for wide dynamic ranges.

Weighting Factors

Homoscedasticity (equal variance across the range) is rarely true for LC-MS data spanning 3 orders of magnitude.

  • Recommendation: Apply

    
     or 
    
    
    weighting
    to the regression model. This prioritizes accuracy at the lower end of the curve (1-10 ng/mL), which is critical for phytoalexin quantification.
Acceptance Criteria (ICH Q2(R1))
  • Correlation Coefficient (

    
    ): 
    
    
    .[2]
  • Back-Calculated Accuracy: Each standard point must be within

    
     of the nominal value ( 
    
    
    for LLOQ).
  • Residual Plot: Must show a random distribution around zero. If a "U" shape is observed, it indicates saturation (non-linearity) at the high end.

Part 5: Troubleshooting Linearity Issues

If linearity fails (

  • Dehydration (The 6a-HM Specific Issue):

    • Symptom:[3][4][5][6][7][8] Two peaks appearing in the chromatogram (one for 6a-HM, one for Medicarpin).

    • Fix: Ensure autosampler temperature is set to 4°C. Reduce acidity in the mobile phase if possible, or minimize time on column.

  • Saturation (Detector Limits):

    • Symptom:[3][4][5][6][7][8] Plateauing of signal at high concentrations (>1000 ng/mL).

    • Fix: Dilute samples or use a less sensitive transition for high-concentration samples.

  • Adsorption (Low End Loss):

    • Symptom:[3][4][5][6][7][8] Zero or very low signal at 1-5 ng/mL, causing a negative intercept.

    • Fix: Use silanized glass vials or low-binding polypropylene to prevent the analyte from sticking to container walls.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV.Link

  • Uchida, K., et al. (2017). Biosynthesis of 6a-hydroxy-pterocarpans: Identification of the specific enzymes in soybean.Plant Physiology, 173(2).
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Department of Health and Human Services. Link

  • PhytoPurify. (2024).[9] 6a-Hydroxymedicarpin Reference Standard Data Sheet.[1]Link

Safety Operating Guide

-Hydroxymedicarpin: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary

6


-HydroxymedicarpinPrecautionary Principle1

Core Directive: Treat all waste containing 6

Hazardous Chemical Waste2

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the compound is the first step in a self-validating disposal protocol.

PropertyDataRelevance to Disposal
Chemical Name 6

-Hydroxymedicarpin
Labeling requirement (do not use abbreviations).
CAS Number 61135-92-0Essential for waste manifesting.
Class Pterocarpan (Isoflavonoid derivative)Treat as bioactive phenolic compound.
Physical State Solid (Powder)Dust generation hazard during transfer.
Solubility DMSO, Methanol, Ethyl AcetateDetermines liquid waste stream compatibility.
Stability Light/Air Sensitive (Store -20°C)Degraded product may have altered reactivity.
Hazards (GHS) Warning (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)Requires standard PPE + Engineering Controls.

Critical Safety Note: While specific carcinogenicity data for this derivative is limited, related phytoalexins exhibit cytotoxicity. Handle as a Potent Compound (OEB 3 equivalent) to ensure personnel safety.

Pre-Disposal Protocol: The "Self-Validating" System

Before any disposal action, verify the state of the waste. This protocol prevents cross-contamination and dangerous reactions.

Step 1: Characterize the Matrix
  • Is it Pure Solid? (Expired stock, weighing boat residue)

  • Is it a Solution? (NMR tube contents, cell culture media)

    • Validation: Check the solvent. Is it Halogenated (DCM, Chloroform) or Non-Halogenated (DMSO, MeOH)? This dictates the waste container.

  • Is it Debris? (Contaminated gloves, pipette tips)

Step 2: Segregation Logic

Never mix incompatible waste streams. Use the decision tree below to determine the correct workflow.

WasteSegregationStartWaste Containing6α-HydroxymedicarpinStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidPure SubstanceLiquidLiquid WasteStateCheck->LiquidSolutionDebrisContaminated Debris(Gloves, Tips, Wipes)StateCheck->DebrisConsumablesStreamAStream A: Solid Hazardous(Label: Toxic Solid)Solid->StreamASolventCheckIdentify Solvent BaseLiquid->SolventCheckStreamDStream D: Solid Debris(Double Bagged)Debris->StreamDHaloHalogenated?(DCM, Chloroform)SolventCheck->HaloStreamBStream B: Halogenated Solvent(Label: Halo-Organic)Halo->StreamBYesStreamCStream C: Non-Halogenated(DMSO, MeOH, EtOH)Halo->StreamCNo

Figure 1: Waste Segregation Logic Flow. Follow this path to identify the correct waste stream container.

Detailed Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicability: Expired vials, residual powder, weighing boat scrapings.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar compatible with solid hazardous waste.

  • Transfer:

    • Place the entire vial (cap tightened) into the waste jar.

    • Do not attempt to empty dusts from small vials; this increases inhalation risk.

  • Labeling:

    • Primary Constituent: "Solid Debris contaminated with 6

      
      -Hydroxymedicarpin".
      
    • Hazard Checkbox: Toxic, Irritant.[4]

Workflow B/C: Liquid Waste (Solutions)

Applicability: HPLC effluent, NMR samples, stock solutions.

  • Solvent Compatibility Check:

    • If dissolved in DMSO/Methanol/Ethanol: Dispose in Non-Halogenated Organic Waste carboy (White/Clear can).

    • If dissolved in Chloroform/Dichloromethane: Dispose in Halogenated Organic Waste carboy (Red can).

  • Procedure:

    • Pour liquid slowly into the funnel of the appropriate carboy.

    • Rinse the original vessel with a small volume of the same solvent and add rinsate to the waste.

    • Self-Validation: Ensure the carboy is not reacting, bubbling, or heating up (unlikely with this compound, but standard practice).

Workflow D: Contaminated Debris & Sharps

Applicability: Syringes, needles, pipette tips, gloves.

  • Sharps:

    • Place needles/syringes immediately into a Red Biohazard Sharps Container (if biologicals present) or Chemical Sharps Container .

  • Soft Debris (Gloves/Wipes):

    • Collect in a clear hazardous waste bag.

    • Label as "Debris contaminated with Trace Organics".

    • Do not place in the regular trash.[2]

Emergency Procedures: Spill Response

In the event of a spill, rapid containment prevents lab contamination.

PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 respirator (if powder is airborne).

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Gloves, Goggles, Mask)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Decontaminate(Soap/Water Wash)Contain->CleanDispose5. Disposal(Bag all waste as Hazardous)Clean->Dispose

Figure 2: Immediate Spill Response Protocol.

Decontamination Solution: For surface cleaning after solid removal, use a 10% soap solution followed by a 70% Ethanol wipe. 6

Regulatory Compliance (US & International)

  • US EPA (RCRA): 6

    
    -Hydroxymedicarpin is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
    
    • Determination: Treat as Toxic (due to bioactivity) and Irritant .

  • Waste Codes:

    • If mixed with Acetone/Methanol: D001 (Ignitable).

    • If mixed with Chloroform: D022 (Toxic/Chloroform).

    • Pure substance: Label as "Non-RCRA Regulated Hazardous Waste" (unless TCLP proves otherwise, which is not standard for small research quantities).

  • EU Waste Framework Directive: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 101606975, 6a-Hydroxymedicarpin.[5] Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[6][7] Hazardous Waste Generators: Waste Identification. Retrieved from [Link]

  • European Commission. (2014). Commission Decision 2014/955/EU on the list of waste pursuant to Directive 2008/98/EC. Retrieved from [Link][7][8]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.